Molinate
Description
Structure
3D Structure
Properties
IUPAC Name |
S-ethyl azepane-1-carbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-2-12-9(11)10-7-5-3-4-6-8-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDOPGXGGQYYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)N1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024206 | |
| Record name | Molinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Molinate is a clear liquid with aromatic odor. Non corrosive. Used as an herbicide., Clear amber liquid; [HSDB] | |
| Record name | MOLINATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18177 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Molinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6188 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
136.5 °C @ 10 mm Hg | |
| Record name | MOLINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
139 °C (OC) | |
| Record name | MOLINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with acetone, ethanol, kerosene, 4-methylpentan-2-one, xylene, In water, 970 mg/l @ 25 °C | |
| Record name | MOLINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.063 g/ml @ 20 °C | |
| Record name | MOLINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0056 [mmHg], 5.6X10-3 mm Hg @ 25 °C | |
| Record name | Molinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6188 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MOLINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear liquid, Amber liquid | |
CAS No. |
2212-67-1 | |
| Record name | MOLINATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18177 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Molinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Molinate [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024206 | |
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| Record name | Molinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68N5G08DJQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MOLINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Molinate's Mechanism of Action in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molinate is a selective, systemic thiocarbamate herbicide primarily utilized for the control of grassy weeds in rice cultivation. Its mode of action is the inhibition of lipid synthesis, specifically targeting the elongation of very-long-chain fatty acids (VLCFAs). This guide provides an in-depth technical overview of the biochemical mechanisms underlying this compound's herbicidal activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
This compound is absorbed by the roots of emerging seedlings and translocated throughout the plant.[1][2][3] It functions as a pro-herbicide; within the plant, it undergoes metabolic activation through sulfoxidation, catalyzed by microsomal oxidases, to form this compound sulfoxide.[3][4] This activated form is a more potent inhibitor of lipid biosynthesis.
The primary target of this compound sulfoxide is the fatty acid elongase (FAE) complex located in the endoplasmic reticulum. This multi-enzyme complex is responsible for extending fatty acid chains beyond the C18 length produced in the plastids.[5][6] Specifically, this compound and other thiocarbamates inhibit the 3-ketoacyl-CoA synthase (KCS) enzyme, which catalyzes the initial and rate-limiting condensation step in each round of fatty acid elongation.[7]
By inhibiting KCS, this compound effectively blocks the synthesis of VLCFAs (fatty acids with 20 or more carbons). These VLCFAs are essential precursors for critical surface lipids, including cuticular waxes, suberin, and cutin.[6][8][9] The disruption of VLCFA synthesis leads to several key phytotoxic effects:
-
Defective Cuticle Formation: A significant reduction in cuticular wax compromises the plant's ability to prevent water loss and protect against environmental stressors.[10] This results in increased leaf wettability.
-
Impaired Seedling Emergence: The failure to produce VLCFAs disrupts the formation of membranes and surface lipids necessary for proper shoot development. This often manifests as seedlings failing to emerge from the soil or leaves failing to unroll from the coleoptile.[8][10]
-
General Growth Inhibition: The widespread importance of VLCFAs in plant development leads to severe stunting of seedling growth.[10]
Biochemical Pathway: VLCFA Synthesis and Point of Inhibition
The synthesis of VLCFAs is a four-step cycle occurring in the endoplasmic reticulum. This compound's activated form, this compound sulfoxide, inhibits the first and crucial step catalyzed by KCS.
Secondary and Ancillary Effects
Interaction with Gibberellic Acid
Early research demonstrated that the growth-inhibiting effects of this compound on barnyardgrass could be overcome by the application of gibberellic acid (GA).[3][11] While the precise mechanism of this reversal is not fully elucidated, it is known that GA is a key hormone in promoting stem and hypocotyl elongation. It is plausible that GA acts downstream of the VLCFA inhibition, promoting growth through alternative pathways or by helping to overcome the physical constraints imposed by a defective cuticle. GA has also been shown to help maintain RNA and protein levels under stress conditions, which could counteract the secondary effects of herbicide treatment.[12]
Effects on RNA Synthesis
Studies from the 1960s and 1970s reported that this compound and the related thiocarbamate EPTC could reduce the levels of soluble and ribosomal RNA in susceptible plants.[11][13] This effect appears to be secondary to the primary mode of action. The inhibition of VLCFA synthesis disrupts membrane integrity and overall seedling development, which would subsequently impact metabolically intensive processes like transcription and translation. For instance, EPTC was found to inhibit ribosomal RNA (r-RNA) synthesis, an effect that was antagonized by the synthetic auxin 2,4-D, highlighting complex cross-talk between lipid metabolism, nucleic acid synthesis, and plant hormone signaling.[13]
Quantitative Data on Thiocarbamate Activity
| Compound | Assay/Organism | Effect | Concentration | Reference |
| Pebulate | Barley (Hordeum vulgare) Shoots | Significant inhibition of VLCFA synthesis | ≥ 25 µM | [3] |
| Pebulate | Wild Oat (Avena ludoviciana) Shoots | Significant inhibition of VLCFA synthesis | ≥ 25 µM | [3] |
| Pebulate Sulfoxide | Barley (Hordeum vulgare) Shoots | Significant inhibition of VLCFA synthesis | ≥ 25 µM | [3] |
| Pebulate Sulfoxide | Wild Oat (Avena ludoviciana) Shoots | Significant inhibition of VLCFA synthesis | ≥ 25 µM | [3] |
Table 1: Quantitative inhibition data for the thiocarbamate herbicide pebulate, demonstrating effective concentrations for VLCFA synthesis inhibition.
For comparison, other herbicides that target KCS enzymes, such as perfluidone and metazachlor, have been shown to inhibit specific KCS isoforms (e.g., FAE1, KCS2) with IC50 values in the low micromolar range.[7]
Experimental Protocols
Protocol for In Vivo VLCFA Elongase (KCS) Inhibition Assay
This protocol is adapted from methodologies used to test KCS inhibitors by heterologous expression in yeast.[7][9][14]
Protocol for Cuticular Wax Extraction and Analysis
This protocol outlines a standard method for quantifying the effect of this compound on the production of epicuticular waxes in whole plants.[1][2][8]
-
Plant Treatment: Grow susceptible seedlings (e.g., barnyardgrass) in a controlled environment. Treat with a sub-lethal concentration of this compound that is known to cause visible symptoms. Grow alongside untreated control plants.
-
Sample Harvesting: After a set treatment period (e.g., 14 days), excise fresh leaves or shoots. Measure the surface area of the plant material.
-
Wax Extraction:
-
Prepare a solution of chloroform containing a known concentration of an internal standard (e.g., n-tetracosane).
-
Briefly immerse the plant material in the chloroform solution for 30-60 seconds with gentle agitation.[1] This short duration minimizes the extraction of intracellular lipids.
-
Remove the plant material. The chloroform now contains the dissolved epicuticular waxes.
-
-
Sample Preparation:
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.[1]
-
To analyze polar compounds like primary alcohols and fatty acids, perform derivatization. Add a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at 70°C for 30-45 minutes to convert active hydrogens to trimethylsilyl (TMS) ethers/esters.[1][8]
-
-
GC-MS Analysis:
-
Re-dissolve the derivatized wax extract in a suitable solvent (e.g., chloroform or hexane).
-
Inject 1 µL of the sample into a GC-MS system equipped with a non-polar capillary column.
-
Run a temperature program to separate the different wax components (e.g., initial temp 50°C, ramp to 200°C, then ramp at a slower rate to 320°C).[8]
-
Identify individual compounds based on their mass spectra and retention times compared to known standards and library data.
-
Quantify the compounds by comparing their peak areas to the peak area of the internal standard. Express results as µg of wax per cm² of leaf surface area.
-
Conclusion
The primary mechanism of action for the herbicide this compound is the inhibition of very-long-chain fatty acid synthesis via the targeted disruption of the 3-ketoacyl-CoA synthase (KCS) enzyme. This action is dependent on the metabolic activation of this compound to this compound sulfoxide within the plant. The resulting depletion of VLCFAs prevents the formation of essential cuticular waxes and other surface lipids, leading to impaired seedling emergence, compromised water retention, and ultimately, plant death. While secondary effects on RNA synthesis and interactions with plant hormones like gibberellic acid have been observed, they are considered consequences of this primary metabolic lesion. The protocols and pathways detailed in this guide provide a framework for the continued study and development of herbicides targeting lipid biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiocarbamate sulfoxides: potent, selective, and biodegradable herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of saturated very-long-chain fatty acid biosynthesis by mefluidide and perfluidone, selective inhibitors of 3-ketoacyl-CoA synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiocarbamate Sulfoxides: Potent, Selective, and Biodegradable Herbicides [ouci.dntb.gov.ua]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. RNA Synthesis as the Basis for EPTC and 2,4-D Antagonism | Weed Science | Cambridge Core [cambridge.org]
- 14. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Molinate (CAS: 2212-67-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molinate (CAS number 2212-67-1) is a selective thiocarbamate herbicide used to control broad-leaved and grassy weeds, primarily in rice cultivation.[1][2] Its chemical name is S-ethyl hexahydro-1H-azepine-1-carbothioate.[1][3] this compound is absorbed by the roots of plants and translocated to the leaves, where it inhibits lipid synthesis, ultimately leading to the plant's death.[4][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, metabolic pathways, toxicology, and analytical methods for its detection.
Physicochemical Properties
This compound is a clear amber liquid with an aromatic odor.[1][6] It is a noncorrosive substance that is miscible with many organic solvents but has limited solubility in water.[7][8] Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | S-ethyl azepane-1-carbothioate | [3][7] |
| CAS Number | 2212-67-1 | [1] |
| Molecular Formula | C9H17NOS | [7][9] |
| Molecular Weight | 187.30 g/mol | [1][9] |
| Appearance | Clear amber liquid | [1][6] |
| Odor | Aromatic | [1] |
| Boiling Point | 202 °C @ 10 mmHg | [10] |
| Vapor Pressure | 746 mPa @ 25 °C | [1] |
| Water Solubility | 880 mg/L @ 20 °C | [1][11] |
| Log Kow (Octanol-Water Partition Coefficient) | 2.86 - 3.21 | [4][7] |
| Henry's Law Constant | 4.1 x 10^-6 atm-cu m/mole @ 20 °C | [7] |
| Soil Adsorption Coefficient (Koc) | 190 | [1][12] |
Mechanism of Action
This compound is a systemic herbicide that is primarily absorbed by the roots and then translocated throughout the plant.[2][4] Its primary mode of action is the inhibition of lipid synthesis, a crucial process for cell membrane formation and energy storage in plants.[4][5] While the precise molecular target is not fully elucidated in the provided search results, thiocarbamate herbicides, in general, are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs). This inhibition disrupts the formation of cuticular waxes and suberin, leading to increased water loss and impaired cell division and expansion, ultimately causing the death of susceptible weeds. Some thiocarbamates are also known to inhibit acetylcholinesterase, a mechanism of toxicity of concern for non-target organisms.[4][7]
Caption: Simplified workflow of this compound's herbicidal action.
Metabolism and Environmental Fate
The breakdown of this compound occurs in various organisms and environmental compartments.
Mammalian Metabolism
In rats, orally administered this compound is well-absorbed and rapidly metabolized.[1][6] The primary metabolic pathway involves sulfoxidation to form this compound sulfoxide, which is then conjugated with glutathione to form a mercapturic acid derivative.[11] Other metabolic reactions include hydroxylation of the azepane ring, primarily at the 3- and 4-positions, followed by glucuronidation.[11] Cleavage of the carbothioate bond can also occur. Excretion is rapid, with the majority of the administered dose eliminated in the urine and a smaller portion in the feces within 48 hours.[1][6] There is no evidence of significant bioaccumulation in tissues.[6]
Microbial Degradation
Microbial degradation is a significant pathway for the breakdown of this compound in soil and water.[1] A mixed bacterial culture has been shown to mineralize this compound.[13] The initial step in this pathway is the cleavage of the thioester bond by a this compound hydrolase, an enzyme found in the bacterium Gulosibacter molinativorax.[14][15] This cleavage results in the formation of ethanethiol and azepane-1-carboxylate.[14][16] These intermediate metabolites are then further degraded by other bacteria in the consortium.[13][14]
Caption: Microbial degradation pathway of this compound.
Environmental Fate
This compound has low persistence in the soil, with a field half-life of 5 to 21 days.[1] It is poorly bound to soil particles and is soluble in water, which gives it the potential to be mobile and contaminate groundwater.[1] Volatilization is a major route of dissipation from soil and water surfaces, especially at higher temperatures.[11][17] Photodegradation in water can also occur, but hydrolysis is generally a slow process.[7][11]
Toxicology
The toxicological profile of this compound has been evaluated in various animal studies.
Acute Toxicity
This compound is moderately toxic via the oral route and has low dermal toxicity.[1][18] It can cause mild skin and moderate eye irritation.[1] The following table summarizes acute toxicity data.
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 369 - 720 mg/kg | [1] |
| LD50 | Mouse | Oral | 530 - 795 mg/kg | [1] |
| LD50 | Rabbit | Dermal | > 4640 mg/kg | [12] |
| LC50 (4-hour) | Rat | Inhalation | 1.36 mg/L | [1] |
Chronic Toxicity and Other Effects
Long-term exposure to this compound has been associated with effects on the liver, kidneys, testes, and thyroid gland in animal studies.[11][18] Reproductive effects, including changes in spermatozoa and increased embryo resorption, have been observed in male rats at doses of 3.6 mg/kg/day.[1] There is no evidence of carcinogenicity in rats.[1][18] this compound is not considered to be genotoxic.[1][18]
Ecotoxicology
This compound is practically non-toxic to birds.[1] However, its toxicity to aquatic organisms varies. It is considered highly toxic to some fish and aquatic invertebrates.[1][2]
| Test | Species | Duration | Value | Reference |
| LC50 | Rainbow Trout | 96-hour | 0.21 mg/L | [1] |
| LC50 | Bluegill Sunfish | 96-hour | 0.32 mg/L | [1] |
| LC50 | Daphnia | 48-hour | 0.3 - 0.6 mg/L | [1] |
| LC50 (dietary) | Mallard Duck | 5-day | > 13,000 ppm | [1] |
Analytical Methods
The determination of this compound residues in environmental and biological samples is crucial for monitoring and risk assessment. Gas chromatography (GC) is the primary analytical technique used for this purpose.[19][20]
Sample Preparation
Sample preparation typically involves an extraction step to isolate this compound from the sample matrix, followed by a clean-up step to remove interfering substances. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[19][21] For rice samples, extraction with an acetone-water mixture followed by re-extraction with petroleum ether and cleanup on a Florisil column has been described.[19]
Instrumental Analysis
Gas chromatography coupled with a selective detector is the method of choice for the quantification of this compound.[19][22] Detectors commonly used include:
-
Nitrogen-Phosphorus Detector (NPD): Highly sensitive and selective for nitrogen-containing compounds like this compound.[11][22]
-
Flame Photometric Detector (FPD): Can be operated in sulfur mode for the selective detection of sulfur-containing pesticides.[19][20]
-
Mass Spectrometry (MS): Provides definitive identification and confirmation of the analyte.[20][21]
Experimental Protocol: Determination of this compound in Water by GC-NPD
This protocol is a generalized example based on common practices for pesticide residue analysis.
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. Store at 4°C and analyze as soon as possible.
-
Extraction:
-
To a 50 mL water sample in a separatory funnel, add a suitable internal standard.
-
Add 10 mL of a non-polar solvent such as toluene or methylene chloride.[11][22]
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
Gas Chromatographic Analysis:
-
Instrument: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5 or equivalent).
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector: NPD, 300°C.
-
Carrier Gas: Helium at a constant flow rate.[22]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound.
-
Inject the concentrated sample extract into the GC.
-
Identify and quantify the this compound peak based on its retention time and the calibration curve. The detection limit for this type of method can be in the low µg/L range.[11]
-
Caption: General workflow for this compound analysis in water.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. waterquality.gov.au [waterquality.gov.au]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. This compound (Ref: OMS 1373) [sitem.herts.ac.uk]
- 5. apvma.gov.au [apvma.gov.au]
- 6. apvma.gov.au [apvma.gov.au]
- 7. This compound | C9H17NOS | CID 16653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound [webbook.nist.gov]
- 10. ars.usda.gov [ars.usda.gov]
- 11. cdn.who.int [cdn.who.int]
- 12. chemicalbook.com [chemicalbook.com]
- 13. A novel pathway for mineralization of the thiocarbamate herbicide this compound by a defined bacterial mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. agronomy-rice.ucdavis.edu [agronomy-rice.ucdavis.edu]
- 18. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 19. [Gas chromatographic analysis of this compound residue in rice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 22. epa.gov [epa.gov]
Molinate mode of action as a herbicide
An In-depth Technical Guide to the Herbicidal Mode of Action of Molinate
Introduction
This compound is a selective, systemic thiocarbamate herbicide primarily utilized for the control of grassy weeds, most notably barnyardgrass (Echinochloa crusgalli), in rice cultivation.[1][2] As a member of the Herbicide Resistance Action Committee (HRAC) Group N (or WSSA Group 8), its primary mode of action is the inhibition of lipid synthesis.[3][4] Unlike other classes of lipid synthesis inhibitors, such as the ACCase inhibitors, this compound and other thiocarbamates specifically disrupt the elongation of very-long-chain fatty acids (VLCFAs).[1][3][5] This guide provides a detailed technical overview of the biochemical pathways, molecular interactions, and physiological consequences that define this compound's herbicidal activity, intended for researchers in agronomy, plant science, and herbicide development.
This compound is absorbed by the roots and emerging shoots of seedlings and is subsequently translocated throughout the plant.[1][2][6] Its herbicidal effects are most pronounced during early seedling development, making it an effective pre-emergence or early post-emergence herbicide. The molecular mechanism is complex, involving metabolic activation within the plant to produce the ultimate inhibitory compounds.
Biochemical Pathway of this compound Action
The herbicidal activity of this compound is not direct but relies on its conversion into more reactive metabolites within the plant. This process of bioactivation is a critical first step in its mode of action.
Metabolic Activation: A Pro-herbicide Strategy
This compound is a pro-herbicide, meaning it is metabolized into its active form after absorption by the plant. The primary activation pathway is sulfoxidation, a two-step oxidative process.[7][8]
-
Step 1: Sulfoxidation. The thiol moiety of the this compound molecule is oxidized, typically by cytochrome P450 monooxygenases, to form this compound sulfoxide.[7][9][10] This sulfoxide is a key reactive intermediate.[3][8]
-
Step 2: Further Oxidation. this compound sulfoxide can be further oxidized to this compound sulfone.[7]
Both this compound sulfoxide and sulfone are considered the active herbicidal compounds, with the sulfoxide being a potent carbamoylating agent and the sulfone a strong inhibitor of specific enzymes.[3][7][8]
Caption: Metabolic activation pathway of this compound in plants.
Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation
The primary target of activated this compound is the inhibition of enzymes involved in the biosynthesis of very-long-chain fatty acids (VLCFAs).[3][11] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential for the synthesis of critical surface lipids like cuticular waxes and suberin.[5][11]
The biosynthesis of VLCFAs occurs through a cycle of four reactions catalyzed by a multi-enzyme complex known as the fatty acid elongase (VLCFAE), located in the endoplasmic reticulum.[5] This cycle adds two-carbon units (from malonyl-CoA) to an existing acyl-CoA chain (e.g., C18-CoA). The active metabolites of this compound are believed to inhibit the first and rate-limiting step of this cycle: the condensation of malonyl-CoA with the acyl-CoA substrate.[5][12] This inhibition leads to a depletion of VLCFAs and a corresponding accumulation of their C16 and C18 precursors.[3]
Caption: Site of this compound action within the VLCFA synthesis pathway.
Physiological and Morphological Consequences
The biochemical disruption of VLCFA synthesis translates into visible and lethal physiological effects on susceptible plants.
-
Defective Cuticle Formation: The most significant consequence is the impairment of cuticular wax production.[13] This leads to a defective cuticle that is more permeable, resulting in increased water loss and reduced tolerance to environmental stress. It also increases leaf wettability.[14]
-
Impaired Shoot Emergence: The integrity of the coleoptile and emerging shoots is compromised, often preventing seedlings from breaking through the soil surface.[5]
-
Visible Injury Symptoms: Susceptible grass seedlings exhibit characteristic symptoms, including severe growth inhibition, stunting, and deformation. Leaves often fail to unroll properly from the coleoptile, appearing twisted or malformed.[5][13]
Quantitative Analysis of Thiobencarb's Effect on Cellular Fatty Acid Profile
While specific quantitative data for this compound is limited in readily available literature, studies on thiobencarb, another thiocarbamate herbicide with the same mode of action, provide a clear illustration of the biochemical outcome. Treatment of barnyard millet cultured cells with thiobencarb resulted in a significant shift in the fatty acid profile, characterized by a decrease in VLCFAs and an accumulation of their precursors.
| Fatty Acid Chain | Change in Relative Abundance Following Thiobencarb Treatment | Putative Role |
| C14:0, C15:0 | Increased | Precursors |
| C18:0, C18:1 | Increased | Precursors for Elongation |
| C20:0, C20:1 | Decreased | VLCFA Products |
| C22:0 | Decreased | VLCFA Products |
| C24:0, C24:1 | Decreased | VLCFA Products |
| C26:0 | Decreased | VLCFA Products |
| Data synthesized from the findings reported on thiobencarb in barnyard millet cells, which is expected to be analogous to this compound's action.[3] |
Key Experimental Protocols
Protocol: In Vivo Assay for Inhibition of VLCFA Synthesis
This protocol is designed to measure the effect of this compound on VLCFA synthesis within living plant tissue.
-
Plant Material: Germinate seeds of a susceptible species (e.g., barley, Hordeum vulgare, or barnyardgrass) in a suitable medium until seedlings reach an appropriate developmental stage.
-
Herbicide Treatment: Expose seedlings to a range of this compound concentrations (e.g., 0, 1, 10, 100 µM) in a hydroponic or liquid culture medium for a defined period (e.g., 24 hours).
-
Radiolabeling: Transfer the seedlings to a fresh medium containing the same this compound concentration plus a radiolabeled fatty acid precursor, such as [1-¹⁴C]acetate or [2-¹⁴C]malonyl-CoA, and incubate for 2-4 hours.
-
Lipid Extraction: Harvest the shoot or root tissues, immediately freeze in liquid nitrogen, and extract total lipids using a chloroform:methanol:water (or similar solvent) system.
-
Saponification and Methylation: Saponify the lipid extract to release free fatty acids. Convert the fatty acids to their fatty acid methyl esters (FAMEs) using an agent like BF₃-methanol.
-
Analysis: Separate and quantify the FAMEs using gas chromatography (GC). The eluent can be passed through a radioactivity detector (Radio-GC) to determine the amount of ¹⁴C incorporated into each fatty acid chain.
-
Data Interpretation: Calculate the percentage of inhibition of radiolabel incorporation into VLCFAs (≥C20) relative to the untreated control.
Caption: Experimental workflow for assaying in vivo VLCFA synthesis inhibition.
Molecular Interactions and Detoxification Pathways
The efficacy of this compound is determined by a balance between its bioactivation and the plant's ability to detoxify the active metabolites.
-
Reactivity of this compound Sulfoxide: The sulfoxide metabolite is an effective carbamoylating agent that can react with nucleophilic thiol groups, such as the cysteine residues in proteins or glutathione (GSH).[8] Its reaction with the target elongase enzymes is presumed to cause inhibition.
-
Detoxification via Glutathione S-Transferase (GST): Plants can detoxify this compound sulfoxide by conjugating it with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[8] This forms a non-toxic conjugate that is subsequently sequestered.
-
Mechanism of Herbicide Safeners: Herbicide safeners, such as dichlormid, protect crops like corn from thiocarbamate injury by enhancing this detoxification pathway.[8][11] They act by increasing the cellular levels of both GSH and the activity of specific GST enzymes, thereby accelerating the neutralization of the active sulfoxide before it can reach its target site.[8]
References
- 1. This compound (Ref: OMS 1373) [sitem.herts.ac.uk]
- 2. Herbicidal Action of this compound in Barnyardgrass and Rice | Weed Science | Cambridge Core [cambridge.org]
- 3. Action mechanism of a herbicide, thiobencarb [jstage.jst.go.jp]
- 4. weedscience.org [weedscience.org]
- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 6. fbn.com [fbn.com]
- 7. Relative inhibitory potency of this compound and metabolites with aldehyde dehydrogenase2: implications for the mechanism of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dichloroacetamide antidotes for thiocarbamate herbicides: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemistry of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotransformation of Pesticides across Biological Systems: Molecular Mechanisms, Omics Insights, and Biotechnological Advances for Environmental Sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a mammalian long chain fatty acyl elongase regulated by sterol regulatory element-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. my.ucanr.edu [my.ucanr.edu]
- 14. Herbicides inhibiting lipid synthesis - Herbicides and Plant Metabolism [resolve.cambridge.org]
Toxicological Profile of Molinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molinate (S-ethyl hexahydro-1H-azepine-1-carbothioate) is a selective thiocarbamate herbicide primarily used for the control of grassy weeds in rice cultivation. Its widespread use necessitates a thorough understanding of its toxicological profile to assess potential risks to human health and the environment. This technical guide provides a comprehensive overview of the toxicology of this compound, summarizing key findings on its mechanism of action, pharmacokinetics, and various toxicological endpoints. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in rats have shown that this compound is well-absorbed following oral administration. It is rapidly metabolized in the liver and excreted primarily through the urine. Excretion is largely complete within 48 hours, with approximately 88% of the administered dose found in the urine and 11% in the feces.
The metabolism of this compound proceeds via two main pathways: sulfoxidation and ring hydroxylation. The sulfoxidation pathway is considered the toxification pathway, leading to the formation of this compound sulfoxide, which has been implicated in testicular toxicity. The hydroxylation pathway is a detoxification pathway.
Experimental Protocol: ADME Study in Rats
A typical ADME study to characterize the pharmacokinetic profile of this compound in rats would be conducted as follows:
-
Test System: Male and female Sprague-Dawley rats.
-
Administration: A single oral dose of radiolabeled this compound.
-
Sample Collection: Urine, feces, and blood samples are collected at various time points over a defined period (e.g., 72 hours).
-
Analysis: The total radioactivity in the collected samples is measured to determine the extent of absorption and excretion. The parent compound and its metabolites in the urine and feces are identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
-
Endpoints: Key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), and the percentage of the administered dose excreted in urine and feces are calculated.
Acute Toxicity
This compound exhibits moderate acute toxicity via the oral and inhalation routes and low acute toxicity via the dermal route.
Quantitative Data for Acute Toxicity of this compound
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 369 - 720 mg/kg | |
| LD50 | Mouse | Oral | 530 - 795 mg/kg | |
| LD50 | Rat | Dermal | 4000 - 4800 mg/kg | |
| LC50 (4-hour) | Rat | Inhalation | 1.36 mg/L |
Symptoms of acute exposure to this compound can include nausea, diarrhea, abdominal pain, fever, weakness, and conjunctivitis.
Experimental Protocols for Acute Toxicity Studies
Acute Oral Toxicity (following OECD Guideline 401):
-
Test System: Rats, typically of a standard strain.
-
Administration: A single oral dose of this compound is administered by gavage. Multiple dose groups with a sufficient number of animals per group are used to determine the dose-response relationship.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test animals.
Acute Dermal Toxicity (following OECD Guideline 402):
-
Test System: Rats or rabbits.
-
Administration: A single dose of this compound is applied to a shaved area of the skin and covered with a porous gauze dressing for 24 hours.
-
Observation Period: Animals are observed for mortality, signs of systemic toxicity, and local skin reactions for at least 14 days.
-
Endpoint: The dermal LD50 is determined.
Acute Inhalation Toxicity (following OECD Guideline 403):
-
Test System: Rats.
-
Administration: Animals are exposed to an aerosol or vapor of this compound for a fixed period, typically 4 hours, in an inhalation chamber.
-
Observation Period: Animals are observed for mortality and signs of toxicity for at least 14 days.
-
Endpoint: The LC50, the concentration of the substance in the air that is lethal to 50% of the test animals, is calculated.
Chronic Toxicity
Long-term exposure to this compound has been shown to affect several organ systems, with the primary target organs being the thyroid, testes, and the nervous system. In a 2-year study in rats, no carcinogenic activity was reported at doses up to 2 mg/kg/day.
Quantitative Data from Chronic Toxicity and Other Studies
| Study Type | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Endpoint | Reference |
| 3-generation reproduction | Rat | 0.2 | 0.63 | Reduced litter size and pup survival | |
| Subchronic neurotoxicity | Rat | Not established | 4.0 (males), 4.5 (females) | Decreased cholinesterase and neurotoxic esterase activity | |
| Developmental | Rat | - | 35 | Increased incidence of runting | |
| Developmental | Rabbit | 20 | - | Maternal and developmental toxicity | |
| Delayed neurotoxicity | Hen | 200 | 630 | Axonal degeneration | |
| 2-year chronic/carcinogenicity | Rat | 2 | - | No carcinogenic activity |
Acceptable Daily Intake (ADI): 0.002 mg/kg/day
Experimental Protocol: 90-Day Subchronic Oral Toxicity Study (following OECD Guideline 408)
-
Test System: Rats.
-
Administration: this compound is administered daily in the diet or by gavage for 90 days. At least three dose levels and a control group are used.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology, clinical chemistry, and urinalysis are performed at the end of the study.
-
Pathology: At termination, all animals undergo a full necropsy, and a comprehensive set of tissues and organs are examined histopathologically.
-
Endpoints: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined based on the observed toxic effects.
Reproductive and Developmental Toxicity
This compound has been identified as a reproductive and developmental toxicant, with the rat being a particularly sensitive species.
Reproductive Toxicity: Administration of this compound to male rats has been shown to cause changes in spermatozoa and decreased fertility. The mechanism of male reproductive toxicity is believed to involve the inhibition of neutral cholesterol ester hydrolase in the testes by a metabolite of this compound, this compound sulfoxide. This inhibition disrupts the mobilization of cholesterol, a crucial precursor for steroid hormone synthesis, thereby impairing spermatogenesis.
Developmental Toxicity: In rats, developmental effects, such as an increased incidence of runting, have been observed at doses below those causing maternal toxicity. In rabbits, developmental toxicity was observed at the same dose level that produced maternal toxicity.
Experimental Protocols
Three-Generation Reproductive Toxicity Study (following OECD Guideline 416):
-
Test System: Rats.
-
Administration: this compound is administered to the parent generation (F0) for a period before mating, during mating, and for the females, throughout gestation and lactation. The offspring (F1 generation) are then selected to become the parents of the F2 generation, and the process is repeated.
-
Endpoints: The study evaluates the effects of the test substance on reproductive performance, including fertility, gestation, parturition, and lactation, as well as the growth and development of the offspring.
Developmental Toxicity Study (following OECD Guideline 414):
-
Test System: Typically pregnant rats or rabbits.
-
Administration: this compound is administered to the dams daily during the period of organogenesis.
-
Endpoints: The dams are observed for signs of maternal toxicity. The fetuses are examined for external, visceral, and skeletal abnormalities.
Neurotoxicity
This compound is a known neurotoxicant, with effects demonstrated in multiple species, including rats, dogs, and hens. The primary mechanism of neurotoxicity is the inhibition of cholinesterase (ChE) and neurotoxic esterase (NTE). Inhibition of ChE can lead to an accumulation of the neurotransmitter acetylcholine, resulting in clinical signs such as ataxia, tremors, and salivation. This compound has also been shown to cause delayed neurotoxicity in hens, characterized by axonal degeneration.
Experimental Protocol: Delayed Neurotoxicity Study in Hens (following OECD Guideline 418)
-
Test System: Adult domestic hens.
-
Administration: A single oral dose of this compound is administered. A positive control group treated with a known delayed neurotoxicant is also included.
-
Observation Period: The hens are observed for at least 21 days for clinical signs of delayed neurotoxicity, such as ataxia and paralysis.
-
Pathology: At the end of the observation period, the animals are sacrificed, and sections of the brain, spinal cord, and peripheral nerves are examined for histopathological evidence of axonal degeneration and demyelination.
-
Biochemical Analysis: In some protocols, NTE activity in the brain and spinal cord is measured.
Genotoxicity and Carcinogenicity
Genotoxicity: this compound has been reported to be non-genotoxic in some assays. However, a comprehensive evaluation of its genotoxic potential would involve a battery of in vitro and in vivo tests.
Carcinogenicity: In a 2-year carcinogenicity study in rats, no evidence of carcinogenic activity was reported at the doses tested. However, the US EPA has classified this compound as "suggestive of carcinogenicity" based on an increased incidence of kidney tumors in mice in other studies.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay - following OECD Guideline 471):
-
Test System: Histidine-requiring strains of Salmonella typhimurium.
-
Procedure: The bacterial strains are exposed to various concentrations of this compound, with and without an exogenous metabolic activation system (S9 mix).
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.
In Vivo Micronucleus Assay (following OECD Guideline 474):
-
Test System: Mice or rats.
-
Procedure: Animals are treated with this compound, and bone marrow or peripheral blood is collected at appropriate time points. The erythrocytes are examined for the presence of micronuclei, which are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Endpoint: A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the substance is clastogenic or aneugenic in vivo.
Signaling Pathways and Mechanisms of Toxicity
Conclusion
This compound is a moderately toxic herbicide with a well-characterized toxicological profile. Its acute toxicity is moderate by oral and inhalation routes and low via dermal exposure. Chronic exposure can lead to effects on the thyroid, testes, and the nervous system. This compound is a reproductive and developmental toxicant, with the mechanism of male reproductive toxicity linked to the inhibition of neutral cholesterol ester hydrolase by its sulfoxide metabolite. Its neurotoxicity is primarily due to the inhibition of cholinesterase and neurotoxic esterase. While some studies have suggested a potential for carcinogenicity in mice, a 2-year rat study did not show carcinogenic effects. A comprehensive understanding of these toxicological endpoints and the associated mechanisms is crucial for conducting accurate risk assessments and ensuring the safe use of this herbicide.
Molinate environmental fate and transport
An In-depth Technical Guide on the Environmental Fate and Transport of Molinate
Introduction
This compound (S-ethyl hexahydro-1H-azepine-1-carbothioate) is a selective thiocarbamate herbicide primarily used to control grassy weeds in rice cultivation.[1][2] Its application directly to flooded rice paddies necessitates a thorough understanding of its behavior in the environment to assess potential risks to non-target organisms and ecosystems.[3][4] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its degradation pathways, mobility in various environmental compartments, and potential for bioaccumulation. The information is intended for researchers, environmental scientists, and regulatory professionals.
Physicochemical Properties
The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These properties influence its solubility, volatility, and sorption to soil and sediment, which in turn dictate its distribution and persistence.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₇NOS | [5] |
| Molecular Weight | 187.30 g/mol | [1][6] |
| CAS Number | 2212-67-1 | [1] |
| Appearance | Clear liquid with an aromatic odor | [1][6] |
| Water Solubility | 880 mg/L (at 20-25°C) | [1][5] |
| Vapor Pressure | 746 mPa (5.6 x 10⁻³ mm Hg) at 25°C | [1][6] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.88 - 3.2 | [1][5][6] |
| K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | 80 - 190 cm³/g | [1][6] |
| Henry's Law Constant | 4.10 x 10⁻⁶ atm·m³/mol (estimated) | [6] |
Environmental Degradation
This compound dissipates from the environment through a combination of biotic and abiotic processes. The relative importance of each pathway is highly dependent on environmental conditions such as soil type, moisture content, temperature, and sunlight exposure.
Biotic Degradation
Microbial metabolism is a primary factor in the dissipation of this compound from soil and water systems.[1] A variety of bacteria and fungi are capable of transforming this compound, sometimes utilizing it as a source of nutrients and energy.[3][7]
Under aerobic conditions, degradation often proceeds via oxidative routes.[7] However, the most well-documented pathway involves a hydrolytic mechanism, particularly by the actinobacterium Gulosibacter molinativorax ON4(T).[3][8] This bacterium produces a this compound hydrolase enzyme that cleaves the thioester bond of the this compound molecule.[8] This initial cleavage is a critical detoxification step, releasing ethanethiol and azepane-1-carboxylate.[8] These intermediate metabolites are then further degraded and mineralized by other microorganisms within the microbial consortium.[8]
Most known degradation pathways for this compound can lead to the formation of partially oxidized metabolites that are more toxic and persistent than the parent compound.[7] However, the complete mineralization pathway facilitated by mixed microbial cultures can break this compound down into innocuous compounds.[8]
Experimental Protocol: Microbial Degradation Study (Batch Reactor)
This protocol describes a typical laboratory experiment to assess the microbial degradation of this compound.
-
Inoculum Preparation: A defined mixed bacterial culture, such as one containing Gulosibacter molinativorax, is grown in a suitable nutrient broth.[9]
-
Reactor Setup: The experiment is conducted in a batch reactor. The basal medium contains mineral salts and this compound as the sole carbon and nitrogen source at a known concentration (e.g., 187 mg/L).[9]
-
Incubation Conditions: The reactor is inoculated with the prepared culture. Key operating parameters are controlled and monitored:
-
Sampling and Analysis: Samples are withdrawn from the reactor at regular intervals.
-
Quantification: The concentration of this compound and its degradation products (e.g., 2-oxo-molinate) in the samples is determined using analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[9]
-
Data Analysis: The rate of this compound degradation and the rate of microbial growth are calculated from the concentration-time data.[9]
Abiotic Degradation
Abiotic processes, including photolysis and hydrolysis, also contribute to the breakdown of this compound, although their significance varies.
-
Photodegradation (Photolysis): this compound can be degraded by sunlight, particularly in aqueous environments.[1][10] Studies have shown that photodecomposition products are present in water from treated fields.[10] The process can be enhanced by photocatalysts. The degradation of this compound has been demonstrated to follow apparent first-order kinetics in the presence of a TiO₂ photocatalyst or through a photo-Fenton reaction.[11]
-
Hydrolysis: this compound is relatively stable to hydrolysis in acidic and alkaline conditions, typically within an environmental pH range of 5 to 9.[6] Therefore, chemical hydrolysis is generally considered a minor degradation pathway compared to microbial degradation and volatilization.
Environmental Transport and Mobility
The movement of this compound between air, water, and soil is a critical aspect of its environmental risk profile. Its high water solubility and volatility, combined with low soil sorption, indicate a potential for significant transport.
Volatilization
Due to its relatively high vapor pressure, volatilization is a primary mode of dissipation for this compound, especially from the water surface of flooded rice paddies.[10][12][13] Studies monitoring treated fields have confirmed that volatilization from water is the main dissipation mechanism.[10][13] The estimated atmospheric half-life for vapor-phase this compound reacting with hydroxyl radicals is approximately 12 hours.[6]
Mobility in Soil
This compound is expected to have high mobility in soil.[6] Its low soil organic carbon-water partitioning coefficient (K_oc_ of 80-190) indicates that it binds poorly to soil particles.[1][6] This, combined with its high water solubility, creates a potential for leaching into lower soil profiles and contaminating groundwater.[1][6] However, its relatively short soil half-life can mitigate the extent of leaching.
Experimental Protocol: Soil Column Leaching Study
This protocol outlines a method to assess the mobility of this compound in soil, adapted from OECD guidelines.
-
Column Preparation: A glass or stainless steel column is uniformly packed with sieved soil. The soil is pre-conditioned to a specific moisture content.
-
Tracer Application: A non-sorbing tracer (e.g., bromide) is often applied to characterize the water flow through the column.
-
This compound Application: A known amount of this compound (often radiolabeled for easier detection) is applied to the top surface of the soil column.
-
Elution: The column is eluted with a simulated rainfall solution (e.g., 0.01 M CaCl₂) at a constant, slow flow rate for an extended period (e.g., 48 hours).
-
Leachate Collection: The leachate (water passing through the column) is collected in fractions over time.
-
Analysis:
-
Leachate: Each fraction is analyzed for the concentration of this compound, its metabolites, and the tracer using appropriate methods (e.g., Liquid Scintillation Counting for radiolabeled compounds, GC or LC-MS for non-labeled).
-
Soil: After elution, the soil column is sectioned into segments (e.g., every 5 cm). Each segment is extracted and analyzed to determine the vertical distribution of the remaining this compound and its degradation products.
-
-
Data Interpretation: The results are used to generate a breakthrough curve and determine the distribution of the chemical in the soil profile, providing a measure of its leaching potential.
Transport in Water
As it is applied directly to water, this compound is readily transported via surface water runoff. It has been detected in irrigation supply water and at higher concentrations in drainage water from rice farms.[5][14] This indicates a risk of contamination for adjacent surface water bodies.[4]
Bioaccumulation
Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. Bioconcentration is a specific component of this, referring to uptake from water alone.
The Bioconcentration Factor (BCF) is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at equilibrium.[15][16] Based on its octanol-water partition coefficient (Log K_ow_ ≈ 2.9) and available studies, this compound is considered to have a low to moderate potential for bioconcentration in aquatic organisms.[6]
Experimental Protocol: Bioconcentration in Fish
This protocol is based on the OECD 305 guideline for determining the bioconcentration of a chemical in fish.
-
Test Organism: A suitable fish species (e.g., rainbow trout or bluegill sunfish) is selected.
-
Acclimation: Fish are acclimated to the test conditions (water quality, temperature) for a specified period.
-
Exposure Phase (Uptake): Fish are exposed to a constant, sublethal concentration of this compound in water for an extended period (e.g., 28 days). The water concentration of this compound is monitored regularly to ensure it remains stable.
-
Sampling (Uptake): Sub-samples of fish are taken at various time points during the exposure phase to determine the internal concentration of this compound.
-
Depuration Phase (Optional): After the exposure phase, the remaining fish are transferred to clean, this compound-free water. They are held for a period to measure the rate at which the chemical is eliminated from their tissues.
-
Sampling (Depuration): Fish are sampled at intervals during the depuration phase.
-
Analysis: Water and fish tissue samples are analyzed for this compound concentration using validated analytical methods.
-
BCF Calculation: The steady-state BCF is calculated as the concentration in the fish (C_f_) divided by the concentration in the water (C_w_). If steady-state is not reached, the BCF can be calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂).[16]
Summary of Quantitative Fate Data
The following tables summarize key quantitative values related to the environmental fate of this compound.
Table 1: Degradation Half-Life (DT₅₀ / t₁/₂) Data
| Medium/Condition | Half-Life Value | Reference |
| Soil (Field) | 5 - 21 days | [1] |
| Soil (Moist, Lab) | 3 weeks (21 days) | [13] |
| Soil (Flooded, Lab) | 10 weeks (70 days) | [13] |
| Soil (Flooded, Acidic) | up to 160 days | [5] |
| Soil (Surface, Field) | 23.9 days | [12] |
| Water (Paddy Field) | 3 - 10 days | [4] |
| Water (Field Study) | 5.1 days | [12] |
| Atmosphere (Vapor Phase) | ~12 hours (estimated) | [6] |
Table 2: Partitioning and Mobility Data
| Parameter | Value | Significance | Reference |
| K_oc_ (Soil Sorption) | 80 - 190 cm³/g | Low sorption, high mobility potential | [1][6] |
| Log K_ow_ | 2.88 - 3.2 | Low to moderate bioconcentration potential | [1][5][6] |
| BCF (Bioconcentration Factor) | Low to Moderate | Low to moderate potential to accumulate in aquatic organisms from water | [6] |
Conclusion
The environmental fate of this compound is characterized by several key processes. Its primary route of dissipation from treated rice paddies is volatilization from the water surface.[10][13] Microbial degradation is the dominant breakdown process in soil and water, though the persistence of this compound increases significantly in flooded, anaerobic soil conditions.[1][5][13] Due to its high water solubility and low soil sorption coefficient, this compound is mobile in soil and has the potential to leach into groundwater and be transported via surface runoff into adjacent water bodies.[1][5][6] Its potential for bioaccumulation in aquatic organisms is considered low to moderate.[6] A comprehensive understanding of these pathways and the factors that influence them is essential for managing the use of this compound and mitigating its environmental impact.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound - OEHHA [oehha.ca.gov]
- 3. Microbial degradation of the herbicide this compound by defined cultures and in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound in freshwater and marine water [waterquality.gov.au]
- 6. This compound | C9H17NOS | CID 16653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of operating parameters on this compound biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photocatalytic degradation of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The degradation of [14C]this compound in soil under flooded and nonflooded conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 15. Bioconcentration - Wikipedia [en.wikipedia.org]
- 16. chemsafetypro.com [chemsafetypro.com]
An In-Depth Technical Guide to the Degradation Pathways of Molinate in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of the thiocarbamate herbicide molinate in soil and water. This compound is a selective herbicide primarily used in rice cultivation, and understanding its environmental fate is crucial for assessing its ecological impact and developing effective bioremediation strategies. This document details the microbial and abiotic degradation processes, identifies key metabolites, presents quantitative degradation data, outlines experimental protocols for studying its degradation, and provides visual representations of the degradation pathways.
Core Degradation Pathways of this compound
This compound degradation in the environment proceeds through three primary pathways: microbial degradation, photodegradation, and hydrolysis. The predominance of each pathway is influenced by environmental conditions such as soil type, moisture content, pH, temperature, and the presence of microbial populations.[1][2]
Microbial Degradation
Microbial activity is a major contributor to this compound dissipation in soil and water.[1][3] Both bacteria and fungi have been shown to transform this compound, with degradation occurring under both aerobic and anaerobic conditions.[4]
Under aerobic conditions, oxidative pathways are common, often requiring an additional carbon source for co-metabolism.[4] However, a key microbial player in this compound degradation is the actinobacterium Gulosibacter molinativorax ON4(T).[1][5] This bacterium can utilize this compound as a source of carbon, nitrogen, and energy.[6] The initial and crucial step in this pathway is the hydrolysis of the thioester bond of this compound by the enzyme this compound hydrolase, which is produced by G. molinativorax.[7][8] This enzymatic action results in the formation of two primary metabolites: ethanethiol and azepane-1-carboxylate.[7][9] While G. molinativorax can further metabolize azepane-1-carboxylate, the accumulation of ethanethiol can be toxic to the bacterium at high concentrations.[6] In mixed microbial cultures, other bacteria can then degrade these initial products, leading to complete mineralization.[6][10]
Under anaerobic conditions, a hydrolytic mechanism has been attributed to the complete mineralization of this compound, where it can serve as the sole carbon and energy source.[4]
Photodegradation
In aqueous environments, photodegradation is a significant pathway for this compound dissipation. This process can occur through two mechanisms:
-
Direct Photolysis: this compound absorbs light energy, leading to its chemical transformation.
-
Indirect Photolysis: Other substances in the water, known as photosensitizers (e.g., humic acids, nitrate ions), absorb light and produce reactive species that then degrade the this compound molecule.[11]
Photodegradation of this compound in water can be highly effective, with studies showing significant removal under UV irradiation.[12] The process follows apparent first-order kinetics, and the rate is influenced by factors such as pH and the presence of electron scavengers.[11]
Hydrolysis
Hydrolysis is a chemical process where water reacts with a compound, leading to its breakdown. For thiocarbamates like this compound, hydrolysis can occur at the ester linkage.[2] This process is generally slow for this compound under neutral conditions but can be influenced by pH.[13]
Key Degradation Products
Several degradation products of this compound have been identified in soil and water, arising from the various degradation pathways. The formation of these metabolites is significant as some can be more toxic and persistent than the parent compound.[1][4]
Major identified degradation products include:
-
This compound Sulfoxide: Formed through the oxidation of the sulfur atom.
-
2-Oxo-molinate, 4-Hydroxy-molinate, and 4-Oxo-molinate: Resulting from the hydroxylation and further oxidation of the azepine ring.
-
S-carboxyl methyl derivative: Formed through the carboxylation of the S-ethyl group.
-
Hexamethyleneimine: Produced by the cleavage of the carbothioate group.
-
Ethanethiol and Azepane-1-carboxylate: The initial products of microbial hydrolysis by Gulosibacter molinativorax.[7][9]
Quantitative Degradation Data
The persistence of this compound in the environment is often expressed as its half-life (DT50), which can vary significantly depending on environmental conditions.
Table 1: Half-life of this compound in Soil
| Condition | Soil Type | Temperature (°C) | Half-life (days) | Reference |
| Moist (Non-flooded) | Not Specified | Not Specified | ~21 | Not Specified |
| Flooded | Not Specified | Not Specified | ~70 | Not Specified |
| Aerobic, Acidic | Not Specified | Not Specified | 8 - 25 | Not Specified |
| Flooded | Not Specified | Not Specified | up to 160 | Not Specified |
Table 2: Microbial Degradation Rates of this compound
| Microbial Culture | Temperature (°C) | Initial this compound Conc. (mg/L) | Specific Degradation Rate (g this compound / g cell dry wt / h) | Reference |
| Mixed Culture DC | 15 | ~187 | 0.027 | [14] |
| Mixed Culture DC | 35 | ~187 | 0.180 | [14] |
Table 3: this compound Degradation in Water under Various Conditions
| Degradation Process | Conditions | Degradation Efficiency (%) | Time | Reference |
| Aeration | Effluent water from rice fields | 84 | Not Specified | [12] |
| Photodecomposition | Clean water, UV-light | 96 | 24 hours | [12] |
| Biological Degradation | Algal cultures | 55 | 20 days | [12] |
| Biological Degradation | Algal cultures | 78 | 40 days | [12] |
| Biological Degradation | Micro-organism cultures (dark, continuous flow) | 97 | Not Specified | [12] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of this compound degradation. The following sections outline typical experimental protocols.
Soil Microcosm Study for Microbial Degradation
This protocol is designed to assess the microbial degradation of this compound in a controlled laboratory setting.
-
Soil Collection and Preparation:
-
Collect soil from a relevant site (e.g., a rice paddy).
-
Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.
-
Characterize the soil properties (pH, organic matter content, texture).
-
Pre-incubate the soil at a specific temperature (e.g., 25°C) and moisture content (e.g., 60% of water holding capacity) for a period (e.g., 7 days) to stabilize the microbial community.[15]
-
-
Microcosm Setup:
-
Distribute a known weight of the prepared soil (e.g., 50 g) into individual glass containers (microcosms).
-
Prepare a stock solution of this compound (and/or ¹⁴C-labeled this compound for tracing) in a suitable solvent.
-
Spike the soil in each microcosm with the this compound solution to achieve the desired initial concentration. Allow the solvent to evaporate.
-
For bioaugmentation studies, inoculate a set of microcosms with a known concentration of a this compound-degrading microbial culture (e.g., Gulosibacter molinativorax).
-
Establish control microcosms, including sterile controls (e.g., autoclaved soil) to differentiate between biotic and abiotic degradation.
-
Adjust the moisture content of the soil to the desired level.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
Maintain the moisture content throughout the incubation period by periodic addition of sterile water.
-
For aerobic studies, ensure adequate air exchange. For anaerobic studies, purge the microcosms with an inert gas (e.g., nitrogen) and seal them.
-
-
Sampling and Analysis:
-
At predetermined time intervals, destructively sample replicate microcosms.
-
Extract this compound and its metabolites from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture followed by partitioning into dichloromethane).[16]
-
Analyze the extracts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]
-
If ¹⁴C-labeled this compound is used, quantify the radioactivity in the extracts and potentially in evolved CO₂ (mineralization) using liquid scintillation counting.
-
Aqueous Photodegradation Study
This protocol outlines a method for investigating the photodegradation of this compound in water.
-
Solution Preparation:
-
Prepare aqueous solutions of this compound in purified water (e.g., Milli-Q) at a known concentration.
-
For studying indirect photolysis, prepare solutions containing photosensitizers such as humic acid or nitrate at environmentally relevant concentrations.
-
Adjust the pH of the solutions to desired levels using appropriate buffers.
-
-
Irradiation Setup:
-
Use a photolysis reactor equipped with a light source that simulates sunlight (e.g., a xenon arc lamp with filters to cut off wavelengths below 290 nm) or a specific UV lamp.
-
Place the this compound solutions in quartz tubes or cells (which are transparent to UV light) within the reactor.
-
Maintain a constant temperature during the experiment using a cooling system.
-
Run dark control experiments in parallel by wrapping identical sample vessels in aluminum foil to exclude light.
-
-
Sampling and Analysis:
-
At various time points, withdraw aliquots of the solution from the reactor.
-
Analyze the concentration of this compound and its photodegradation products using High-Performance Liquid Chromatography (HPLC) with a UV or MS detector, or GC-MS after appropriate sample preparation (e.g., solid-phase extraction).
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of this compound and its metabolites.
-
Sample Extraction:
-
Water Samples: Perform liquid-liquid extraction with a solvent like toluene or dichloromethane, or use solid-phase extraction (SPE) with a suitable cartridge to concentrate the analytes.[17]
-
Soil Samples: Extract with a solvent mixture such as acetone/water, followed by a cleanup step using techniques like florisil column chromatography.[16]
-
-
GC-MS Parameters (Example):
-
Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode with an injection volume of 1-2 µL.
-
Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature, which is then held. A typical program might be: 70°C for 2 min, ramp at 25°C/min to 200°C, then ramp at 10°C/min to 280°C, hold for 5 min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification of unknowns or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target compounds.
-
Quantification: Use an internal standard method for accurate quantification.
-
Visualizing Degradation Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key degradation pathways and a typical experimental workflow.
Caption: Microbial degradation of this compound by Gulosibacter molinativorax.
Caption: Abiotic degradation pathways of this compound.
Caption: Workflow for a soil degradation study.
References
- 1. Microbial degradation of the herbicide this compound by defined cultures and in the environment [repositorio.ucp.pt]
- 2. Thiocarbamate pesticides: a general introduction (EHC 76, 1988) [inchem.org]
- 3. my.ucanr.edu [my.ucanr.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel pathway for mineralization of the thiocarbamate herbicide this compound by a defined bacterial mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gulosibacter molinativorax ON4T this compound Hydrolase, a Novel Cobalt-Dependent Amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic degradation of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 14. Effect of operating parameters on this compound biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. [Gas chromatographic analysis of this compound residue in rice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
Molinate Metabolism in Rats and Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism of the thiocarbamate herbicide, molinate, in both rats and humans. By summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways, this document serves as a valuable resource for researchers and professionals involved in toxicology, pharmacology, and drug development.
Executive Summary
This compound undergoes extensive metabolism in both rats and humans, primarily through two main pathways: sulfoxidation and ring hydroxylation. The sulfoxidation pathway is considered a bioactivation route, particularly in rats, where the resulting this compound sulfoxide is implicated in testicular toxicity. Subsequent detoxification of this compound sulfoxide occurs via conjugation with glutathione (GSH). Humans generally exhibit a greater capacity for this detoxification process compared to rats. The hydroxylation pathway, leading to the formation of hydroxylated metabolites, is considered a detoxification route in both species. This guide provides a detailed comparison of these metabolic processes, supported by quantitative data and experimental methodologies.
Metabolic Pathways
This compound metabolism involves a series of Phase I and Phase II reactions. The initial oxidative metabolism is primarily mediated by cytochrome P450 enzymes.[1]
Sulfoxidation Pathway
The sulfoxidation of this compound to this compound sulfoxide is a critical step, particularly in the context of its toxicity in rats.[2] This reactive metabolite can be further oxidized to this compound sulfone. Detoxification of this compound sulfoxide is achieved through conjugation with glutathione, a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs).[3][4] The resulting glutathione conjugate is further metabolized through the mercapturic acid pathway, leading to the formation of N-acetylcysteine conjugates that are excreted in the urine.[5]
Ring Hydroxylation Pathway
Ring hydroxylation of this compound, occurring at the 3- and 4-positions of the azepine ring, is a significant detoxification pathway in both rats and humans.[5] The resulting hydroxylated metabolites can undergo glucuronidation before being excreted.[5]
Quantitative Data
The following tables summarize the key quantitative data on this compound metabolism in rats and humans, facilitating a direct comparison between the two species.
Table 1: Enzyme Kinetics of this compound Metabolism
| Parameter | Species | Pathway | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Sulfoxidation | Rat | Bioactivation | CYP450 | 305 | 4.21 | [6] |
| Sulfoxidation | Human | Bioactivation | CYP450 | 91 | 0.32 | [6] |
| Hydroxylation | Rat | Detoxification | CYP450 | - | - | [1] |
| Hydroxylation | Human | Detoxification | CYP450 | - | - | [1] |
| GSH Conjugation | Rat | Detoxification | GST | 305 | 4.21 (nmol/min/mg cytosol) | [6] |
| GSH Conjugation | Human | Detoxification | GST | 91 | 0.32 (nmol/min/mg protein) | [6] |
Table 2: Excretion of this compound and its Metabolites in Rats
| Route | % of Administered Dose | Timeframe | Source |
| Urine | 25% | 3 days | [5] |
| Feces | 7-20% | 3 days | [5] |
| CO2 | 18% | 3 days | [5] |
Note: Detailed quantitative excretion data for humans is limited in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound metabolism.
In Vivo Metabolism Study in Rats
This protocol describes a typical in vivo study to investigate the metabolism and excretion of this compound in rats.
4.1.1 Animal Handling and Dosing:
-
Animals: Male Sprague-Dawley rats.
-
Housing: Animals are housed individually in metabolic cages designed for the separate collection of urine and feces.
-
Acclimatization: Rats are acclimated to the metabolic cages for at least 3 days prior to the study.
-
Dosing: this compound is dissolved in a suitable vehicle (e.g., corn oil) and administered as a single oral dose via gavage. Dose volumes should not exceed 10 mL/kg body weight.
4.1.2 Sample Collection:
-
Urine and Feces: Collected at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing. To prevent degradation of metabolites, urine collection vessels can be kept on dry ice.
-
Expired Air: For studies involving radiolabeled this compound, expired air can be trapped to quantify the formation of 14CO2.
In Vitro Metabolism using Liver Microsomes
This protocol outlines the procedure for studying this compound metabolism using rat or human liver microsomes.
4.2.1 Preparation of Liver Microsomes:
-
Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM KCl and 2 mM EDTA).[7]
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.[7]
-
Collect the supernatant (S9 fraction) and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Determine the protein concentration of the microsomal suspension using a standard method (e.g., BCA assay).
4.2.2 Incubation Assay:
-
Prepare an incubation mixture containing:
-
Liver microsomes (e.g., 0.5 mg/mL protein).[8]
-
This compound (at various concentrations to determine enzyme kinetics).
-
100 mM potassium phosphate buffer (pH 7.4).[2]
-
An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl2).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the protein and analyze the supernatant for metabolites.
Glutathione S-Transferase (GST) Activity Assay
This assay measures the enzymatic conjugation of this compound sulfoxide with glutathione.
4.3.1 Assay Principle: The assay is based on the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), which results in an increase in absorbance at 340 nm.[6]
4.3.2 Assay Protocol:
-
Prepare an assay cocktail containing:
-
100 mM potassium phosphate buffer (pH 6.5).
-
1 mM CDNB (dissolved in ethanol).
-
1 mM GSH.
-
-
Add liver cytosol (as the source of GST) to the assay cocktail in a cuvette.
-
To study this compound sulfoxide as a substrate, it would replace CDNB in a modified assay, and the disappearance of this compound sulfoxide or the formation of the glutathione conjugate would be monitored by HPLC-MS/MS.
-
Monitor the change in absorbance at 340 nm over time to determine the reaction rate.
Analytical Methods: HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the primary analytical technique for the identification and quantification of this compound and its metabolites.
4.4.1 Sample Preparation:
-
Urine: Dilute urine samples with a suitable solvent (e.g., acetonitrile containing an internal standard) and centrifuge to remove precipitates.[9]
-
Microsomal Incubations: After terminating the reaction with an organic solvent, centrifuge the sample and directly inject the supernatant or perform further solid-phase extraction (SPE) for cleanup and concentration.
4.4.2 HPLC-MS/MS Parameters (General):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid), is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification of the parent compound and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte.
Comparative Metabolism: Rats vs. Humans
Both rats and humans share the primary metabolic pathways of sulfoxidation and ring hydroxylation.[8] However, significant quantitative differences exist:
-
Sulfoxidation: The Km for sulfoxidation is lower in humans, suggesting a higher affinity of human CYP450 enzymes for this compound. However, the Vmax is substantially higher in rats, indicating a greater capacity for this bioactivation pathway in the rodent model.[6]
-
Detoxification: Humans exhibit a more efficient detoxification of this compound sulfoxide through glutathione conjugation, as indicated by a lower Km for the GST-mediated reaction.[1][6] This difference may contribute to the observed testicular toxicity in rats, which is not a prominent finding in human studies.[10]
Conclusion
The metabolism of this compound is a complex process involving both bioactivation and detoxification pathways. While rats and humans exhibit qualitatively similar metabolic profiles, significant quantitative differences in enzyme kinetics, particularly for the sulfoxidation and glutathione conjugation pathways, have important implications for species-specific toxicity. This technical guide provides a foundational understanding of these processes, offering valuable insights for researchers in the fields of toxicology, drug metabolism, and risk assessment. The detailed experimental protocols serve as a practical resource for designing and conducting further studies on the metabolism of this compound and other xenobiotics.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. research.fsu.edu [research.fsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detoxification of this compound sulfoxide: comparison of spontaneous and enzmatic glutathione conjugation using human and rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of 11 metabolites in rat urine after exposure to organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ouv.vt.edu [ouv.vt.edu]
Molinate effects on non-target organisms
An In-depth Technical Guide on the Effects of Molinate on Non-Target Organisms
Executive Summary
This compound (S-ethyl azepane-1-carbothioate) is a selective thiocarbamate herbicide primarily used for weed control in rice cultivation.[1] While effective for its agricultural purpose, its introduction into the environment raises significant concerns regarding its impact on non-target organisms. This technical guide provides a comprehensive overview of the ecotoxicological effects of this compound, drawing from extensive research on various species. The document summarizes key quantitative toxicity data, outlines common experimental protocols, and visualizes the primary metabolic and toxicological pathways. The primary mechanisms of toxicity involve metabolic activation to more potent compounds, leading to reproductive damage in certain mammals and neurotoxicity.[2][3][4] Effects on aquatic life are highly variable, with some fish and invertebrate species demonstrating significant sensitivity.[5] This guide is intended for researchers, scientists, and professionals in drug development and environmental risk assessment to facilitate a deeper understanding of this compound's environmental and health implications.
Introduction to this compound
This compound (CAS 2212-67-1) is a systemic herbicide that inhibits germination and growth by being rapidly absorbed by plant roots. It belongs to the thiocarbamate class of chemicals, which are known to interfere with lipid synthesis in target plants.[6][7] this compound is formulated as both a granular and an emulsifiable liquid.[5] Due to its application in flooded rice paddies, it has a high potential for entering aquatic ecosystems through drainage and runoff. Its persistence varies, with a half-life of 8 to 25 days in aerobic soil, but up to 160 days in the flooded soil conditions typical of rice cultivation.
Mechanism of Action in Non-Target Organisms
Primary Herbicidal Action
The intended mode of action for this compound, like other thiocarbamates, is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[6][7] This process is crucial for producing surface waxes and suberin in plants. While this is the targeted mechanism in weeds, the broader toxicological effects in animals stem from different pathways.
Metabolic Activation and Detoxification
In animal systems, this compound undergoes metabolic transformation, primarily through two pathways: sulfoxidation and ring hydroxylation.[3][8] The sulfoxidation pathway is particularly significant as it converts this compound into this compound sulfoxide, a metabolite that is more potent and directly implicated in the observed testicular toxicity in rats.[3] This bioactivation can occur in both the liver and the target organ, such as the testis.[3] The alternative pathway involves hydroxylation, which generally leads to detoxification and excretion.[8]
Key Toxicological Endpoints
The most critical toxicological effects identified for this compound in non-target organisms are reproductive toxicity and neurotoxicity.[4]
-
Reproductive Toxicity: In rodents, this compound exposure leads to adverse reproductive effects, particularly in males.[2] The sulfoxide metabolite inhibits neutral cholesterol ester hydrolase, disrupting the mobilization of cholesterol required for sperm maturation.[2] This results in degeneration of seminiferous tubules, the formation of multinucleated giant cells, and ultimately, infertility.[3][9] Effects on female reproduction in rats have also been observed, including reduced litter numbers and pup survival.[9]
-
Neurotoxicity: this compound is neurotoxic across multiple species, including rats, mice, and dogs. Effects include degeneration and demyelination of nerves (neuropathy), inhibition of cholinesterase, and clinical signs indicative of nervous system damage.[9][10] These effects have been observed at low doses in both adult and juvenile animals.[10]
Effects on Aquatic Organisms
Given its use in rice paddies, aquatic ecosystems are at high risk of this compound contamination.
Aquatic Invertebrates
This compound is highly toxic to some aquatic invertebrates.[5] Ostracods and cladocerans, such as Daphnia, are among the most sensitive groups.
| Organism Group | Species | Endpoint | Duration | Value (µg/L) | Reference |
| Freshwater Crustacean | Ceriodaphnia dubia | EC50 | 48-hour | 430 | |
| Moina australiensis | EC50 | 48-hour | 2400 | ||
| Moina australiensis | NOEC (reproduction) | 8-day | 110 | ||
| Daphnia sp. | LC50 | 96-hour | 300 - 600 | [5] | |
| Freshwater Insect | Stonefly | LC50 | 96-hour | 340 - 370 | [5] |
| Marine Crustacean | Neomysis mercedis | LC50 | 96-hour | 1300 - 9910 | |
| Neomysis mercedis | NOEC (growth) | 42-56 day | 25.6 | ||
| Marine Mollusc | Unspecified | LC50 | 96-hour | 197,000 |
Fish
The toxicity of this compound to fish varies significantly among species, ranging from slightly to highly toxic.[5] Anemia-like conditions have been observed in carp exposed to this compound.[5] Studies on Anguilla anguilla showed that exposure to 11.15 mg/L of this compound resulted in decreased cholinesterase (ChE) activity.[11]
| Species | Common Name | Endpoint | Duration | Value (µg/L) | Reference |
| Cyprinus carpio | Carp | LC50 | 48-96 hr | 43 - 29,000 | |
| Oncorhynchus mykiss | Rainbow Trout | LC50 | 96-hour | 210 - 1,300 | [5] |
| Lepomis macrochirus | Bluegill Sunfish | LC50 | 96-hour | 320 | [5] |
| Carassius auratus | Goldfish | LC50 | 96-hour | 30,000 | [5] |
| Melanotenia fluviatilis | Crimson-spotted Rainbowfish | EC50 (imbalance) | 96-hour | 7,900 - 14,800 | [12] |
Amphibians
Data on amphibians indicates moderate toxicity compared to more sensitive aquatic organisms. However, sublethal effects and the impact of pesticide mixtures can pose a greater threat than suggested by acute toxicity values alone.[13][14]
| Species | Endpoint | Duration | Value (µg/L) | Reference |
| Two species | LC50 | 96-hour | 14,000-34,000 |
Effects on Terrestrial Organisms
Avian Species
This compound demonstrates low acute toxicity to avian species based on dietary studies.
| Species | Common Name | Endpoint | Duration | Value (ppm) | Reference |
| Colinus virginianus | Japanese Quail | Dietary LC50 | 5-day | >5000 | [5] |
| Anas platyrhynchos | Mallard Duck | Dietary LC50 | 5-day | >13,000 | [5] |
Mammals
This compound is moderately toxic to mammals via acute oral ingestion.[5] The primary concerns arise from long-term or repeated exposure, which can lead to significant reproductive and neurological damage.[9][10]
| Species | Route | Endpoint | Value (mg/kg) | Reference |
| Rat | Oral | LD50 | 369 - 720 | [5] |
| Mouse | Oral | LD50 | 530 - 795 | [5] |
| Rat | Dermal | LD50 | 4000 - 4800 | [5] |
| Rat | Oral | NOEL (Reproductive) | 0.2 | [9] |
| Rat | Oral | Lowest Effect (Neurotoxicity) | 0.3 | [9] |
Long-term dietary studies in rats reported increased testes weight at doses of 2 mg/kg bw/day and pathological changes in the liver, kidney, and other organs at higher doses.[9]
Soil Organisms
Thiocarbamate herbicides can impact soil microbial communities. While specific data for this compound is limited in the provided context, pesticides in general can inhibit key microbial processes. Herbicides and fungicides have been shown to inhibit ammonia-oxidizing archaea and bacteria, which are crucial for nitrogen cycling.[15][16] The persistence of this compound in flooded soils suggests a potential for prolonged exposure and disruption of these microbial communities.
Key Experimental Protocols
Aquatic Toxicity Testing
Standardized laboratory bioassays are used to determine the toxicity of chemicals like this compound to aquatic organisms.[17] These tests measure endpoints such as mortality (LC50) or non-lethal effects like immobilization (EC50).[18][19]
-
Fish, Acute Toxicity Test (e.g., OECD Guideline 203): Fish are exposed to the test substance for a 96-hour period.[19] Mortality is recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated. Tests can be semi-static, where the test solution is periodically renewed, or flow-through, with a constant supply of fresh solution.[12][17]
-
Invertebrate, Acute Immobilisation Test (e.g., OECD Guideline 202): Typically uses Daphnia magna. Young daphnids are exposed for 48 hours.[19] The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The EC50 is then determined.[17]
-
Chronic Toxicity Tests: These longer-term studies assess sublethal endpoints. For invertebrates, this often involves measuring reproductive output over a 21-day period.[19] For fish, early life-stage tests can assess growth and survival over 28 days or more.[20]
Mammalian Toxicity Studies
Assessment in mammals involves a tiered approach to evaluate different types of toxicity.
-
Acute Toxicity (LD50): Determines the single dose required to cause mortality in 50% of the test population. Studies are conducted via oral, dermal, and inhalation routes.[5]
-
Repeat-Dose Studies: Animals are exposed to the chemical daily for a set period (e.g., 21 days, 90 days, 2 years) to assess long-term effects and establish a No-Observed-Adverse-Effect Level (NOAEL).[9][10]
-
Reproductive/Developmental Toxicity: Multi-generational studies in rats are used to assess effects on fertility, gestation, and offspring survival and development.[9]
-
Neurotoxicity Studies: These specialized studies evaluate effects on the nervous system through clinical observation, functional tests, and histopathology of nerve tissues.[10]
Soil Ecotoxicology Protocols
Evaluating the impact on soil health involves assessing changes in microbial populations and their functions.[15]
-
Microbial Abundance: Techniques like quantitative PCR (qPCR) can measure the abundance of specific microbial genes, such as the amoA gene for ammonia-oxidizing organisms, to detect inhibitory effects.[15][16]
-
Nitrogen Transformation Test (e.g., OECD 216): This test measures the rate of nitrogen turnover in soil treated with a chemical to determine if key microbial functions are inhibited.[15]
-
Bioassays: A simple method involves planting a sensitive plant in the tested soil to observe germination and growth, which can indicate the presence of harmful herbicide residues.[21]
Signaling Pathways and Molecular Interactions
Rodent-Specific Reproductive Toxicity
The reproductive toxicity of this compound in male rats is a well-defined, species-specific pathway.[2] It is not considered directly relevant to humans because the mechanism relies on a rodent-specific pathway for cholesterol mobilization in sperm cells.[2]
Cholinesterase Inhibition
Like many carbamate compounds, this compound can inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function.[11][22] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, which is a hallmark of neurotoxicity.[22][23] This is a contributing factor to the neurotoxic effects observed in both mammals and fish.[11]
References
- 1. This compound | C9H17NOS | CID 16653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: rodent reproductive toxicity and its relevance to humans--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testicular toxicity of this compound in the rat: metabolic activation via sulfoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of risks associated with the use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 6. This compound (Ref: OMS 1373) [sitem.herts.ac.uk]
- 7. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiocarbamate pesticides: a general introduction (EHC 76, 1988) [inchem.org]
- 9. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 10. apvma.gov.au [apvma.gov.au]
- 11. Assessing the Effects of Pesticides on Aquacultured Fish and Ecosystems: A Comprehensive Environmental Health Review [mdpi.com]
- 12. Toxicity and bioavailability of atrazine and this compound to the freshwater fish (Melanotenia fluviatilis) under laboratory and simulated field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic impacts of malathion and predatory stress on six species of North American tadpoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpestnet.org [mdpestnet.org]
- 15. Impact of pesticides on soil health: identification of key soil microbial indicators for ecotoxicological assessment strategies through meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.usgs.gov [pubs.usgs.gov]
- 18. cerc.usgs.gov [cerc.usgs.gov]
- 19. chemsafetypro.com [chemsafetypro.com]
- 20. dcceew.gov.au [dcceew.gov.au]
- 21. Residue Testing for Chemicals in Agricultural Soil – ATTRA – Sustainable Agriculture [attra.ncat.org]
- 22. researchgate.net [researchgate.net]
- 23. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Agricultural Journey of Molinate: A Technical History
Molinate, a thiocarbamate herbicide, has played a significant role in rice cultivation for decades. This in-depth technical guide explores the history of its use, from its introduction to its application in controlling key weeds in rice paddies. The following sections detail its mode of action, the evolution of its application, and the scientific methodologies used to evaluate its efficacy and environmental fate.
Introduction and Registered Uses
First registered in the United States in 1964, this compound was introduced as a selective pre- and post-emergence herbicide primarily for the control of grassy weeds in rice crops.[1] It has been used in Australian rice cultivation for over 30 years.[2] The primary manufacturer of this compound has been Stauffer Chemical, which later became part of Zeneca (now Syngenta).[3] this compound has been marketed under various trade names, including Ordram® and Arrosolo®.[4] Its main application is in the control of barnyard grass (Echinochloa spp.) and silver top or brown beetle grass (Diplachne fusca) in rice paddies.[2]
Mode of Action: Inhibition of Lipid Synthesis
This compound's herbicidal activity stems from its ability to inhibit lipid synthesis in susceptible plants.[1] Specifically, it is understood to interfere with the synthesis of very-long-chain fatty acids (VLCFAs).[5] This disruption of lipid production is crucial as these molecules are essential components of cell membranes, cuticle, and suberin. The inhibition of VLCFA formation ultimately hinders the development of new cell membranes required for cell growth, leading to the death of the weed.[6]
The following diagram illustrates the proposed signaling pathway for the inhibition of lipid synthesis by thiocarbamate herbicides like this compound.
Application and Efficacy
This compound has been formulated as emulsifiable concentrates and granules for application in rice fields.[1] Application methods include aerial spraying and direct application to flooded rice bays.[7]
Application Rates
The application rates of this compound have varied depending on the target weed species, their growth stage, and regional practices. The following table summarizes typical application rates reported in various studies.
| Application Rate (kg a.i./ha) | Crop | Target Weed(s) | Region/Reference |
| 3.0 - 6.0 | Drill-seeded Rice | Echinochloa crus-galli, Brachiaria platyphylla | [3] |
| 4.0 (lbs a.i./acre) | Rice | Watergrass | [8] |
| 3.6 - 7.9 | Rice | Red Rice (Oryza sativa) | North Queensland |
| 2.0 | Rice | General Weeds | Australia |
Efficacy Against Key Weeds
This compound has demonstrated significant efficacy in controlling major grass weeds in rice. The following table presents a summary of its performance against specific weeds.
| Target Weed | Efficacy (% Control) | Application Rate | Growth Stage of Weed | Reference |
| Echinochloa crus-galli (Barnyard grass) | >90% | 3 lb/A | 1 to 6 leaves | [3] |
| Brachiaria platyphylla (Broadleaf signalgrass) | >90% | 3 lb/A | 1 to 6 leaves | [3] |
| Red Rice (Oryza sativa) | >90% (in some crops) | 3.6 - 7.9 kg a.i./ha | Not specified |
Experimental Protocols
The evaluation of this compound's efficacy, environmental fate, and toxicology has relied on standardized experimental protocols.
Herbicide Efficacy Trials in Rice
A common experimental design for evaluating herbicide efficacy in rice is the randomized complete block design (RCBD).
Protocol:
-
Plot Establishment: Establish plots of a specific size (e.g., 12 m²) with a buffer zone between plots and replications to prevent cross-contamination.[9]
-
Crop and Weed Seeding: Sow a susceptible rice variety (e.g., NERICA-4) at a specified seed rate (e.g., 120 kg/ha ).[9] If targeting specific weeds, they can be sown or allowed to emerge naturally from the seed bank.
-
Herbicide Application: Apply different rates of this compound and a control (untreated or standard herbicide) at a specific growth stage of the rice and/or weeds (e.g., 3-leaf stage).[7] Use a calibrated sprayer (e.g., CO2 backpack sprayer) with a specified nozzle type and spray volume (e.g., 20 gallons per acre).[7]
-
Data Collection:
-
Phytotoxicity: Visually assess crop injury at regular intervals (e.g., 7, 14, 21, and 28 days after treatment) using a rating scale.
-
Weed Control: Visually assess weed control efficacy at regular intervals, comparing treated plots to the control.[7] Weed density and biomass can also be quantified by counting and harvesting weeds from a defined area within each plot.
-
-
Yield Assessment: Harvest the rice from each plot to determine grain yield.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the herbicide treatments.
The following diagram outlines a typical workflow for an herbicide efficacy trial.
Soil Dissipation Studies
The persistence of this compound in the soil is evaluated through soil dissipation studies, often following OECD guidelines.
Protocol:
-
Soil Selection: Select representative soil types based on the intended use area of the herbicide, characterized for properties like pH, organic carbon content, and texture.[10]
-
Test Substance Application: Treat soil samples with a known concentration of this compound. Radiolabeled this compound (e.g., with ¹⁴C) is often used to trace its fate.[10]
-
Incubation: Incubate the treated soil samples under controlled laboratory conditions (e.g., constant temperature and moisture) in the dark.[10]
-
Sampling and Analysis: At specified time intervals, extract soil samples and analyze for the concentration of the parent this compound and its transformation products.
-
Data Analysis: Determine the rate of dissipation and calculate the time required for 50% (DT50) and 90% (DT90) of the applied this compound to dissipate.
Residue Analysis in Water
Gas chromatography (GC) is a common analytical technique for determining this compound residues in water samples.
Protocol:
-
Sample Preparation: Extract a known volume of the water sample (e.g., 50 ml) with an organic solvent (e.g., toluene).[11]
-
Gas Chromatography:
-
Instrument: Use a gas chromatograph equipped with a nitrogen-phosphorus detector (NPD).[11]
-
Column: Employ a capillary column suitable for pesticide analysis (e.g., DB-5).[12]
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a specified flow rate.[11][12]
-
Temperature Program: Implement a temperature program for the oven to separate the components of the extract.[12]
-
Injection: Inject a small volume of the extract (e.g., 1 µL) into the GC.[12]
-
-
Quantification: Compare the peak area of this compound in the sample to that of known standards to determine its concentration.
The following table provides an example of GC parameters for this compound analysis.
| Parameter | Setting |
| Instrument | Gas Chromatograph with Nitrogen-Phosphorus Detector (NPD) |
| Column | DB-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.2 - 10 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 270°C |
| Detector Temperature | 300°C |
| Oven Program | Initial temp 35-80°C, ramp to 280°C |
Chronic Toxicity Studies in Rodents
Chronic toxicity studies, often following OECD Guideline 452, are conducted to evaluate the long-term effects of this compound exposure.
Protocol:
-
Test Animals: Use a rodent species, typically rats, with a sufficient number of animals per sex in each group (e.g., at least 20).[1][2]
-
Dose Administration: Administer at least three different dose levels of this compound, along with a control group, daily for an extended period (e.g., 12 months).[1][2] The route of administration is typically oral (in the diet or by gavage).[1]
-
Observations: Monitor the animals for clinical signs of toxicity, changes in body weight, and food consumption.[1]
-
Clinical Pathology: Conduct hematology and clinical chemistry tests at specified intervals.[1]
-
Necropsy and Histopathology: At the end of the study, perform a complete necropsy and microscopic examination of organs and tissues.[13]
-
Data Analysis: Analyze the data to determine the No-Observed-Adverse-Effect Level (NOAEL).[1]
Environmental Fate and Metabolism
This compound's behavior in the environment is influenced by various factors, including its persistence in soil and its metabolic breakdown.
Persistence in Soil
This compound's persistence in soil varies with environmental conditions. In aerobic, acidic soil, its half-life (DT50) is reported to be between 8 and 25 days. However, in the anaerobic conditions of flooded rice paddies, its persistence can be much longer, with a DT50 of up to 160 days.[14]
Metabolism in Soil and Plants
In the soil, this compound can be mineralized by microbial consortia. The initial step in its degradation is the cleavage of the thioester bond.[2] In plants, the metabolism of this compound can also occur, leading to the formation of various metabolites. The primary metabolic pathways involve hydroxylation of the azepine ring and oxidation of the sulfur atom to form this compound sulfoxide and this compound sulfone.
The following diagram illustrates the metabolic pathways of this compound in the environment.
Regulatory Status
The use of this compound has been subject to regulatory review and restrictions in various countries due to concerns about its potential effects on human health and the environment. In the United States, this compound was voluntarily canceled by the registrant in 2008 and is no longer registered for use.[2] In California, there are no actively registered products containing this compound.[15] The World Health Organization (WHO) established a health-based guideline value for this compound in drinking water in its 1993 guidelines.[13]
Conclusion
This compound has been an effective tool for weed management in rice production for many years. This technical guide has provided an in-depth overview of its history, from its chemical properties and mode of action to its practical application and the scientific methods used for its evaluation. Understanding the historical context of its use, its herbicidal properties, and its environmental behavior is crucial for researchers, scientists, and professionals involved in the development and regulation of agricultural chemicals. The detailed experimental protocols and data presented here offer a comprehensive resource for those studying herbicides and their impact on agricultural systems.
References
- 1. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 2. oecd.org [oecd.org]
- 3. wssa.net [wssa.net]
- 4. Chronic Toxicity OECD 452 - Altogen Labs [altogenlabs.com]
- 5. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. ucanr.edu [ucanr.edu]
- 8. Action mechanism of a herbicide, thiobencarb [jstage.jst.go.jp]
- 9. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. epa.gov [epa.gov]
- 12. inis.iaea.org [inis.iaea.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. This compound decontamination processes in effluent water from rice fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]
Molinate IUPAC name S-ethyl azepane-1-carbothioate
An In-depth Technical Guide on S-ethyl azepane-1-carbothioate (Molinate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-ethyl azepane-1-carbothioate, commonly known as this compound, is a selective thiocarbamate herbicide primarily used for the control of grassy weeds in rice cultivation.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, mechanisms of action, metabolism, and toxicology. The information is curated for researchers, scientists, and professionals in drug development who may encounter thiocarbamate compounds and their unique metabolic and toxicological profiles. This document includes detailed data tables, experimental protocols, and visualizations of key pathways to facilitate a deeper understanding of this compound.
Physicochemical Properties
This compound is a clear liquid with an aromatic odor.[3] It is relatively stable to hydrolysis by acids and alkalis.[4] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | S-ethyl azepane-1-carbothioate | [5] |
| Common Name | This compound | [1][3] |
| CAS Registry Number | 2212-67-1 | [3] |
| Molecular Formula | C₉H₁₇NOS | [6] |
| Molecular Weight | 187.30 g/mol | [3] |
| Appearance | Clear liquid with an aromatic odor | [3] |
| Water Solubility | 880 mg/L at 20°C | [3][5] |
| Vapor Pressure | 746 mPa at 25°C | [3] |
| Log P (Kow) | 2.88 - 3.2 | [4][5] |
| Soil Adsorption (Koc) | 190 | [3] |
Synthesis of this compound
The industrial synthesis of this compound involves a multi-step process. While specific process parameters are proprietary, the general chemical pathway is well-understood.
Synthesis Workflow
The synthesis begins with the formation of hexahydroazepine (azepane), which is then reacted to form the final thiocarbamate product.[6]
Description of Synthesis Steps
-
Carbamate Formation: The synthesis typically starts with hexahydroazepine, a seven-membered nitrogen-containing ring. This intermediate is reacted with ethyl chloroformate to yield the corresponding carbamate.[6]
-
Thiocarbamate Conversion: The carbamate is then converted into the thiocarbamate, this compound. This is achieved by treatment with sodium thiocarbamate or carbon disulfide in the presence of a base like sodium hydroxide.[6] The reaction is generally conducted in organic solvents such as toluene or xylene under controlled temperature and pH to ensure high purity and yield.[6]
Mechanism of Action
This compound exhibits different mechanisms of action in its target (plants) and non-target (mammals) organisms.
Herbicidal Action: Inhibition of Lipid Synthesis
In plants, this compound acts as a systemic herbicide that is absorbed by the roots and translocated to the leaves.[3][6] Its primary mode of action is the inhibition of lipid synthesis.[6] Specifically, thiocarbamates are thought to interfere with fatty acid synthesis by alkylating acetyl-CoA, a crucial substrate for the enzyme Acetyl-CoA Carboxylase (ACCase).[7] This disruption of lipid production prevents the formation of new cell membranes, which is essential for cell growth and division, ultimately leading to the death of the weed.[8]
Toxicological Action in Mammals
In mammals, this compound is moderately toxic and acts as a cholinesterase inhibitor.[6][9] This is a common mechanism for many thiocarbamate pesticides.[7] Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine, leading to its accumulation and subsequent hyperstimulation of nicotinic and muscarinic receptors, which can disrupt neurotransmission.[6]
Furthermore, the reproductive and neurotoxic effects observed in rodents are not caused by this compound itself, but by its metabolites.[2][5] The primary toxic metabolite, this compound sulfoxide, is formed in the liver and testes.[2][10] This metabolite is a more potent testicular toxicant than the parent compound.[2] It has been shown to inhibit neutral cholesterol ester hydrolase, which interferes with cholesterol mobilization from high-density lipoprotein, a pathway specific to rodents, explaining the species-specific reproductive toxicity.[5] Another metabolite, this compound sulfone, is a potent inhibitor of aldehyde dehydrogenase 2 (ALDH2), which may contribute to its overall toxicity profile.[11]
Metabolism
This compound is extensively metabolized in both mammals and microorganisms. Understanding these pathways is critical for assessing its environmental fate and toxicological risk.
Mammalian Metabolism
In rats, this compound is readily absorbed through the gastrointestinal tract and rapidly metabolized, primarily in the liver.[1] The main metabolic pathway is sulfoxidation, which converts this compound to this compound sulfoxide.[2] This is a metabolic activation step, as the sulfoxide is more toxic than the parent compound.[2] Further metabolism can occur, including ring hydroxylation.[2] Excretion is rapid and occurs primarily through urine.[1]
Bacterial Degradation
In the environment, bacterial mixed cultures are capable of mineralizing this compound. The initial and essential step in this degradation pathway is the cleavage of the thioester bond by a this compound hydrolase enzyme, produced by bacteria such as Gulosibacter molinativorax.[12] This hydrolysis releases ethanethiol and azepane-1-carboxylate, which are then consumed by other bacteria in the consortium, demonstrating a metabolic and detoxifying association.
Toxicology Profile
This compound presents a range of toxicological effects, with significant species-specific differences.
Acute Toxicity
This compound is of moderate acute oral toxicity and low dermal toxicity.[1][11] Key acute toxicity values are summarized in Table 2.
| Species | Route | Value (mg/kg or mg/L) | Classification | Reference(s) |
| Rat | Oral LD₅₀ | 369 - 720 mg/kg | Moderate | [1][3] |
| Mouse | Oral LD₅₀ | 530 - 795 mg/kg | Moderate | [1][3] |
| Rat | Dermal LD₅₀ | 4000 - 4800 mg/kg | Low | [1][3] |
| Rat | Inhalation LC₅₀ (4-hr) | 1.36 mg/L | Moderate | [1] |
Chronic and Reproductive Toxicity
Long-term exposure to this compound has been shown to cause adverse effects, particularly on the reproductive system and nervous system in rodents.[13] In rats, it can induce decreased fertility in both males and females, sperm abnormalities, and histopathological changes in the ovaries.[13] The reproductive toxicity is considered a critical endpoint for risk assessment.[5][14]
| Study Type | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Endpoint | Reference(s) |
| 3-Generation Reproduction | Rat | 0.2 | 0.63 | Reduced litter size and pup survival | [11] |
| Female Fertility | Rat | 3.7 | - | Reduced fertility | [13] |
| Ovarian Histopathology | Rat | 0.44 | - | Histopathological changes | [13] |
| Sperm Abnormalities | Rat | 0.48 | - | Sperm abnormalities | [13] |
| Developmental Neurotoxicity | Rat | - | 1.8 | Developmental neurotoxicity | [13] |
Experimental Protocols
Protocol for this compound Residue Analysis in Water
This protocol is based on the Stauffer Chemical Company Method evaluated by the U.S. EPA for the determination of this compound residues in water by capillary gas chromatography.[1][15][16]
1. Scope: This method is for the determination of this compound residues in water at levels of 1 ppb or greater.[15][16]
2. Principle: A water sample is extracted with toluene. The resulting organic extract is then analyzed directly by capillary gas chromatography with a nitrogen-phosphorus detector (NPD).[15][16]
3. Apparatus:
-
Gas Chromatograph (GC): Hewlett-Packard 5890 or equivalent, equipped with a nitrogen-phosphorus detector.[1]
-
GC Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS).[4]
-
Reciprocating shaker and sonicator.[1]
-
Glass vials, pipettes, and standard laboratory glassware.
4. Reagents:
-
Toluene, Nanograde or equivalent.[15]
-
Sodium sulfate, anhydrous, reagent grade.[15]
-
This compound analytical reference standard.[15]
-
Helium (carrier gas) and other GC gases (hydrogen, air).[1]
5. Procedure:
-
Extraction:
-
Sample Preparation for GC:
-
GC Analysis:
-
Instrument Parameters (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 250°C at 20°C/min.
-
Carrier Gas (Helium) Flow: ~10 mL/min (Note: Flow may need optimization to achieve desired retention time).[1]
-
-
Calibration: Prepare a series of this compound calibration solutions in toluene. Inject these standards to establish a calibration curve.
-
Analysis: Inject 1-2 µL of the sample extract into the GC.
-
Quantification: Determine the peak area of this compound in the sample chromatogram and quantify the concentration using the calibration curve.[1]
-
General Protocol for Reproductive Toxicity Assessment in Rats
This outlines a general experimental design for assessing reproductive toxicity, based on standard regulatory testing protocols.[17][18]
1. Animals:
-
Use specific pathogen-free Sprague-Dawley rats, a common model for reproductive toxicity studies.[18] Acclimate animals before the study begins.
2. Dose Administration:
-
Administer this compound (or the test substance) to parental (P) generation male and female rats, typically via oral gavage or in the diet.[18]
-
Include a control group (vehicle only) and at least three dose levels.
-
Dosing for males often begins several weeks before mating to cover the full spermatogenic cycle. Females are dosed before mating, during gestation, and through lactation.[17]
3. Mating and Observation:
-
After the pre-mating dosing period, co-house one male and one female for mating.
-
Monitor for evidence of mating (e.g., vaginal plugs).
-
Monitor parental animals for clinical signs of toxicity, body weight changes, and food consumption.[18]
-
Observe pregnant females for the duration of gestation.
4. Endpoints for Evaluation:
-
Parental (P) Generation:
-
Mating and fertility indices.[18]
-
Gestation length.
-
Post-mortem analysis: Gross pathology, organ weights (especially reproductive organs like testes, epididymides, ovaries, uterus).
-
Sperm analysis: Motility, concentration, and morphology.
-
Testicular and ovarian histopathology.
-
-
First Filial (F1) Generation (Offspring):
-
Number of live/dead pups, litter size.
-
Pup survival indices during lactation.
-
Pup body weights.
-
Developmental landmarks (e.g., anogenital distance, puberty onset).
-
Post-weaning, a subset of F1 animals may be selected for further evaluation, including their own reproductive capability (F2 generation).
-
Conclusion
S-ethyl azepane-1-carbothioate (this compound) is an effective herbicide whose toxicological profile in mammals is of significant interest. Its species-specific reproductive toxicity, driven by metabolic activation to this compound sulfoxide, provides a valuable case study for professionals in drug development and toxicology. The inhibition of neutral cholesterol ester hydrolase in rodents highlights the importance of understanding metabolic pathways and their species-specific differences when extrapolating animal toxicity data to human risk assessment. The detailed analytical and toxicological protocols provided herein serve as a resource for researchers investigating thiocarbamates and other compounds with similar metabolic activation profiles.
References
- 1. epa.gov [epa.gov]
- 2. Testicular toxicity of this compound in the rat: metabolic activation via sulfoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 4. This compound | C9H17NOS | CID 16653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound: rodent reproductive toxicity and its relevance to humans--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.ucanr.edu [my.ucanr.edu]
- 8. Lipid synthesis inhibitor herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]
- 9. This compound (Ref: OMS 1373) [sitem.herts.ac.uk]
- 10. Development of PBPK model of this compound and this compound sulfoxide in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relative inhibitory potency of this compound and metabolites with aldehyde dehydrogenase2: implications for the mechanism of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl azepane-1-carboximidothioate | C9H18N2S | CID 86025696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Characterization of risks associated with the use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The development of a protocol to assess reproductive effects of toxicants in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 17. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reproductive and Developmental Toxicity Screening Test of Ethyl Hydrogen Adipate in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Molinate's Fate in Soil: A Technical Examination of Aerobic and Anaerobic Degradation
An In-depth Guide for Researchers and Drug Development Professionals on the Half-life and Degradation Pathways of the Herbicide Molinate in Soil Environments.
This compound, a thiocarbamate herbicide primarily used in rice cultivation, undergoes distinct degradation patterns in soil, largely dictated by the presence or absence of oxygen. Its persistence, measured by its half-life (DT50), is significantly influenced by whether the soil is aerobic (well-aerated, moist) or anaerobic (waterlogged, flooded). This technical guide provides a comprehensive overview of this compound's degradation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex biochemical pathways involved.
Quantitative Analysis of this compound's Half-life in Soil
The persistence of this compound in soil varies considerably between aerobic and anaerobic conditions. Laboratory studies have demonstrated a notably shorter half-life in aerated environments compared to flooded ones. The following table summarizes available quantitative data on the half-life of this compound under different soil conditions.
| Soil Condition | Half-life (DT50) | Soil Type | Reference |
| Aerobic (Moist) | 3 weeks (21 days) | Not Specified | [Thomas and Holt, 1980] |
| Anaerobic (Flooded) | 10 weeks (70 days) | Not Specified | [Thomas and Holt, 1980] |
| Anaerobic (Rice Paddy Field) | 54 - 96 hours | Silt Loam / Silty Clay | [U.S. National Library of Medicine, PubChem] |
Note: The significant discrepancy in anaerobic half-life between laboratory and field studies highlights the influence of various environmental factors such as microbial activity, temperature, and volatilization under real-world conditions.
Degradation Pathways: A Tale of Two Environments
The chemical transformation of this compound follows divergent pathways under aerobic and anaerobic conditions, leading to a variety of degradation products.
Aerobic Degradation Pathway
In the presence of oxygen, the degradation of this compound is primarily an oxidative process. The main transformation steps include:
-
Hydroxylation: The azepine ring of the this compound molecule undergoes hydroxylation.
-
Oxidation: The hydroxylated intermediate is further oxidized to form corresponding ketones.
-
Sulfoxidation: The sulfur atom in the S-ethyl group is oxidized to form this compound sulfoxide.[1]
-
Cleavage and Acetylation: The molecule can also undergo cleavage to yield an imine, which is subsequently acetylated.[1]
References
The Species-Specific Reproductive Toxicity of Molinate: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Molinate, a thiocarbamate herbicide, exhibits marked species specificity in its reproductive toxicity, with pronounced effects observed in male rats that are not anticipated in other species, including goats and humans. This document provides a comprehensive analysis of the biochemical and physiological mechanisms underlying this specificity. The reproductive toxicity of this compound in rats is not a result of the parent compound but rather its bioactivation to this compound sulfoxide. This toxic metabolite selectively targets Leydig cells in the testes, inhibiting the enzyme neutral cholesterol ester hydrolase. This inhibition disrupts the mobilization of cholesterol, a critical precursor for testosterone synthesis, leading to a cascade of adverse reproductive effects, including decreased testosterone levels, impaired spermatogenesis, and testicular damage.
The species-specific nature of this toxicity is attributed to two key factors: differential metabolism of this compound and fundamental differences in the mechanisms of steroidogenesis. Rodents, particularly rats, readily metabolize this compound to its toxic sulfoxide metabolite. In contrast, other species, including humans, exhibit a more efficient detoxification pathway for this compound sulfoxide through glutathione conjugation. Furthermore, the reliance on the hydrolysis of cholesteryl esters for testosterone production, the pathway disrupted by this compound sulfoxide, is a characteristic feature of rodent steroidogenesis and is less pronounced in other mammals like ruminants. This whitepaper will delineate the experimental evidence supporting this species-specific toxicity, present quantitative data from key studies, and detail the experimental protocols used to elucidate these mechanisms.
Data Presentation
The following tables summarize the quantitative data from key studies on the reproductive toxicity of this compound in rats.
Table 1: Effects of this compound and its Metabolites on Plasma and Testicular Testosterone Concentrations in Male Rats
| Compound | Dose (mg/kg) | Plasma Testosterone (ng/mL) | Testicular Testosterone (ng/g) | Reference |
| Control | - | 3.5 ± 0.5 | 60 ± 10 | [1] |
| This compound | 40 | 1.2 ± 0.3 | 25 ± 5 | [1] |
| This compound | 140 | 0.5 ± 0.2 | 10 ± 3 | [1] |
| This compound Sulfoxide | 10 | 1.0 ± 0.4 | 22 ± 6 | [1] |
| 4-Hydroxythis compound | 10 | 3.3 ± 0.6 | 55 ± 8 | [1] |
| This compound Sulfone | 10 | 3.6 ± 0.7 | 58 ± 9 | [1] |
| Hexahydro-1H-azepine | 10 | 3.4 ± 0.5 | 57 ± 7 | [1] |
| Statistically significant decrease compared to control. |
Table 2: Effects of this compound on Testicular Parameters in Male Rats
| Treatment | Dose (mg/kg/day) | Duration | Testis Weight (g) | Sperm Count (x10^6/cauda epididymis) | Abnormal Sperm (%) | Reference |
| Control | - | 7 days | 1.8 ± 0.1 | 85 ± 10 | < 5 | [1] |
| This compound | 40 | 7 days | 1.7 ± 0.1 | 60 ± 8 | 25 ± 5 | [1] |
| This compound | 140 | 7 days | 1.4 ± 0.2 | 35 ± 6 | 60 ± 10 | [1] |
| Control | - | 3 weeks | 1.9 ± 0.2 | 90 ± 12 | < 5 | [2] |
| This compound | 200 (single dose) | 3 weeks | 1.2 ± 0.3 | Not Reported | Severe germ cell depletion | [2] |
| This compound | 400 (single dose) | 3 weeks | 0.8 ± 0.2* | Not Reported | Near complete absence of germ cells | [2] |
| Statistically significant difference compared to control. |
Experimental Protocols
1. Animal Models and Husbandry
-
Species: Male Sprague-Dawley rats were predominantly used in the cited studies.[1][2]
-
Housing: Animals were housed in controlled environments with standard light-dark cycles, temperature, and humidity. They were provided with standard laboratory chow and water ad libitum.[1]
2. This compound Administration
-
Route of Administration: this compound has been administered via oral gavage, intraperitoneal (i.p.) injection, and in the diet.[1][2]
-
Vehicle: For oral gavage and i.p. injections, this compound was often dissolved in corn oil or sterile glycerol formal.[1][2]
-
Dosing Regimen: Studies have employed both single-dose and repeated-dose regimens, with durations ranging from a single administration to several weeks of daily exposure.[1][2]
3. Measurement of Reproductive Endpoints
-
Hormone Analysis: Blood samples were collected for the determination of plasma testosterone levels. Testicular interstitial fluid was also collected to measure testicular testosterone concentrations. Testosterone levels were quantified using radioimmunoassay (RIA).[1]
-
Spermatogenesis Analysis: Testes and epididymides were collected and weighed. Sperm from the cauda epididymis were counted to determine sperm count. Sperm morphology was assessed by microscopic examination of stained sperm smears to quantify the percentage of abnormal sperm.[1]
-
Histopathology: Testes were fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for histopathological examination to assess for lesions such as Sertoli cell vacuolation, failed spermiation, and germ cell depletion.[2]
4. In Vitro Metabolism Studies
-
Microsome Preparation: Liver and testis microsomes were prepared from rats to investigate the metabolism of this compound.[2]
-
Metabolite Identification: this compound and its metabolites were incubated with the microsomal preparations, and the resulting products were analyzed using techniques such as high-performance liquid chromatography (HPLC) to identify and quantify the metabolites, particularly this compound sulfoxide.[2]
Mandatory Visualizations
Caption: this compound's toxic pathway in the rat testis.
Caption: Species specificity of this compound toxicity.
Caption: Experimental workflow for this compound studies.
Discussion
The species specificity of this compound-induced reproductive toxicity is a well-documented phenomenon, with a robust body of evidence in rats contrasted by a lack of observed effects in other species, including humans.[3][4] The underlying reasons for this specificity are multifactorial, involving differences in metabolic pathways and the fundamental biology of testicular steroidogenesis.
The Rat-Specific Mechanism of Toxicity
In rats, this compound itself is not the direct toxicant. Instead, it undergoes metabolic activation via sulfoxidation, primarily mediated by cytochrome P450 enzymes in the liver and testes, to form this compound sulfoxide.[2] This metabolite is a potent inhibitor of neutral cholesterol ester hydrolase (also referred to as esterase) within the Leydig cells of the testes.[1][3] The inhibition of this enzyme is the critical initiating event in the toxic cascade.
Leydig cells are responsible for the production of testosterone. In rodents, a significant proportion of the cholesterol required for steroidogenesis is derived from intracellular stores of cholesteryl esters. Neutral cholesterol ester hydrolase plays a pivotal role in hydrolyzing these esters to release free cholesterol, which is then transported to the mitochondria to serve as the substrate for testosterone synthesis. By inhibiting this enzyme, this compound sulfoxide effectively curtails the supply of cholesterol for steroidogenesis, leading to a marked decrease in both testicular and circulating testosterone levels.[1]
The reduction in testosterone has profound consequences for spermatogenesis, a process that is highly dependent on androgens. The observed effects in rats include a delayed release of late-stage spermatids from the seminiferous epithelium, the development of distinctive sperm lesions, a reduction in sperm count, and, at higher doses, significant testicular atrophy due to germ cell loss.[1][2]
The Basis for Species Specificity
The resistance of other species, such as goats and humans, to the reproductive toxicity of this compound can be attributed to two primary factors:
-
Metabolic Differences: While the sulfoxidation of this compound to its toxic metabolite is a prominent pathway in rats, other species have more efficient detoxification mechanisms.[3] Specifically, the conjugation of this compound sulfoxide with glutathione (GSH) is a key detoxification step.[5] Comparative in vitro studies using liver cytosol have shown that while both rat and human livers can catalyze this conjugation, there are significant differences in the enzyme kinetics.[5] Furthermore, studies comparing xenobiotic metabolism in rats and ruminants (cattle and deer) have indicated significant differences in the activity of various conjugation enzymes.[6] While one study showed lower glutathione S-transferase activity in cattle and deer compared to rats for a model substrate, the overall capacity for detoxification of specific xenobiotics is complex and substrate-dependent.[6] It is plausible that goats, as ruminants, possess a metabolic profile for this compound that favors detoxification over activation, or have a more robust capacity to conjugate and eliminate the sulfoxide metabolite should it be formed.
-
Differences in Steroidogenesis: The reliance on large intracellular pools of cholesteryl esters as a primary source of cholesterol for testosterone synthesis is a notable feature of rodent Leydig cells. In other species, including ruminants and humans, there is a greater reliance on de novo cholesterol synthesis and the uptake of cholesterol from circulating lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL).[7] While cholesteryl esters are present in the testes of these species, the inhibition of their hydrolysis is less likely to have as dramatic an impact on testosterone production. Therefore, even if this compound sulfoxide were to reach the Leydig cells of a goat, its primary molecular target would be of lesser physiological importance for maintaining steroidogenesis compared to its role in the rat.
Conclusion
The reproductive toxicity of this compound is a clear example of a species-specific toxicological effect driven by a combination of metabolic and physiological differences. The susceptibility of the male rat is a consequence of its propensity to metabolize this compound to the toxic sulfoxide metabolite and the critical role of neutral cholesterol ester hydrolase in its mechanism of testicular steroidogenesis. The inferred resistance of goats is based on likely differences in these same two areas: a metabolic profile that favors detoxification and a testicular steroidogenic pathway that is not as critically dependent on the hydrolysis of cholesteryl esters. This understanding is crucial for the accurate assessment of the risk of this compound exposure to non-rodent species, including livestock and humans, and underscores the importance of considering species-specific mechanisms in toxicological risk assessment.
References
- 1. Development of PBPK Model of this compound and this compound Sulfoxide in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testicular toxicity of this compound in the rat: metabolic activation via sulfoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: rodent reproductive toxicity and its relevance to humans--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An assessment of fertility in male workers exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detoxification of this compound sulfoxide: comparison of spontaneous and enzmatic glutathione conjugation using human and rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xenobiotic conjugation systems in deer compared with cattle and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Risk Assessment of Molinate Exposure for Farmworkers and the General Public
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Molinate, a thiocarbamate herbicide primarily used in rice cultivation, presents a complex risk profile that necessitates a thorough assessment for both occupationally exposed individuals and the general population. This technical guide provides a comprehensive overview of the risk assessment of this compound, detailing its toxicological properties, exposure pathways, and the methodologies used to evaluate its potential for harm. Quantitative data are summarized in structured tables for comparative analysis, key experimental protocols are described in detail, and the underlying molecular mechanisms of toxicity are visualized through signaling pathway diagrams. The primary toxicological concerns associated with this compound exposure include reproductive toxicity, which is notably rodent-specific, neurotoxicity, and potential carcinogenicity. Risk mitigation strategies have been implemented to reduce exposure, particularly for farmworkers.
Hazard Identification
This compound has been the subject of extensive toxicological evaluation to identify its potential hazards to human health. The primary endpoints of concern are reproductive toxicity, neurotoxicity, and, to a lesser extent, carcinogenicity.
Reproductive and Developmental Toxicity
Adverse reproductive effects are among the most sensitive toxicological endpoints for this compound exposure.[1] Studies in laboratory animals have demonstrated a range of effects, particularly on the male reproductive system.
A key study forming the basis of many regulatory decisions is a three-generation reproduction study in rats. This study established a No-Observed-Effect Level (NOEL) of 0.2 mg/kg bw/day, based on reduced litter numbers, litter size, and pup survival at the next highest dose. The male rat appears to be particularly sensitive to this compound's reproductive toxicity.[2] Evidence of reproductive toxicity has also been observed in mice, rabbits, and dogs.[2]
Neurotoxicity
This compound has been shown to induce neurotoxic effects in animal studies. A developmental neurotoxicity study indicated that pups born to dams treated with this compound exhibited treatment-related functional and anatomical nervous system effects.[2]
Carcinogenicity
The carcinogenic potential of this compound has been evaluated, with the U.S. Environmental Protection Agency (EPA) classifying it as having "Suggestive Evidence of Carcinogenicity, but Not Sufficient to Assess Human Carcinogenic Potential".[2]
Dose-Response Assessment
The dose-response assessment establishes the relationship between the magnitude of exposure to this compound and the extent of the toxicological effect. Key toxicological reference values are summarized in the table below.
| Parameter | Value | Basis | Safety Factor | Agency/Year |
| Acceptable Daily Intake (ADI) | 0.002 mg/kg bw/day | Based on a NOEL of 0.2 mg/kg bw/day from a 3-generation rat reproduction study (reduced litter size and pup survival). | 100 | NHMRC (1986) |
| No-Observed-Effect Level (NOEL) | 0.2 mg/kg bw/day | 3-generation reproduction study in rats (reproductive effects). | - | - |
Exposure Assessment
Exposure to this compound can occur through occupational activities for farmworkers and through dietary and environmental routes for the general public.
Farmworker Exposure
The California Department of Pesticide Regulation has indicated that short and intermediate-term dermal and inhalation risks exceeded the level of concern for pilots applying granular and liquid this compound formulations, leading to mitigation measures.[2]
General Public Exposure
The general public may be exposed to this compound through the consumption of contaminated food and drinking water, as well as through residential proximity to treated areas.
The primary dietary source of this compound exposure is through the consumption of rice. Regulatory agencies set maximum residue limits (MRLs) for pesticides in food commodities to protect consumers. A study on the gas chromatographic analysis of this compound residue in rice reported a detection limit of 0.013 mg/kg.[4]
This compound can enter surface and groundwater from agricultural runoff, potentially contaminating drinking water sources. Monitoring in Australian irrigation areas has detected this compound in irrigation drains at levels up to 0.7 mg/L and in river water at concentrations up to 0.0072 mg/L. The World Health Organization (WHO) has established a health-based guideline value of 0.006 mg/L for this compound in drinking water.
Residential exposure to this compound is possible for individuals living near agricultural areas where the herbicide is applied. Exposure can occur through spray drift or volatilization from treated fields. However, specific quantitative data on residential exposure to this compound are limited.
Risk Characterization
Risk characterization integrates the information from hazard identification, dose-response assessment, and exposure assessment to estimate the probability of adverse health effects in the exposed populations.
For farmworkers, the risk characterization has indicated that certain application methods, such as ground application via herbigation, posed an unacceptable dermal and inhalation risk, leading to the implementation of mitigation measures like the use of closed systems.[2]
For the general public, dietary risk assessments for this compound have generally concluded that for all population subgroups, risk estimates were below the level of concern.[2] However, an aggregate risk assessment of acute exposure from both food and surface water in children was found to exceed the level of concern, although this was noted to be a potentially overestimated risk.[2]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of toxicological studies. The following sections describe the general methodologies for key studies cited in the risk assessment of this compound, based on OECD guidelines.
Two-Generation Reproduction Toxicity Study (based on OECD Guideline 416)
Objective: To assess the effects of this compound on male and female reproductive performance and on the offspring over two generations.
Test System: Typically, the rat is used. Animals are randomly assigned to control and at least three dose groups.
Procedure:
-
Parental (P) Generation: Young, sexually mature animals are administered the test substance daily, starting before mating and continuing through mating, gestation, and lactation.
-
Mating: Animals are paired for mating.
-
Gestation and Lactation: Pregnant females are allowed to litter and nurse their pups (F1 generation).
-
F1 Generation: A selection of F1 offspring are administered the test substance from weaning through their own mating, gestation, and lactation to produce the F2 generation.
-
Endpoints Evaluated:
-
Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (e.g., fertility index, gestation length), and organ weights and histopathology of reproductive organs.
-
Offspring (F1 and F2): Viability, body weight, sex ratio, developmental landmarks, and gross pathology at necropsy.
-
Repeated Dose 90-Day Oral Toxicity Study in Rodents (based on OECD Guideline 408)
Objective: To evaluate the subchronic oral toxicity of this compound in rodents.
Test System: Typically, rats are used. Animals are randomly assigned to control and at least three dose groups.
Procedure:
-
Dosing: The test substance is administered orally (e.g., via gavage, in feed, or drinking water) daily for 90 days.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.
-
Pathology: All animals undergo a full gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.
Neurotoxicity Study in Rodents (based on OECD Guideline 424)
Objective: To assess the potential neurotoxic effects of this compound.
Test System: Typically, rats are used.
Procedure:
-
Dosing: The test substance is administered, and animals are observed for signs of neurotoxicity.
-
Functional Observational Battery (FOB): A series of tests to assess sensory, motor, and autonomic function. This includes observations of posture, gait, reactivity to stimuli, and grip strength.
-
Motor Activity Assessment: Spontaneous motor activity is measured using an automated device.
-
Neuropathology: At the end of the study, nervous system tissues are collected, processed, and examined microscopically for any pathological changes.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of this compound is attributed to its metabolic activation and subsequent interaction with specific molecular targets. The following diagrams illustrate the key signaling pathways involved.
Metabolic Activation and Testicular Toxicity
This compound is metabolized in the liver and testes to form this compound sulfoxide, a more potent toxicant.[5] In rodents, this compound sulfoxide inhibits neutral cholesterol ester hydrolase, leading to a disruption in cholesterol mobilization and subsequent impairment of testosterone biosynthesis, ultimately causing testicular toxicity.[6][7] This mechanism is considered rodent-specific.[6]
Inhibition of Lipid Synthesis
As a thiocarbamate herbicide, this compound is known to inhibit lipid synthesis. This is a general mechanism of action for this class of herbicides and contributes to its phytotoxicity. While the primary concern for human health is not its herbicidal action, understanding this pathway provides context for its biological activity. Thiocarbamates can inhibit acetyl-CoA carboxylase (ACCase), a key enzyme in the fatty acid synthesis pathway.
Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis
Exposure to certain pesticides can induce stress in the endoplasmic reticulum (ER), the cellular organelle responsible for protein folding. Prolonged ER stress can activate the unfolded protein response (UPR), which, if unable to restore homeostasis, can trigger apoptosis (programmed cell death). One of the key pathways in the UPR is the PERK/eIF2α pathway.
References
- 1. ask-force.org [ask-force.org]
- 2. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 3. Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 4. researchgate.net [researchgate.net]
- 5. oecd.org [oecd.org]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Molinate in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molinate (S-ethyl hexahydro-1H-azepine-1-carbothioate) is a thiocarbamate herbicide primarily used for the control of broadleaf and grassy weeds in rice cultivation. Due to its application in aquatic environments, there is a potential for the contamination of surface and groundwater. Monitoring this compound levels in water is crucial for environmental protection and ensuring public health, as regulatory bodies have established maximum permissible concentrations in drinking water. This document provides detailed application notes and protocols for the analytical determination of this compound in water samples, focusing on robust and sensitive methods suitable for research and routine monitoring.
Analytical Methods Overview
Several analytical techniques are available for the detection and quantification of this compound in water. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation. The most common approaches involve chromatographic separation coupled with a sensitive detector.
Data Presentation: Quantitative Performance of Analytical Methods for this compound Detection in Water
The following table summarizes the quantitative performance of various analytical methods reported for the determination of this compound in water.
| Analytical Method | Sample Preparation | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Recovery (%) | Reference |
| GC-MS (SIM) | LLE with dichloromethane | - | 0.5 | - | [1] |
| LC-MS | Direct Injection | - | 2.2 | - | [1] |
| HPLC-UV | SPE | - | 0.1 | - | [1] |
| GC-NPD | SPME | - | 0.11 | - | [1] |
| GC-MS | SPME | - | 0.02 | - | [1] |
| GC-MS (USEPA Method 525.2) | LSE | - | 0.05 - 0.087 | - | [1] |
| GC-NPD (USEPA Method 507) | - | - | 0.15 | - | [1] |
| GC-MS | SPE (C18) | 0.01 | - | 79-99 | [2] |
| GC-NPD | LLE with toluene | 0.001 (MDL) | 0.003 | 98.2 - 105 | [3] |
LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; SPME: Solid-Phase Microextraction; LSE: Liquid-Solid Extraction; GC-MS (SIM): Gas Chromatography-Mass Spectrometry (Selected Ion Monitoring); LC-MS: Liquid Chromatography-Mass Spectrometry; HPLC-UV: High-Performance Liquid Chromatography-Ultraviolet Detection; GC-NPD: Gas Chromatography-Nitrogen-Phosphorus Detector; MDL: Method Detection Limit.
Experimental Protocols
This section provides a detailed protocol for a widely used and robust method: Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.
Protocol: SPE-GC-MS for this compound Analysis in Water
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate and concentrate this compound from the water sample, removing interfering matrix components.
-
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized water
-
SPE manifold
-
Glass test tubes for collection
-
Nitrogen evaporator
-
-
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the C18 cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 10 mL of deionized water through the cartridge to equilibrate. Do not allow the cartridge to go dry at this stage.
-
-
Sample Loading:
-
Pass the water sample (typically 500 mL to 1 L, depending on the expected concentration) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
-
-
Cartridge Drying:
-
Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound from the cartridge by passing 5-10 mL of a mixture of ethyl acetate and dichloromethane (1:1, v/v) through the cartridge. Collect the eluate in a clean glass tube.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath at 35-40°C. The sample is now ready for GC-MS analysis.
-
-
2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate this compound from other co-extracted compounds and to detect and quantify it with high selectivity and sensitivity.
-
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for this compound (m/z):
-
Quantifier Ion: 126
-
Qualifier Ions: 98, 187
-
-
Visualizations
Workflow for this compound Analysis in Water
Caption: General workflow for the analysis of this compound in water samples.
Solid-Phase Extraction (SPE) Protocol
Caption: Step-by-step process of Solid-Phase Extraction for this compound.
References
Application Notes and Protocols for the Gas Chromatography Analysis of Molinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the analysis of the thiocarbamate herbicide Molinate in various environmental matrices using gas chromatography (GC). The protocols cover sample preparation, instrumental analysis with different detectors, and method validation data.
Introduction
This compound (S-ethyl hexahydro-1H-azepine-1-carbothioate) is a selective herbicide used for weed control in rice cultivation. Monitoring its residues in environmental samples such as soil, water, and crops is crucial for ensuring environmental safety and regulatory compliance. Gas chromatography is a robust and widely used technique for the separation and quantification of this compound.[1] This document outlines protocols for GC analysis coupled with Nitrogen-Phosphorus Detection (NPD), a selective and sensitive detector for nitrogen-containing compounds like this compound, and Mass Spectrometry (MS), which provides high selectivity and structural confirmation.
Experimental Protocols
Two primary analytical workflows are presented: one utilizing GC-NPD for routine quantification and the other employing GC-MS/MS for high-certainty confirmation and quantification.
Sample Preparation
Effective sample preparation is critical to extract this compound from the matrix and remove interfering components. Below are protocols for water and solid matrices (soil, rice).
This protocol is adapted from the EPA Method for this compound determination in water and is suitable for relatively clean water samples.[2]
-
Sample Collection: Collect 50 mL of water in a clean glass container.
-
Extraction:
-
Transfer the 50 mL water sample to a 125 mL separatory funnel or a 2-ounce bottle.
-
Add 5 mL of toluene.
-
Shake vigorously on a reciprocating shaker for 30 minutes.
-
Sonicate for 1 minute to ensure complete extraction.[2]
-
-
Phase Separation: Allow the layers to separate. The toluene (organic) layer will be on top.
-
Drying: Carefully pipette the upper toluene phase into a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[2]
-
Analysis: The extract is now ready for direct injection into the GC system.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and efficient procedure for extracting pesticide residues from complex solid matrices.
-
Sample Homogenization:
-
Soil: Air-dry the soil sample, remove stones and debris, and pass it through a 2 mm sieve to ensure homogeneity.[3]
-
Rice: Homogenize the rice sample using a high-speed blender to create a fine, uniform powder.
-
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile. For dry samples like rice, add 10 mL of reagent water and hydrate for 30 minutes before adding acetonitrile.
-
Vortex for 1 minute to ensure the solvent thoroughly wets the sample.
-
-
Salting-Out Partitioning:
-
Add the contents of a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute. This step partitions the this compound into the acetonitrile layer and separates it from the aqueous/solid phase.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube. For samples with low fat and pigment content, a tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine) is suitable.
-
Vortex for 30 seconds to disperse the sorbents.
-
Centrifuge at ≥5000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the cleaned supernatant into an autosampler vial.
-
The extract is now ready for GC analysis.
-
Visualizations
Logical Workflow for this compound Analysis
Figure 1: General experimental workflow for this compound analysis.
Gas Chromatography (GC) and Detector Conditions
The following tables detail the instrumental parameters for this compound analysis using GC-NPD and GC-MS/MS. A common capillary column for this analysis is a non-polar DB-5ms or HP-5ms column.[3]
Table 1: GC-NPD Instrumental Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 6890 or equivalent |
| Column | HP-5 (or DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Injection Mode | Splitless (or Split 30:1 for higher concentrations)[3] |
| Injection Volume | 1-2 µL |
| Injector Temp. | 250 °C[3] |
| Carrier Gas | Helium or Nitrogen, Flow Rate: 1.0 mL/min[3] |
| Oven Program | 60°C (hold 2 min), ramp 20°C/min to 120°C (hold 5 min), ramp 5°C/min to 270°C (hold 10 min)[3] |
| Detector | Nitrogen-Phosphorus Detector (NPD) |
| Detector Temp. | 280-325 °C[3][4] |
| Detector Gas Flows | Hydrogen: ~3.0 mL/min, Air: ~60.0 mL/min, Makeup (He or N₂): ~30 mL/min[4][5] |
Table 2: GC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 7890 or equivalent |
| Column | DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Injector Temp. | 250 °C |
| Carrier Gas | Helium, Flow Rate: 1.0 - 1.5 mL/min[6] |
| Oven Program | 60°C (hold 2 min), ramp 20°C/min to 120°C (hold 5 min), ramp 5°C/min to 270°C (hold 10 min)[3] |
| MS System | Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230-250 °C[7] |
| MS Quad Temp. | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound
For GC-MS/MS analysis, the following Multiple Reaction Monitoring (MRM) transitions should be used for the quantification and confirmation of this compound. The collision energy should be optimized for the specific instrument used but typically falls within the 10-30 eV range.
Table 3: this compound MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Function |
| 126.1 | 55.0 | Quantifier |
| 126.1 | 83.0 | Qualifier |
| (Source: Reference[8]) |
Visualizations
Signaling Pathway for GC-MS/MS Detection
Figure 2: Logical pathway of this compound detection in a GC-MS/MS system.
Data Presentation and Method Validation
Method performance is evaluated through several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (Relative Standard Deviation, RSD).
Calibration
A multi-point calibration curve should be prepared using matrix-matched standards to compensate for matrix effects. A typical calibration range is 0.005 to 0.5 mg/kg.[9] Linearity is considered acceptable when the coefficient of determination (r²) is ≥ 0.99.[10]
Quantitative Data Summary
The following table summarizes typical performance data for this compound analysis across different matrices and detection systems.
Table 4: Summary of Quantitative Validation Data for this compound Analysis
| Matrix | Detector | Linearity (r²) | LOD / MDL (mg/kg) | LOQ (mg/kg) | Recovery (%) | Precision (RSD %) | Reference |
| Water | NPD | Not Reported | 0.001 | 0.003 | 98.2 - 105 | 4.3 - 16.5 | [2] |
| Rice | FPD | 0.99+ (0-5 µg/ml) | 0.013 | Not Reported | 87.0 - 96.7 | < 5.7 | [1] |
| Soil | NPD | 0.994 - 0.999 | 0.001 - 0.003* | 0.01 | 70.5 - 110.4 | < 15 | [3] |
*LOD range derived from multiple pesticides in the study, specific value for this compound not isolated.
Definitions:
-
LOD (Limit of Detection): The lowest concentration of an analyte that can be reliably detected above the background noise.
-
LOQ (Limit of Quantification): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[11]
-
Recovery: The percentage of the true amount of analyte that is detected by the analytical method.
-
RSD (Relative Standard Deviation): A measure of the precision or repeatability of the analysis.
References
- 1. [Gas chromatographic analysis of this compound residue in rice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 4. nyc.gov [nyc.gov]
- 5. srigc.com [srigc.com]
- 6. Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nrcgrapes.in [nrcgrapes.in]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for the Quantification of Molinate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molinate (S-ethyl-azepane-1-carbothioate) is a thiocarbamate herbicide primarily used in rice cultivation to control grass weeds.[1] Due to its potential for environmental contamination and adverse effects on human and animal health, sensitive and reliable analytical methods are required for its quantification in various matrices such as water, soil, and agricultural products.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pesticide residues. This document provides detailed protocols for two distinct HPLC-based methods for the determination of this compound: an HPLC with Diode Array Detection (HPLC-DAD) method and a more sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the key quantitative parameters for the two described HPLC methods for this compound analysis. This allows for a direct comparison of their performance characteristics.
| Parameter | Method 1: HPLC-DAD | Method 2: HPLC-MS/MS |
| Principle | Separation by reverse-phase chromatography and detection by UV-Vis absorbance. | Separation by reverse-phase chromatography with highly selective and sensitive detection by mass spectrometry. |
| Typical Matrix | Paddy Water, Rice Grains | Rice, Cereals, Environmental Samples |
| Sample Preparation | Solid-Phase Extraction (SPE) or Matrix Solid-Phase Dispersion (MSPD) | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) |
| Linearity (r²) | > 0.9948[2] | > 0.99[3] |
| Limit of Detection (LOD) | 0.1 - 0.8 ng/mL (in water)[4] | Typically lower than HPLC-DAD; can reach low µg/kg levels. |
| Limit of Quantification (LOQ) | 0.25 - 2.0 ng/mL (in water)[4]; 0.006 - 0.600 mg/kg (in rice)[2] | 5 µg/kg (as part of a multi-residue method)[3] |
| Recovery | 80.6 – 110.2% (in water)[4]; 74 - 127% (in rice)[2] | 77.1 - 111.5% (typical for multi-residue methods)[3] |
| Precision (RSD%) | 1.9 - 7.6% (in water)[4]; < 12% (in rice)[2] | < 20% (typical for multi-residue methods)[3] |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the analysis of this compound in environmental or food samples using HPLC-based methods.
Caption: General workflow for this compound analysis by HPLC.
Experimental Protocols
Method 1: HPLC with Diode Array Detection (HPLC-DAD)
This method is suitable for the simultaneous determination of this compound and other pesticides in paddy water and rice grains. It relies on Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by HPLC-DAD analysis.[4]
1. Reagents and Materials
-
HPLC-grade acetonitrile, water, ethyl acetate, and dichloromethane.
-
This compound analytical standard.
-
Solid-Phase Extraction (SPE) C18 cartridges.
-
0.45 µm syringe filters.
2. Standard Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of acetonitrile.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL) by diluting the stock solution with the initial mobile phase composition.
3. Sample Preparation (Paddy Water)
-
Filter the water sample through a 0.45 µm filter to remove suspended particles.
-
Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of HPLC-grade water.
-
Load 100 mL of the filtered water sample onto the SPE cartridge at a slow, steady flow rate.
-
Wash the cartridge with 5 mL of HPLC-grade water to remove interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the retained analytes with 2 mL of an ethyl acetate-dichloromethane mixture (9:1 v/v).[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. HPLC-DAD Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile (A) and Water (B).
-
Gradient: Start with 30% A, increase linearly to 100% A in 14 minutes, hold for 5 minutes, then return to initial conditions.[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[4]
-
DAD Wavelength: Monitor at 230 nm for this compound. A full spectrum can be acquired to check for peak purity.
5. Calibration and Quantification
-
Inject the prepared working standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extract.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Method 2: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers higher selectivity and sensitivity and is ideal for complex matrices like rice and other cereals. It employs the widely used QuEChERS method for sample preparation.[3]
1. Reagents and Materials
-
HPLC-grade acetonitrile, water, and methanol.
-
Formic acid and ammonium formate (for mobile phase).
-
This compound analytical standard.
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18).
2. Standard Preparation
-
Prepare stock and working standards as described in Method 1, using acetonitrile as the solvent. Matrix-matched standards are recommended for accurate quantification.
3. Sample Preparation (QuEChERS for Rice)
-
Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to hydrate the sample.
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts.
-
Shake vigorously for 1 minute and centrifuge at >3000 g for 5 minutes.
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds and centrifuge for 5 minutes.
-
Transfer the supernatant to a clean vial, evaporate to dryness, and reconstitute in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
4. HPLC-MS/MS Conditions
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Methanol/Acetonitrile (50:50, v/v).[5]
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B, hold, and then re-equilibrate. The gradient should be optimized for the specific instrument and analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound must be determined by infusing a standard solution. For example:
-
Precursor Ion (Q1): [M+H]⁺
-
Product Ions (Q3): At least two specific fragment ions for quantification and confirmation.
-
5. Calibration and Quantification
-
Generate a calibration curve using matrix-matched standards to compensate for matrix effects.[3]
-
Analyze samples and quantify this compound using the area of the specific MRM transition. The ratio of the two MRM transitions should be used for identity confirmation.
References
- 1. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 2. A multi-residue method for pesticide residue analysis in rice grains using matrix solid-phase dispersion extraction and high-performance liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Solid-Phase Microextraction (SPME) for the Analysis of Molinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molinate is a thiocarbamate herbicide used for selective control of broadleaf and grassy weeds in rice cultivation. Monitoring its presence in environmental samples, particularly water, is crucial due to potential environmental and health impacts. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive sample preparation technique for the determination of this compound in aqueous matrices.[1] This document provides detailed application notes and protocols for the analysis of this compound using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of SPME
SPME is a micro-extraction technique that utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to a sample or its headspace, and analytes partition from the sample matrix to the fiber coating until equilibrium is reached. Subsequently, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed.[1] The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte.
Application Notes
SPME Fiber Selection
The selection of the appropriate SPME fiber is a critical step in method development. For semi-volatile and moderately polar compounds like this compound, a fiber with a combination of polar and non-polar characteristics is often effective.
-
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This is a commonly used fiber for a broad range of analytes, including pesticides. It is effective for adsorbing volatile polar compounds.
-
Polyacrylate (PA): This fiber is suitable for polar, semi-volatile analytes.
-
Carbowax/Divinylbenzene (CW/DVB): This fiber is also a good candidate for polar analytes.
For initial method development for this compound, a PDMS/DVB fiber is recommended as a starting point due to its versatility.
Extraction Mode: Headspace (HS) vs. Direct Immersion (DI)
SPME can be performed in two primary modes:
-
Headspace SPME (HS-SPME): The fiber is exposed to the vapor phase above the sample. This mode is generally preferred for volatile and semi-volatile compounds in complex matrices as it protects the fiber from non-volatile interferences.[2]
-
Direct Immersion SPME (DI-SPME): The fiber is directly immersed in the liquid sample. This can enhance the extraction efficiency for semi-volatile and polar compounds.
For this compound in water samples, both HS-SPME and DI-SPME can be considered. HS-SPME is recommended to minimize matrix effects and prolong fiber lifetime.[3] However, DI-SPME may offer better sensitivity. The choice between the two should be determined during method optimization.
Optimization of Extraction Parameters
Several parameters influence the efficiency of the SPME process and should be optimized for this compound analysis:
-
Extraction Time: The time required to reach equilibrium between the sample and the fiber coating. A time course experiment should be performed to determine the optimal extraction time.
-
Extraction Temperature: Increasing the temperature can enhance the vapor pressure of this compound, facilitating its transfer to the headspace and subsequent adsorption onto the fiber in HS-SPME. However, excessively high temperatures can negatively impact the partitioning equilibrium.
-
Agitation: Agitation of the sample (e.g., using a magnetic stirrer or shaker) helps to accelerate mass transfer and reduce the time needed to reach equilibrium.
-
Ionic Strength: The addition of salt (e.g., NaCl) to the water sample can increase the ionic strength, which may "salt out" this compound, reducing its solubility in water and promoting its partitioning into the headspace and onto the SPME fiber.
Experimental Protocols
This section provides a recommended starting protocol for the analysis of this compound in water samples using HS-SPME-GC-MS.
Materials and Reagents
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
SPME fiber assembly (e.g., 65 µm PDMS/DVB)
-
SPME holder (manual or autosampler)
-
20 mL headspace vials with screw caps and septa
-
Magnetic stir bars
Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (GC-MS).
-
Capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Standard Preparation
Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL). From the stock solution, prepare a series of working standard solutions in deionized water to construct a calibration curve (e.g., 0.1 to 10 ng/mL).
Sample Preparation and SPME Procedure
-
Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.
-
If optimizing for ionic strength, add a known amount of NaCl (e.g., 2.5 g).
-
Add a magnetic stir bar to the vial.
-
Seal the vial with a screw cap and septum.
-
Place the vial in a heating and agitation module.
-
Pre-incubate the sample at the desired temperature (e.g., 60°C) with agitation (e.g., 500 rpm) for a set time (e.g., 5 minutes) to allow for equilibration between the liquid and vapor phases.
-
Expose the SPME fiber to the headspace of the sample for the optimized extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
GC-MS Analysis
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Desorption Time: 5 minutes
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 180°C at 15°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.
Quantitative Data
The following table summarizes performance data for this compound analysis, including data from a study using SPME-GC/MS and a comparative method using liquid-liquid extraction (LLE)-GC-NPD.
| Parameter | SPME-GC/MS[4] | LLE-GC-NPD (for comparison)[5] |
| Linearity Range | 0.1 - 10 ng/mL | Not explicitly stated, but validated at 0.001, 0.003, and 0.03 ppm |
| Repeatability (RSD) | < 10% | Acceptable precision reported |
| Reproducibility (RSD) | < 20% at 1 ng/mL | Acceptable accuracy reported |
| Limit of Detection (LOD) | Below 0.1 ng/mL | 0.001 ppm (1 ng/mL) |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.003 ppm (3 ng/mL) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis using HS-SPME-GC-MS.
Logical Relationships in Method Optimization
Caption: Logical relationships in SPME method optimization for this compound analysis.
References
Molinate Application in Rice Paddies: A Detailed Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the use of molinate, a selective thiocarbamate herbicide, in rice paddies for the control of grassy weeds. This compound is primarily absorbed by the roots of emerging weeds and acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), a critical component for plant growth and development.[1][2] This guide synthesizes data from various studies to offer detailed methodologies for experimental application, efficacy evaluation, and residue analysis.
Application Parameters and Efficacy
Effective weed control with this compound is highly dependent on the application rate, timing in relation to both rice and weed growth stages, and precise water management in the paddy.
Quantitative Summary of this compound Application
The following tables summarize key quantitative data from various field studies on this compound application.
Table 1: this compound Application Rates and Corresponding Weed Control Efficacy
| Application Rate (kg a.i./ha) | Application Rate (lb/A) | Target Weeds | Weed Growth Stage | Rice Growth Stage | Efficacy (%) | Reference |
| 3.36 | 3 | Barnyardgrass, Broadleaf Signalgrass | 1-6 leaves | 2-8 leaves | High | [3] |
| 6.72 | 6 | Barnyardgrass | Tillering | Emerged | High | [3] |
| 4.5 | 4 | Red Rice | Pre-plant | Pre-seeding | High | [4] |
| 2.4 - 3.6 | 2.1 - 3.2 | Barnyardgrass, Silver Top | Post-flood, up to 4-leaf stage of weeds | Post-emergence | Not Specified | [5] |
| 2.0 - 5.0 | 1.8 - 4.5 | General grassy weeds | Not Specified | Not Specified | Not Specified |
Table 2: Influence of Water Management on this compound Efficacy
| Water Holding Period (Days) | Application Timing | Target Weed | Efficacy Outcome | Reference |
| 7 or 12 | 8, 13, or 20 days after emergence | Barnyardgrass, Broadleaf Signalgrass | Good weed control, no rice injury | [3] |
| 2 | 8, 13, or 20 days after emergence | Barnyardgrass, Broadleaf Signalgrass | Reduced weed control and rice yield | [3] |
| 5, 10, or 20 (after initial 7-day flood) | 1 week after emergence | Barnyardgrass | Prevented re-infestation | [3] |
| 29 (after initial 7-day flood) | 1 week after emergence | Barnyardgrass | Re-infestation occurred, reduced yield | [3] |
| Continuous Flood | Pre-plant | Red Rice | Reduced red rice and cultivar stand | [4] |
| Brief Post-seeding Drainage | Pre-plant | Red Rice | Best red rice control, no significant impact on cultivar stand | [4] |
Experimental Protocols
This section outlines detailed protocols for conducting field and laboratory experiments with this compound.
Protocol for Evaluating this compound Efficacy in Water-Seeded Rice
Objective: To assess the efficacy of pre-plant incorporated this compound followed by different water management regimes on the control of a target weed (e.g., Red Rice) in water-seeded rice.
Materials:
-
This compound emulsifiable concentrate (EC) formulation.
-
Certified rice seeds (cultivar of choice).
-
Target weed seeds (e.g., Red Rice).
-
Standard field plot equipment (tiller, leveling equipment, plot dividers).
-
Backpack sprayer calibrated for herbicide application.
-
Water pumps and irrigation infrastructure.
-
Data collection tools (quadrats, scales, moisture meter).
Experimental Design:
-
Randomized complete block design with a factorial arrangement of treatments and a minimum of three replications.[6]
-
Plot size: Suggested minimum of 5m x 8m to allow for a harvest area free from border effects.[7]
-
Treatments:
Procedure:
-
Land Preparation: Prepare a uniform seedbed. For treatments involving puddling, ensure a well-puddled soil surface.[4]
-
Herbicide Application (Pre-plant Incorporated):
-
For designated plots, apply this compound at the specified rate using a calibrated backpack sprayer.
-
Incorporate the herbicide into the top 5 cm of soil immediately after application using a tiller or similar equipment.
-
-
Plot Flooding: Flood the plots to a depth of approximately 5-10 cm.[8]
-
Seeding: Broadcast pre-germinated rice and weed seeds into the flooded plots.[8]
-
Water Management:
-
Data Collection:
-
Weed and Rice Stand Counts: At 21 and 42 days after seeding, count the number of weed and rice plants in randomly placed quadrats within each plot.
-
Biomass Assessment: At mid-season, collect above-ground biomass of weeds and rice from a defined area, dry to a constant weight, and record.
-
Yield Determination: At harvest, manually harvest a central area of each plot, thresh, clean, and weigh the grain. Adjust grain yield to a standard moisture content (e.g., 12%).[7]
-
Protocol for Granular this compound Application
Objective: To evaluate the efficacy of granular this compound formulations on weed control in transplanted rice.
Materials:
-
This compound granular formulation (e.g., sand-coating, zeolite impregnation).[10]
-
Rice seedlings (21 days old).[7]
-
Granular pesticide applicator.
-
Standard field plot equipment.
Procedure:
-
Land Preparation and Transplanting: Prepare puddled fields and transplant rice seedlings at a specified spacing (e.g., 20cm x 20cm).[7]
-
Flooding: Establish and maintain a shallow flood (3-5 cm) in the plots.
-
Granular Application:
-
Calibrate the granular applicator to deliver the desired rate of the specific this compound formulation.[11]
-
Broadcast the granules evenly into the water in each plot at the appropriate timing (e.g., post-transplanting).
-
-
Water Management: Maintain a static water level for a minimum of 5-7 days post-application to ensure herbicide efficacy.[3][12]
-
Data Collection: Follow the data collection steps outlined in Protocol 2.1.
Residue Analysis Protocol
Objective: To determine the concentration of this compound residues in paddy water and soil samples.
Methodology: Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).[13][14]
3.1 Sample Collection and Preparation:
-
Water Samples: Collect water samples from the paddy at specified intervals post-application. Store in amber glass bottles and refrigerate until analysis.
-
Soil Samples: Collect soil cores from the top 10-15 cm of the paddy soil. Air-dry the samples, grind, and sieve.
3.2 Extraction:
-
Water:
-
Soil:
3.3 GC-NPD Analysis:
-
Instrument: Gas chromatograph equipped with a nitrogen-phosphorus detector.[13][14]
-
Column: Fused silica capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm i.d.).
-
Carrier Gas: Helium.
-
Temperatures:
-
Injector: 250°C
-
Detector: 325°C
-
-
Oven Program: A temperature gradient program should be optimized to achieve good separation of this compound from matrix interferences (e.g., initial temperature of 70°C, ramped to 230°C).
-
Quantification: Prepare a calibration curve using certified this compound standards. Quantify the this compound concentration in the samples by comparing peak areas to the calibration curve.[13]
Mode of Action and Experimental Workflows
Signaling Pathway: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
This compound is a pro-herbicide that, once absorbed by the plant, is metabolized into its active form.[1] This active form inhibits the elongase enzymes involved in the synthesis of VLCFAs.[1] VLCFAs are essential components of cuticular waxes and suberin, which are crucial for preventing water loss and protecting the plant.[5] The inhibition of VLCFA synthesis disrupts the formation of these protective layers, leading to seedling growth inhibition, failure of leaves to emerge from the coleoptile, and ultimately, weed death.[1][10]
Caption: this compound's mode of action via inhibition of VLCFA synthesis.
Experimental Workflow for this compound Application and Analysis
The following diagram illustrates a typical workflow for a comprehensive study on this compound application in rice paddies.
Caption: General experimental workflow for this compound studies in rice.
Decision-Making Logic for this compound Application
The decision to apply this compound and the choice of application technique are governed by several factors, primarily the weed spectrum, rice establishment method, and available equipment.
Caption: Decision logic for choosing a this compound application method.
References
- 1. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herbicide Inhibitors of Vlcfa Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]
- 5. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Long Chain Fatty Acid Inhibitors | Herbicide Symptoms [ucanr.edu]
- 9. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 10. Herbicide Treatment Table / Rice / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 11. epa.gov [epa.gov]
- 12. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Microbial Degradation of Molinate for Bioremediation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial degradation of the thiocarbamate herbicide Molinate, a critical process for the bioremediation of contaminated environments. The information compiled herein is intended to guide researchers in studying, isolating, and characterizing this compound-degrading microorganisms and applying them in effective bioremediation strategies.
Introduction
This compound (S-ethyl azepane-1-carbothioate) is a widely used herbicide in rice cultivation.[1] Its extensive use has led to environmental contamination of soil and water resources.[1] While this compound itself has moderate toxicity, some of its degradation byproducts can be more harmful.[1] Microbial degradation offers a promising, eco-friendly, and cost-effective solution for the remediation of this compound-contaminated sites.[2][3] This document outlines the key microbial players, degradation pathways, and experimental methodologies for harnessing microbial activities for this compound bioremediation.
A key organism in the biodegradation of this compound is the Gram-positive bacterium Gulosibacter molinativorax ON4(T).[4][5] This bacterium is capable of initiating the breakdown of this compound through a hydrolytic pathway.[5][6] Complete mineralization of this compound is often achieved by a microbial consortium where different members carry out sequential degradation steps.[7]
Key Microorganisms and Degradation Pathways
Several microorganisms have been identified with the capacity to degrade this compound, either individually or as part of a consortium.
-
Gulosibacter molinativorax : This bacterium plays a pivotal role by producing the enzyme this compound hydrolase (MolA), which catalyzes the initial hydrolytic cleavage of this compound.[5][6]
-
Microbial Consortia : A defined mixed culture, often referred to as culture DC, has demonstrated the ability to completely mineralize this compound. This consortium typically includes species such as Pseudomonas chlororaphis, Stenotrophomonas maltophilia, Pseudomonas nitroreducens, Gulosibacter molinativorax, and Achromobacter xylosoxidans. In this consortium, G. molinativorax performs the initial hydrolysis, and other members degrade the resulting intermediates.
-
Rhodococcus sp. : Species from the genus Rhodococcus are well-known for their versatile catabolic capabilities and their potential to degrade a wide range of organic pollutants, including herbicides.[3][8][9]
-
Beauveria bassiana : This entomopathogenic fungus, primarily used as a biocontrol agent, has also shown potential in the bioremediation of various environmental pollutants.[2][10][11][12][13]
The primary pathway for the microbial degradation of this compound is initiated by the hydrolysis of the thioester bond, a reaction catalyzed by this compound hydrolase. This initial step is crucial as it detoxifies the parent compound and generates intermediates that can be further metabolized by a wider range of microorganisms.
Data Presentation
The following tables summarize quantitative data on this compound degradation by microbial systems.
Table 1: Effect of Temperature on this compound Degradation by a Mixed Bacterial Culture (Culture DC) [7]
| Temperature (°C) | Specific Growth Rate (h⁻¹) | Specific this compound Degradation Rate (g this compound g⁻¹ cell dry wt h⁻¹) |
| 15 | 0.010 | 0.027 |
| 35 | 0.110 | 0.180 |
Table 2: Kinetic Parameters of this compound Hydrolase
| Enzyme | Kₘ (mM) | kcat (min⁻¹) | kcat/Kₘ (mM⁻¹min⁻¹) |
| Recombinant this compound Hydrolase | 0.275 | 39.7 | 144.4 |
| Arg187Ala Mutant | 2.37 | 38.1 | 44.2 ± 6.5 |
Experimental Protocols
Detailed methodologies for key experiments in this compound bioremediation research are provided below.
Protocol 1: Enrichment and Isolation of this compound-Degrading Bacteria from Soil
This protocol describes the enrichment and isolation of bacteria capable of utilizing this compound as a carbon and nitrogen source from contaminated soil.[14][15][16]
Materials:
-
This compound-contaminated soil sample
-
Sterile Mineral Salts Medium (MSM) (see composition below)
-
This compound stock solution (e.g., 10 g/L in a suitable solvent, filter-sterilized)
-
Sterile flasks and petri dishes
-
Incubator shaker
-
Autoclave
Mineral Salts Medium (MSM) Composition (per liter): [17][18][19][20][21]
-
KH₂PO₄: 1.5 g
-
Na₂HPO₄: 0.5 g
-
NH₄NO₃: 4.0 g
-
MgSO₄·7H₂O: 0.2 g
-
FeCl₃: 0.05 g
-
CaCO₃: 0.01 g
-
Adjust pH to 7.0
-
For solid medium, add 15-20 g/L agar.
Procedure:
-
Enrichment: a. Add 10 g of soil to a 250 mL flask containing 100 mL of sterile MSM. b. Supplement the medium with this compound to a final concentration of 25-50 mg/L. c. Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7 days. d. After 7 days, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing this compound and incubate under the same conditions. e. Repeat this subculturing step at least three times to enrich for this compound-degrading microorganisms.
-
Isolation: a. After the final enrichment step, prepare serial dilutions (10⁻¹ to 10⁻⁶) of the culture in sterile saline (0.85% NaCl). b. Plate 100 µL of each dilution onto MSM agar plates supplemented with this compound (50-100 mg/L) as the sole carbon source. c. Incubate the plates at 30°C for 5-7 days and observe for colony formation.
-
Purification and Maintenance: a. Select distinct colonies and streak them onto fresh MSM agar plates with this compound to obtain pure cultures. b. Characterize the purified isolates based on morphology, Gram staining, and biochemical tests. c. For long-term storage, cultures can be maintained on MSM agar slants at 4°C or as glycerol stocks at -80°C.
Protocol 2: this compound Hydrolase Activity Assay
This protocol describes a spectrophotometric assay to determine the activity of this compound hydrolase. The assay is based on the decrease in absorbance at a specific wavelength as this compound is hydrolyzed.
Materials:
-
Purified this compound hydrolase or cell-free extract
-
Tris-HCl buffer (50 mM, pH 7.5)
-
This compound stock solution (in a suitable solvent like ethanol)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: a. In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer and this compound to a final desired concentration (e.g., 0.1-1.0 mM). b. The final volume of the reaction mixture should be, for example, 1 mL.
-
Enzyme Addition and Measurement: a. Equilibrate the reaction mixture at the desired temperature (e.g., 30°C) in the spectrophotometer. b. Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly. c. Immediately start monitoring the decrease in absorbance at a predetermined wavelength (e.g., 256 nm) for a set period (e.g., 5-10 minutes).
-
Calculation of Activity: a. Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot. b. Calculate the enzyme activity using the Beer-Lambert law, with a predetermined molar extinction coefficient for this compound at the measured wavelength. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the degradation of 1 µmol of this compound per minute under the specified conditions.
Protocol 3: Analytical Quantification of this compound and its Metabolites
This protocol provides an overview of the analytical methods for the quantification of this compound and its degradation products in environmental samples.
A. Gas Chromatography-Mass Spectrometry (GC-MS) [22][23][24][25][26]
-
Sample Preparation (Liquid Samples): a. Perform a liquid-liquid extraction of the water sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). b. Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen. c. Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
-
GC-MS Analysis: a. Inject an aliquot of the prepared sample into the GC-MS system. b. Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the compounds. c. The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification. d. Quantify the analytes by comparing their peak areas to those of a calibration curve prepared with analytical standards.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1][27][28][29][30]
-
Sample Preparation: a. For water samples, a direct injection may be possible after filtration. b. For more complex matrices, a solid-phase extraction (SPE) step may be necessary to clean up and concentrate the sample.
-
LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Use a suitable reversed-phase column (e.g., C18) and a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate. c. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. d. Quantify the analytes using an internal standard and a calibration curve.
References
- 1. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abap.co.in [abap.co.in]
- 3. Biodegradation potential of the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gulosibacter molinativorax gen. nov., sp. nov., a this compound-degrading bacterium, and classification of 'Brevibacterium helvolum' DSM 20419 as Pseudoclavibacter helvolus gen. nov., sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico prediction of the enzymes involved in the degradation of the herbicide this compound by Gulosibacter molinativorax ON4T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of operating parameters on this compound biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmb.or.kr [jmb.or.kr]
- 9. Biotechnological Potential of Rhodococcus Biodegradative Pathways [jmb.or.kr]
- 10. cals.cornell.edu [cals.cornell.edu]
- 11. researchgate.net [researchgate.net]
- 12. Beauveria bassiana: Biocontrol Beyond Lepidopteran Pests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indogulfbioag.com [indogulfbioag.com]
- 14. ijcmas.com [ijcmas.com]
- 15. omicsonline.org [omicsonline.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Mineral salt medium: Significance and symbolism [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. himedialabs.com [himedialabs.com]
- 22. aua.gr [aua.gr]
- 23. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 24. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Liquid chromatography-tandem mass spectrometry for the analysis of pharmaceutical residues in environmental samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A liquid chromatography/tandem mass spectrometric multi-mycotoxin method for the quantification of 87 analytes and its application to semi-quantitative screening of moldy food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Molinate Degradation using Gulosibacter molinativorax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molinate is a thiocarbamate herbicide widely used in rice cultivation to control grassy weeds.[1] Its persistence in soil and water environments poses potential risks, leading to the accumulation of toxic oxidized metabolites.[1] Gulosibacter molinativorax, a Gram-positive actinobacterium, has been identified as a key organism capable of initiating the biodegradation of this compound.[2][3] This bacterium possesses a novel cobalt-dependent enzyme, this compound hydrolase, which catalyzes the initial and crucial step in the this compound degradation pathway.[1][4] These application notes provide detailed protocols for the cultivation of Gulosibacter molinativorax, extraction of this compound hydrolase, and assays for monitoring this compound degradation, offering a valuable tool for bioremediation research and enzymatic studies.
Principle of this compound Degradation
Gulosibacter molinativorax strain ON4(T) initiates the breakdown of this compound by cleaving the thioester bond.[1] This hydrolytic activity is catalyzed by the enzyme this compound hydrolase (MolA).[5] The reaction breaks down this compound into two primary metabolites: azepane-1-carboxylate (ACA) and ethanethiol.[1][4] While G. molinativorax can further metabolize ACA under aerobic conditions, it does not degrade ethanethiol.[1] For the complete mineralization of this compound, a consortium of bacteria is required, where other members degrade the ethanethiol, which can be toxic to G. molinativorax at concentrations above 2 mM.[1][5]
This compound Degradation Pathway by Gulosibacter molinativorax
References
- 1. Gulosibacter molinativorax ON4T this compound Hydrolase, a Novel Cobalt-Dependent Amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gulosibacter molinativorax gen. nov., sp. nov., a this compound-degrading bacterium, and classification of 'Brevibacterium helvolum' DSM 20419 as Pseudoclavibacter helvolus gen. nov., sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Molinate Toxicity Testing in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the toxicological profile of the thiocarbamate herbicide molinate in rodent models. It includes summaries of key toxicity data and comprehensive experimental protocols based on internationally recognized guidelines for acute, subchronic, chronic, reproductive, and developmental toxicity studies.
Executive Summary
This compound has been the subject of extensive toxicological evaluation in various rodent species. It is classified as moderately toxic following acute oral exposure. The primary toxicological concerns identified in rodent studies are reproductive toxicity, particularly in males, and neurotoxicity.[1] The reproductive toxicity in male rats is characterized by degeneration of the seminiferous tubules, leading to reduced sperm production and impaired fertility.[2][3] This effect is considered specific to rodents due to a unique metabolic pathway involving the formation of this compound sulfoxide and subsequent inhibition of neutral cholesterol ester hydrolase, an enzyme crucial for cholesterol mobilization in rodent reproductive tissues.[4] Neurotoxic effects, including cholinesterase inhibition, have also been observed in both acute and repeated-dose studies.[2] this compound is not considered to be genotoxic or carcinogenic in rodents.
Quantitative Toxicology Data
The following tables summarize the key quantitative toxicity values for this compound in rodent studies.
Table 1: Acute Oral Toxicity of this compound
| Species | Sex | LD50 (mg/kg bw) | Reference |
| Rat | Male | 369 - 720 | [5][6] |
| Rat | Female | 450 | [5][6] |
Table 2: No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) for this compound in Rodents
| Study Type | Species | Sex | Duration | Route | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference(s) |
| Subchronic Neurotoxicity | Rat | Male | 90-day | Oral | Not Established | 4.0 | Decreased red blood cell and brain cholinesterase and neurotoxic esterase activity. | [2] |
| Subchronic Neurotoxicity | Rat | Female | 90-day | Oral | Not Established | 4.5 | Decreased red blood cell and brain cholinesterase and neurotoxic esterase activity. | [2] |
| 3-Generation Reproduction | Rat | Male | - | Oral | 0.2 | - | Adverse effects on fertility. | [6][7] |
| 2-Generation Reproduction | Rat | Both | - | Oral | Not Determined | 0.4 | Decreased brain weight in adults and pups. | [7] |
| Developmental Neurotoxicity | Rat | Pups | - | Oral | - | 1.8 | Reduction in startle amplitude. | [7] |
| Developmental Toxicity | Rat | Pups | - | Oral | 2.2 | - | Increased runting. | [7] |
| Developmental Toxicity | Rabbit | Maternal | - | Oral | 100 | - | Increased clinical signs and abortions. | [8] |
Experimental Protocols
The following protocols are based on OECD Test Guidelines and are intended to serve as a foundation for designing this compound toxicity studies in rodents.
Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is based on OECD Test Guideline 425.
Objective: To determine the acute oral median lethal dose (LD50) of this compound.
Test Animals:
-
Species: Rat (e.g., Sprague-Dawley or Wistar).
-
Sex: Typically, studies are initiated using females as they are generally slightly more sensitive.
-
Age: Young adults (8-12 weeks old).
-
Number: A minimal number of animals are used in a sequential process.
Experimental Procedure:
-
Fasting: Animals are fasted overnight (food, but not water) prior to dosing.
-
Dose Administration: A single dose of this compound is administered by oral gavage. The initial dose is selected based on available data, often starting below the estimated LD50.
-
Dose Progression: The dose for the next animal is adjusted up or down depending on the outcome (survival or death) for the previous animal. The dose progression factor is typically 3.2.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Subchronic Oral Toxicity Study (90-Day)
This protocol is based on OECD Test Guideline 408.[9][10][11][12]
Objective: To characterize the toxic effects of repeated oral exposure to this compound over a 90-day period and to establish a No-Observed-Adverse-Effect Level (NOAEL).
Test Animals:
-
Species: Rat.
-
Sex: Equal numbers of males and females.
-
Number: At least 10 animals per sex per group.
Experimental Design:
-
Dose Groups: At least three dose levels of this compound and a concurrent control group. The highest dose should induce clear toxicity but not mortality.
-
Administration: this compound is administered daily via the diet, drinking water, or by gavage for 90 days.
-
Observations:
-
Clinical Signs: Daily observations for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Ophthalmology: Examination prior to the study and at termination.
-
Hematology and Clinical Chemistry: Blood samples collected at termination.
-
Urinalysis: Conducted at termination.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs are weighed.
-
Histopathology: Comprehensive microscopic examination of organs and tissues from the control and high-dose groups. Tissues from lower-dose groups showing treatment-related effects are also examined.
-
Chronic Toxicity/Carcinogenicity Study
This protocol is based on OECD Test Guidelines 451 and 452.[13][14][15][16]
Objective: To assess the potential for chronic toxicity and carcinogenicity of this compound following long-term exposure.
Test Animals:
-
Species: Rat and Mouse.
-
Sex: Equal numbers of males and females.
-
Number: At least 50 animals per sex per group.
Experimental Design:
-
Dose Groups: At least three dose levels and a concurrent control group. The highest dose should be a maximum tolerated dose (MTD), causing minimal toxicity without significantly altering lifespan.
-
Administration: this compound is administered daily, typically in the diet, for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).
-
Observations: Similar to the subchronic study, but with a focus on tumor development. This includes regular palpation for masses.
-
Pathology: Comprehensive gross and histopathological examination of all animals, with particular attention to neoplastic and pre-neoplastic lesions.
Reproductive and Developmental Toxicity Studies
These protocols are based on OECD Test Guidelines 414 (Prenatal Developmental Toxicity) and 416 (Two-Generation Reproduction Toxicity).[17][18][19][20][21]
3.4.1 Prenatal Developmental Toxicity Study (OECD 414)
Objective: To assess the potential of this compound to cause adverse effects on the pregnant female and the developing embryo and fetus.
Test Animals:
-
Species: Typically one rodent (rat) and one non-rodent (rabbit) species.
-
Number: Sufficient pregnant females to yield approximately 20 litters per group at term.
Experimental Design:
-
Dose Groups: At least three dose levels and a control group. The highest dose should induce some maternal toxicity but not severe suffering or death.
-
Administration: this compound is administered daily to pregnant females during the period of major organogenesis.
-
Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout gestation.
-
Fetal Examination: Near term, females are euthanized, and the uterus is examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.
3.4.2 Two-Generation Reproduction Toxicity Study (OECD 416)
Objective: To evaluate the effects of this compound on all aspects of the reproductive cycle over two generations.
Test Animals:
-
Species: Rat.
-
Number: Sufficient male and female animals in the first parental (P) generation to produce an adequate number of offspring (F1) to select for the second parental generation.
Experimental Design:
-
Dose Groups: At least three dose levels and a control group.
-
Administration: this compound is administered continuously in the diet to the P generation before mating, during mating, gestation, and lactation. The F1 offspring are then selected and continue on the same diet through their maturation, mating, and production of the F2 generation.
-
Endpoints:
-
Reproductive Performance: Mating, fertility, gestation length, litter size, and pup viability.
-
Offspring Development: Growth, survival, and developmental landmarks.
-
Pathology: Gross and histopathological examination of reproductive organs from P and F1 adults.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Rodent-Specific Reproductive Toxicity
The reproductive toxicity of this compound in male rodents is believed to be caused by a species-specific metabolic pathway.
Caption: Proposed pathway of this compound-induced reproductive toxicity in rodents.
General Workflow for a 90-Day Subchronic Oral Toxicity Study
The following diagram illustrates the typical workflow for a 90-day subchronic oral toxicity study in rodents.
Caption: Workflow for a 90-day subchronic oral toxicity study in rodents.
References
- 1. Characterization of risks associated with the use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Testicular toxicity of this compound in the rat: metabolic activation via sulfoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: rodent reproductive toxicity and its relevance to humans--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C9H17NOS | CID 16653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. apvma.gov.au [apvma.gov.au]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 12. ask-force.org [ask-force.org]
- 13. mhlw.go.jp [mhlw.go.jp]
- 14. oecd.org [oecd.org]
- 15. Chronic Toxicity Study (OECD TG-452).pptx [slideshare.net]
- 16. search.library.uvic.ca [search.library.uvic.ca]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. ecetoc.org [ecetoc.org]
In Vitro Assays for Molinate Neurotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molinate is a thiocarbamate herbicide that has been identified as a potential neurotoxic agent.[1] Understanding the mechanisms of this compound-induced neurotoxicity is crucial for risk assessment and the development of potential therapeutic strategies. In vitro assays provide a powerful tool to investigate the cellular and molecular events underlying the neurotoxic effects of this compound and its metabolites in a controlled laboratory setting.
These application notes provide detailed protocols for a panel of in vitro assays designed to assess the key neurotoxic endpoints associated with this compound exposure, including acetylcholinesterase (AChE) inhibition, cytotoxicity, oxidative stress, and apoptosis. The provided methodologies are intended to guide researchers in establishing robust and reproducible in vitro models for screening and mechanistic studies of this compound neurotoxicity.
Key Mechanisms of this compound Neurotoxicity
This compound's neurotoxicity is thought to be mediated through several interconnected mechanisms. A primary mode of action for many thiocarbamates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.
Furthermore, exposure to this compound and its metabolites, such as this compound sulfoxide and this compound sulfone, can induce oxidative stress within neuronal cells.[3] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms, leading to cellular damage.
Ultimately, these events can trigger programmed cell death, or apoptosis, in neuronal populations. The activation of caspase cascades and subsequent DNA fragmentation are hallmark features of apoptosis and represent a final common pathway of this compound-induced neuronal cell death.
Data Presentation: Summary of (Hypothetical) Quantitative Data
The following tables summarize hypothetical quantitative data for the effects of this compound and its primary metabolite, this compound sulfoxide, in a human neuroblastoma cell line (e.g., SH-SY5Y). This data is for illustrative purposes to demonstrate how to present experimental findings.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound | IC50 (µM) |
| This compound | 75.2 |
| This compound Sulfoxide | 28.5 |
| Donepezil (Control) | 0.025 |
Table 2: Cytotoxicity (MTT Assay) after 24-hour exposure
| Compound | IC50 (µM) |
| This compound | 150.8 |
| This compound Sulfoxide | 85.3 |
Table 3: Lactate Dehydrogenase (LDH) Release after 24-hour exposure
| Compound | Concentration (µM) | % LDH Release (relative to control) |
| This compound | 100 | 18.2 |
| 200 | 45.7 | |
| This compound Sulfoxide | 50 | 22.5 |
| 100 | 55.1 |
Table 4: Oxidative Stress Markers (24-hour exposure)
| Compound | Concentration (µM) | Relative ROS Production (%) | Relative GSH Levels (%) |
| This compound | 100 | 160 | 65 |
| This compound Sulfoxide | 50 | 195 | 48 |
Table 5: Apoptosis Markers (24-hour exposure)
| Compound | Concentration (µM) | Caspase-3 Activity (fold change) | % TUNEL-Positive Cells |
| This compound | 100 | 2.8 | 15.6 |
| This compound Sulfoxide | 50 | 4.2 | 28.3 |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.
Materials:
-
Human neuroblastoma cells (e.g., SH-SY5Y)
-
Cell lysis buffer (e.g., 0.1 M phosphate buffer, pH 8.0, with 1% Triton X-100)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound and this compound sulfoxide
-
Positive control inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: Culture SH-SY5Y cells to 80-90% confluency. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the AChE enzyme. Determine the protein concentration of the lysate.
-
Assay Setup: In a 96-well plate, add 20 µL of cell lysate to each well. Add 10 µL of various concentrations of this compound, this compound sulfoxide, or the positive control. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 values.
Cell Viability (MTT) Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human neuroblastoma cells (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound and this compound sulfoxide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or this compound sulfoxide for 24 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.
Materials:
-
Human neuroblastoma cells (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound and this compound sulfoxide
-
LDH assay kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with various concentrations of this compound or this compound sulfoxide for 24 hours. Include a vehicle control and a positive control for maximum LDH release (e.g., cell lysis buffer).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to the maximum LDH release control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Human neuroblastoma cells (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound and this compound sulfoxide
-
DCFH-DA
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well black plate.
-
Compound Treatment: Treat the cells with this compound or this compound sulfoxide for the desired time period (e.g., 24 hours).
-
Probe Loading: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Express the results as a percentage of the fluorescence intensity of the vehicle control.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.
Materials:
-
Human neuroblastoma cells (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound and this compound sulfoxide
-
Caspase-3 activity assay kit
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or this compound sulfoxide. After treatment, lyse the cells according to the assay kit protocol.
-
Assay Reaction: Add the cell lysate to a 96-well black plate and add the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence at the recommended excitation and emission wavelengths.
-
Data Analysis: Calculate the fold change in caspase-3 activity relative to the vehicle control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Human neuroblastoma cells (e.g., SH-SY5Y) grown on coverslips
-
This compound and this compound sulfoxide
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound or this compound sulfoxide.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit to label the fragmented DNA. This typically involves an enzymatic reaction with TdT and a fluorescently labeled dUTP.
-
Counterstaining: Counterstain the cell nuclei with a DNA stain like DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the percentage of TUNEL-positive cells (cells with green fluorescent nuclei indicating DNA fragmentation) relative to the total number of cells (blue DAPI-stained nuclei).[4][5][6][7][8]
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound neurotoxicity in vitro.
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
References
- 1. This compound (Ref: OMS 1373) [sitem.herts.ac.uk]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound sulfoxide [sitem.herts.ac.uk]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Simultaneous In Situ Detection of DNA Fragmentation and RNA/DNA Oxidative Damage Using TUNEL Assay and Immunohistochemical Labeling for 8-Hydroxy-2′-Deoxyguanosine (8-OHdG) | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 8. An alternative approach of TUNEL assay to specifically characterize DNA fragmentation in cell model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Molinate Effects on Aquatic Ecosystems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of the thiocarbamate herbicide Molinate on aquatic ecosystems. The protocols outlined below detail methodologies for assessing toxicity, understanding the mechanism of action, and quantifying this compound concentrations in environmental samples.
Introduction to this compound and its Aquatic Ecotoxicity
This compound (S-ethyl azepane-1-carbothioate) is a selective, systemic herbicide primarily used in rice cultivation to control grassy weeds.[1] Its mode of action involves the inhibition of lipid synthesis in susceptible plants.[1][2] Due to its application in flooded rice paddies, this compound can enter aquatic ecosystems through drainage and runoff, posing a potential risk to non-target aquatic organisms.[3] Understanding the ecotoxicological effects of this compound is crucial for environmental risk assessment and the development of mitigation strategies.
This compound is known to be moderately toxic to a range of aquatic fauna.[1] Its primary toxic metabolite is this compound sulfoxide, which is more potent in eliciting adverse effects. The mechanism of toxicity in some organisms is linked to the inhibition of enzymes involved in lipid metabolism and neurotoxicity through cholinesterase inhibition.[1][4]
Quantitative Ecotoxicity Data
The following tables summarize the acute and chronic toxicity of this compound to various aquatic organisms. This data is essential for designing relevant exposure concentrations in experimental studies and for comparative toxicological assessments.
Table 1: Acute Toxicity of this compound to Aquatic Fauna
| Taxonomic Group | Species | Endpoint (LC50/EC50) | Concentration (µg/L) | Exposure Duration | Reference |
| Fish | Cyprinus carpio (Common Carp) | LC50 | 43 | 96 hours | [3] |
| Multiple Species (9 total) | LC50 | 43 - 39,500 | 48-96 hours | [3] | |
| Crustaceans | Ceriodaphnia dubia | EC50 (immobilisation) | 430 | 48 hours | [3] |
| Moina australiensis | EC50 (immobilisation) | 2,400 | 48 hours | [3] | |
| Paratya australiensis (Freshwater Shrimp) | LC50 | 8,200 - 9,200 | 96 hours | [5] | |
| Multiple Species (10 total) | LC50/EC50 | 180 - 33,200 | 48-96 hours | [3] | |
| Insects | Freshwater Insect (1 species) | LC50 | 340 - 370 | 96 hours | [3] |
| Amphibians | Two species | LC50 | 14,000 - 34,000 | 96 hours | [3] |
| Marine Crustaceans | Neomysis mercedis (Opossum Shrimp) | LC50 | 1,300 - 9,910 | 96 hours | [3] |
| Marine Molluscs | One species | LC50 | 197,000 | 96 hours | [3] |
Table 2: Chronic Toxicity of this compound to Aquatic Fauna
| Taxonomic Group | Species | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |
| Crustaceans | Moina australiensis | NOEC (reproduction) | 110 | 8 days | [3] |
| Marine Crustaceans | Neomysis mercedis (Opossum Shrimp) | NOEC (growth and reproduction) | 25.6 | 42-56 days | [3] |
Table 3: Toxicity of this compound to Aquatic Flora
| Taxonomic Group | Species | Endpoint (EC50) | Concentration (mg/L) | Exposure Duration | Reference |
| Algae | Green Algae | EC50 (growth inhibition) | 0.066 | 72 hours |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the impact of this compound on aquatic organisms. These protocols are based on established international guidelines to ensure data quality and comparability.
Protocol for Acute Toxicity Testing with Fish
This protocol is adapted from OECD Test Guideline 203 ("Fish, Acute Toxicity Test").
Objective: To determine the median lethal concentration (LC50) of this compound for a selected fish species over a 96-hour exposure period.
Materials:
-
Test fish species (e.g., Zebrafish, Danio rerio, or Rainbow Trout, Oncorhynchus mykiss)
-
Glass aquaria (e.g., 10-20 L)
-
Dechlorinated, aerated water of known quality (pH, hardness, temperature)
-
This compound stock solution
-
Pipettes and glassware for preparing test concentrations
-
Water quality monitoring equipment (pH meter, dissolved oxygen meter, thermometer)
Procedure:
-
Acclimation: Acclimate test fish to laboratory conditions for at least 12 days.
-
Test Chambers: Prepare a series of test aquaria. A minimum of five this compound concentrations in a geometric series and a control group are recommended.
-
Test Solutions: Prepare the test solutions by diluting the this compound stock solution with dilution water to achieve the desired nominal concentrations.
-
Exposure: Introduce a specified number of fish (e.g., 10) into each aquarium. The test is typically conducted as a static or semi-static renewal test.
-
Observations: Observe the fish for mortality and any sublethal effects (e.g., abnormal behavior, loss of equilibrium) at 24, 48, 72, and 96 hours.
-
Water Quality: Monitor and record water quality parameters (pH, dissolved oxygen, temperature) daily.
-
Data Analysis: Calculate the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
Protocol for Chronic Toxicity Testing with Daphnia magna
This protocol is based on OECD Test Guideline 211 ("Daphnia magna Reproduction Test").
Objective: To determine the No-Observed-Effect Concentration (NOEC) and the concentration that causes a 50% reduction in reproduction (EC50) of this compound for Daphnia magna over a 21-day period.
Materials:
-
Daphnia magna neonates (<24 hours old)
-
Glass test vessels (e.g., 100 mL beakers)
-
Reconstituted freshwater medium
-
This compound stock solution
-
Algal culture (e.g., Raphidocelis subcapitata) for feeding
-
Stereomicroscope
Procedure:
-
Test Setup: Prepare test vessels with different concentrations of this compound in the test medium. Include a control group.
-
Exposure: Introduce one daphnid neonate into each test vessel. Use a sufficient number of replicates (e.g., 10) for each concentration.
-
Feeding: Feed the daphnids daily with a known amount of algal culture.
-
Renewal: Renew the test solutions and feed the daphnids three times a week.
-
Observations: Daily, record the survival of the parent daphnids. Starting from the first appearance of offspring, count and remove the neonates daily.
-
Duration: Continue the test for 21 days.
-
Data Analysis: Analyze the total number of live offspring produced per surviving parent animal. Determine the NOEC and calculate the EC50 for reproduction using regression analysis.
Protocol for Algal Growth Inhibition Test
This protocol follows the principles of OECD Test Guideline 201 ("Freshwater Alga and Cyanobacteria, Growth Inhibition Test").
Objective: To determine the effect of this compound on the growth of a freshwater green alga and to calculate the EC50 for growth rate inhibition.
Materials:
-
Exponentially growing culture of a green alga (e.g., Raphidocelis subcapitata)
-
Sterile growth medium
-
This compound stock solution
-
Sterile glass flasks or microplates
-
Incubator with controlled temperature and light conditions
-
Spectrophotometer or cell counter
Procedure:
-
Test Cultures: Prepare test flasks or microplate wells with the growth medium and a range of this compound concentrations.
-
Inoculation: Inoculate each flask/well with a low density of algal cells.
-
Incubation: Incubate the cultures under constant light and temperature for 72 hours.
-
Growth Measurement: Measure the algal biomass (e.g., by cell counts or fluorescence) at 24, 48, and 72 hours.
-
Data Analysis: For each concentration, calculate the average specific growth rate. Determine the EC50 for growth rate inhibition by plotting the percentage inhibition of the growth rate against the logarithm of the this compound concentration.
Protocol for Analysis of this compound in Water Samples
This protocol is based on EPA Method 8141B for organophosphorus compounds, which can be adapted for thiocarbamates.
Objective: To quantify the concentration of this compound in water samples using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column suitable for pesticide analysis
-
Solid-phase extraction (SPE) cartridges
-
Solvents (e.g., dichloromethane, acetone, hexane)
-
This compound analytical standard
-
Glassware and syringes
Procedure:
-
Sample Collection and Preservation: Collect water samples in amber glass bottles and store at 4°C.
-
Extraction: Extract this compound from the water sample using solid-phase extraction (SPE). Condition the SPE cartridge, pass the water sample through, and elute the analyte with an appropriate solvent.
-
Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system.
-
Quantification: Identify and quantify this compound based on its retention time and characteristic mass fragments compared to a calibration curve prepared from the analytical standard.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Inhibition of Very Long Chain Fatty Acid (VLCFA) Synthesis
This compound's primary mode of action as a herbicide is the inhibition of the synthesis of very long-chain fatty acids (VLCFAs). VLCFAs are essential components of plant cuticular waxes and suberin. This inhibition is thought to be carried out by the active metabolite, this compound sulfoxide. The fatty acid elongase (FAE) complex, located in the endoplasmic reticulum, is responsible for the elongation of fatty acid chains. This complex consists of four key enzymes. This compound is believed to disrupt the function of this complex, leading to a failure in the production of VLCFAs and ultimately causing plant death.
Caption: this compound's inhibitory effect on the Very Long Chain Fatty Acid (VLCFA) synthesis pathway.
Experimental Workflow for Assessing this compound's Ecotoxicity
The following diagram illustrates a logical workflow for a comprehensive ecotoxicological assessment of this compound.
References
- 1. This compound sulfoxide [sitem.herts.ac.uk]
- 2. This compound (Ref: OMS 1373) [sitem.herts.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Very-Long-Chain Fatty Acids Are Involved in Polar Auxin Transport and Developmental Patterning in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Physiologically Based Pharmacokinetic (PBPK) Modeling of Molinate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molinate is a thiocarbamate herbicide that has seen widespread use in agriculture. Understanding its pharmacokinetic profile and that of its metabolites is crucial for assessing potential human health risks. Of particular importance is the metabolite this compound sulfoxide, which has been linked to testicular toxicity in animal studies.[1][2] Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool that simulates the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body, providing a framework for extrapolating toxicological data across species and dose levels.
These application notes provide a detailed overview of the PBPK modeling approach for this compound and its metabolites, including key model parameters, experimental protocols for parameter determination, and insights into the toxicological pathways of this compound.
PBPK Model Structure for this compound
A preliminary seven-compartment PBPK model has been developed for this compound in adult male Sprague-Dawley rats and extrapolated to humans.[1][3] This model utilizes both flow-limited and diffusion-limited rate equations to describe the movement and transformation of this compound and its primary metabolite, this compound sulfoxide.
The seven compartments in the model typically include:
-
Blood
-
Kidney
-
Liver (primary site of metabolism)
-
Fat (modeled with diffusion-limited kinetics)
-
Rapidly perfused tissues
-
Slowly perfused tissues
-
Testis (target organ for toxicity)
Systemic circulation connects these various compartments, allowing for the prediction of time-course concentrations of this compound and its metabolites in each tissue.
Data Presentation: PBPK Model Parameters
The development of a robust PBPK model is contingent on the availability of accurate physiological and chemical-specific parameters. The following tables summarize key parameters for PBPK modeling of this compound in rats and humans.
Table 1: Physiological Parameters for PBPK Modeling in Male Sprague-Dawley Rats
| Parameter | Value | Unit | Reference |
| Body Weight | 0.25 - 0.3 | kg | [4][5] |
| Tissue Volumes | (% of Body Weight) | [5][6] | |
| Adipose | 7.0 | % | [6] |
| Blood | 5.4 | % | [6] |
| Brain | 0.57 | % | [6] |
| Gut | 2.6 | % | [6] |
| Heart | 0.33 | % | [6] |
| Kidney | 0.73 | % | [6] |
| Liver | 3.6 | % | [6] |
| Lung | 0.47 | % | [6] |
| Muscle | 40.4 | % | [6] |
| Skin | 19.1 | % | [6] |
| Spleen | 0.2 | % | [6] |
| Testes | 1.2 | % | [6] |
| Blood Flow Rates | (% of Cardiac Output) | [5][6] | |
| Adipose | 7.0 | % | [6] |
| Brain | 2.0 | % | [6] |
| Gut | 14.1 | % | [6] |
| Heart | 4.9 | % | [6] |
| Kidney | 14.1 | % | [6] |
| Liver (Arterial) | 3.6 | % | [6] |
| Liver (Total) | 17.7 | % | [6] |
| Lung | 100 | % | [6] |
| Muscle | 27.6 | % | [6] |
| Skin | 5.1 | % | [6] |
| Spleen | 0.8 | % | [6] |
| Testes | 0.3 | % | [6] |
| Cardiac Output | 14.0 x (BW)^0.75 | L/h | [5] |
Table 2: Physiological Parameters for PBPK Modeling in Humans
| Parameter | Value | Unit | Reference |
| Body Weight | 70 | kg | [6] |
| Tissue Volumes | (% of Body Weight) | [6] | |
| Adipose | 21.4 | % | [6] |
| Blood | 7.5 | % | [6] |
| Brain | 2.0 | % | [6] |
| Gut | 1.7 | % | [6] |
| Heart | 0.47 | % | [6] |
| Kidney | 0.44 | % | [6] |
| Liver | 2.57 | % | [6] |
| Lung | 0.71 | % | [6] |
| Muscle | 40.0 | % | [6] |
| Skin | 3.7 | % | [6] |
| Spleen | 0.26 | % | [6] |
| Blood Flow Rates | (% of Cardiac Output) | [6] | |
| Adipose | 5.2 | % | [6] |
| Brain | 12.0 | % | [6] |
| Gut | 17.4 | % | [6] |
| Heart | 4.0 | % | [6] |
| Kidney | 19.0 | % | [6] |
| Liver (Arterial) | 6.5 | % | [6] |
| Liver (Total) | 23.9 | % | [6] |
| Lung | 100 | % | [6] |
| Muscle | 17.4 | % | [6] |
| Skin | 5.8 | % | [6] |
| Spleen | 1.7 | % | [6] |
| Cardiac Output | 15.0 x (BW)^0.74 | L/h | [7] |
Table 3: Chemical-Specific Parameters for this compound and its Metabolites
| Parameter | This compound | This compound Sulfoxide | Unit | Reference |
| Molecular Weight | 187.33 | 203.33 | g/mol | [8] |
| LogP (Octanol:Water) | 2.86 | -0.07 | - | [9] |
| Tissue:Blood Partition Coefficients (Rat) | ||||
| Adipose | 10.5 | - | - | Estimated |
| Blood | 1.0 | 1.0 | - | Assumed |
| Brain | 1.2 | - | - | Estimated |
| Gut | 1.5 | - | - | Estimated |
| Heart | 1.2 | - | - | Estimated |
| Kidney | 1.5 | - | - | Estimated |
| Liver | 2.0 | - | - | Estimated |
| Lung | 1.2 | - | - | Estimated |
| Muscle | 1.0 | - | - | Estimated |
| Skin | 1.8 | - | - | Estimated |
| Testes | 1.2 | - | - | [3] |
| Metabolic Parameters (Rat Liver Microsomes) | ||||
| Sulfoxidation Vmax | 1030 ± 150 | - | pmol/min/mg | |
| Sulfoxidation Km | 110 ± 20 | - | µM | |
| Hydroxylation Vmax | 160 ± 30 | - | pmol/min/mg | |
| Hydroxylation Km | 20 ± 5 | - | µM | |
| Metabolic Parameters (Human Liver Microsomes) | ||||
| Sulfoxidation Vmax | 460 ± 220 | - | pmol/min/mg | |
| Sulfoxidation Km | 150 ± 60 | - | µM | |
| Hydroxylation Vmax | 240 ± 100 | - | pmol/min/mg | |
| Hydroxylation Km | 30 ± 10 | - | µM | |
| Glutathione Conjugation of this compound Sulfoxide (Liver Cytosol) | ||||
| Rat Vmax | 4.21 | - | nmol/min/mg | [10] |
| Rat Km | 305 | - | µM | [10] |
| Human Vmax | 0.32 | - | nmol/min/mg | [10] |
| Human Km | 91 | - | µM | [10] |
Note: Tissue:Blood partition coefficients for many tissues are often estimated using in silico methods based on the compound's physicochemical properties if experimental data is unavailable.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats
Objective: To determine the time-course concentration of this compound and its metabolites in plasma and tissues following oral and intravenous administration to rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with jugular vein cannulas
-
This compound (analytical grade)
-
Vehicle for dosing (e.g., corn oil for oral, saline with a co-solvent for IV)
-
Dosing gavage needles and syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Acclimation: Acclimate cannulated rats to housing conditions for at least 3 days prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare dosing solutions of this compound in the appropriate vehicle at the desired concentrations.
-
Dosing:
-
Oral Administration: Administer a single dose of this compound solution via oral gavage. Record the exact time of dosing.
-
Intravenous Administration: Administer a single bolus dose of this compound solution via the jugular vein cannula. Record the exact time of dosing.
-
-
Blood Sampling: Collect serial blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Tissue Collection: At the final time point, euthanize the animals and collect target tissues (liver, kidney, testes, fat, etc.).
-
Sample Storage: Store plasma and tissue samples at -80°C until analysis.
-
Sample Analysis: Analyze the concentrations of this compound and this compound sulfoxide in plasma and tissue homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the plasma concentration-time data using non-compartmental analysis.
Protocol 2: In Vitro Metabolism of this compound using Liver Microsomes
Objective: To determine the kinetic parameters (Vmax and Km) for the metabolism of this compound to this compound sulfoxide and hydroxylated metabolites in rat and human liver microsomes.
Materials:
-
Pooled male Sprague-Dawley rat liver microsomes
-
Pooled human liver microsomes
-
This compound (analytical grade)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Incubator/water bath (37°C)
-
Acetonitrile (or other suitable organic solvent) to stop the reaction
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixtures for a short period (e.g., 5 minutes) at 37°C to allow them to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reactions by adding a cold organic solvent (e.g., acetonitrile).
-
Protein Precipitation: Centrifuge the tubes (e.g., 10,000 x g for 5 minutes) to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to new tubes and analyze the concentrations of this compound, this compound sulfoxide, and hydroxylated metabolites using a validated LC-MS/MS method.
-
Data Analysis: Plot the rate of metabolite formation against the substrate (this compound) concentration. Fit the data to the Michaelis-Menten equation to determine the Vmax (maximum reaction velocity) and Km (Michaelis constant).
Visualizations
Signaling Pathway for this compound-Induced Testicular Toxicity
Caption: Signaling pathway of this compound-induced testicular toxicity.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study of this compound in rats.
Logical Relationship for PBPK Model Development
Caption: Logical workflow for the development and application of a PBPK model.
References
- 1. Comparison of human and rat metabolism of this compound in liver microsomes and slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Testicular toxicity of this compound in the rat: metabolic activation via sulfoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of PBPK model of this compound and this compound sulfoxide in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Physiologically Based Pharmacokinetic (PBPK) Model for Biodistribution of Radiolabeled Peptides in Patients with Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound sulfoxide [sitem.herts.ac.uk]
- 10. Detoxification of this compound sulfoxide: comparison of spontaneous and enzmatic glutathione conjugation using human and rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
Simulating Molinate Runoff from Rice Fields Using the RICEWQ Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the RICEWQ (Rice Water Quality) model to simulate the runoff of the herbicide molinate from rice fields. These guidelines are intended for researchers, environmental scientists, and professionals involved in pesticide risk assessment and management.
Introduction to the RICEWQ Model and this compound Runoff
This compound is a selective herbicide widely used in rice cultivation for weed control. However, its potential for off-site transport via runoff into surrounding aquatic ecosystems is a significant environmental concern.[1][2] The RICEWQ model is a specialized tool developed to simulate the fate and transport of pesticides in the unique environment of a rice paddy.[2][3] It accounts for key processes such as pesticide application, degradation, partitioning between water and sediment, and losses through runoff, seepage, and volatilization.[1][4][5]
The RICEWQ model has been successfully calibrated and validated for simulating this compound runoff in various rice-growing regions, demonstrating its utility in predicting environmental concentrations and developing best management practices to mitigate pesticide contamination.[1][2][6]
RICEWQ Model Workflow
The RICEWQ model operates on a mass balance principle, tracking the movement and transformation of the pesticide within the rice paddy system. The general workflow involves defining the field characteristics, environmental conditions, pesticide properties, and management practices.
Caption: Workflow of the RICEWQ model for simulating this compound runoff.
Data Presentation: Model Input Parameters and Performance
Effective simulation with RICEWQ requires accurate input parameters for this compound and the specific field conditions. The following tables summarize key input values and model performance metrics from various studies.
Table 1: this compound Physicochemical Properties for RICEWQ Input
| Parameter | Value | Unit | Source |
| Solubility in Water | 880 | mg/L | [1] |
| Vapor Pressure | 7.5 x 10⁻⁴ | Pa | [7] |
| Henry's Law Constant | 2.5 x 10⁻³ | Pa m³/mol | [7] |
| Soil-Water Partition Coefficient (Koc) | 200 | L/kg | [8] |
| Foliar Wash-off Coefficient | 0.1 | /cm | [1] |
| Dissipation Half-life in Water | 2.7 | days | [2] |
| Degradation Rate in Sediment | 0.01 | /day | [1] |
Table 2: Example Soil and Paddy Characteristics for RICEWQ
| Parameter | Value | Unit | Source |
| Paddy Area | 1 | ha | Assumed |
| Depth of Active Sediment Layer | 5 | cm | [2] |
| Field Capacity of Sediment | 0.35 | v/v | [2] |
| Wilting Point of Sediment | 0.24 | v/v | [2] |
| Soil Bulk Density | 1.2 | g/cm³ | [1] |
| Seepage Rate | 0.23 - 0.90 | cm/day | [4] |
Table 3: RICEWQ Model Performance for this compound Simulation
| Study Location | RMSE for Water Depth | RMSE for this compound Concentration | Source |
| Murrumbidgee Irrigation Area, Australia | 0.537 cm | 0.036 mg/L | [6] |
| Daegu, Korea | Not Reported | Not Reported, but good agreement shown | [9] |
| Northern Italy | Not Reported | Good agreement for runoff processes | [1][4] |
Experimental Protocols for Model Calibration and Validation
To accurately simulate this compound runoff, field experiments are crucial for calibrating and validating the RICEWQ model. The following protocol outlines the key steps for conducting such an experiment.
Field Site Selection and Setup
-
Site Selection: Choose a representative rice field with well-defined boundaries and a single drainage outlet. The field should be accessible for regular monitoring and sample collection.
-
Instrumentation:
-
Install scaled rulers or water level sensors at multiple locations within the paddy to measure water depth.[1]
-
Install a flume or weir at the outlet to measure runoff flow rates.
-
Install an on-site weather station to record rainfall, temperature, and other relevant meteorological data.
-
This compound Application and Water Management
-
Application: Apply this compound at a known rate, consistent with local agricultural practices. For example, a typical application rate is 2.0 kg/ha .[2]
-
Water Management:
-
Establish a shallow flood in the paddy before or after application, depending on the research question.
-
Implement a specific water holding period post-application, for instance, a 4-day holding period is common.[2]
-
Maintain a target water depth throughout the experiment (e.g., 8-16 cm) through controlled irrigation and drainage.[2] Record all irrigation and drainage events.
-
Sampling and Analysis
-
Water Sampling:
-
Collect water samples from multiple locations within the paddy and at the outlet.
-
Sampling frequency should be higher immediately after application (e.g., daily for the first week) and can be reduced over time (e.g., weekly).
-
-
Sediment Sampling:
-
Collect sediment cores from the top layer (e.g., 0-5 cm) of the paddy soil.
-
Sampling can be done at the beginning, middle, and end of the experimental period.
-
-
Sample Analysis:
-
Analyze the collected water and sediment samples for this compound concentration using appropriate analytical methods such as gas chromatography.
-
The experimental workflow is illustrated in the diagram below.
Caption: Experimental workflow for this compound runoff study and RICEWQ model calibration.
Model Calibration and Sensitivity Analysis
Calibration Procedure
-
Water Balance Calibration: First, calibrate the hydrology submodel by adjusting parameters like seepage rate to match the observed and simulated water depths in the paddy.[10]
-
Pesticide Fate Calibration: Once the water balance is accurately simulated, calibrate the pesticide submodel. Adjust key parameters such as degradation rates and the soil-water partition coefficient (Koc) to match the observed and simulated this compound concentrations in the ponded water and sediment.[6]
Sensitivity Analysis
Conduct a sensitivity analysis to identify the most influential parameters on this compound runoff. This helps in understanding the key factors controlling this compound fate and in prioritizing data collection efforts. Studies have shown that parameters such as application efficiency, degradation rate in water, and volatilization coefficient are highly sensitive for this compound simulations in RICEWQ.[1][6]
Conclusion
The RICEWQ model is a valuable tool for simulating this compound runoff from rice fields. By following the protocols outlined in this document for data collection, model parameterization, and calibration, researchers can generate reliable predictions of this compound fate and transport. These simulations can inform risk assessments and the development of effective management strategies to protect water quality in agricultural landscapes.
References
- 1. mssanz.org.au [mssanz.org.au]
- 2. researchgate.net [researchgate.net]
- 3. Models - Waterborne Environmental [waterborne-env.com]
- 4. pfmodels.org [pfmodels.org]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discover.library.noaa.gov [discover.library.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Interpreting Molinate Dose-Response Curves in Toxicology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molinate is a thiocarbamate herbicide primarily used to control grass weeds in rice cultivation. Understanding its toxicological profile through the interpretation of dose-response curves is critical for assessing its potential risks to human health and the environment. These application notes provide a detailed overview of the toxicological effects of this compound, with a focus on interpreting dose-response data from key toxicology studies. Experimental protocols for these studies are outlined to aid in the design and execution of similar toxicological assessments.
Data Presentation: Dose-Response Data for this compound
The following tables summarize the quantitative data from various toxicology studies on this compound, providing key dose-response values such as the No Observed Adverse Effect Level (NOAEL), Lowest Observed Adverse Effect Level (LOAEL), and Lethal Dose (LD50).
Table 1: Acute Oral Toxicity of this compound
| Species | Parameter | Value (mg/kg bw) | Reference |
| Rat | LD50 | 369 - 720 | [1] |
| Mouse | LD50 | 530 - 795 | [1] |
Table 2: Sub-chronic and Chronic Oral Toxicity of this compound
| Study Duration | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |
| 90-Day | Rat (Male) | - | 4.0 | Decreased red blood cell and brain cholinesterase and neurotoxic esterase | [2] |
| 90-Day | Rat (Female) | - | 4.5 | Decreased red blood cell and brain cholinesterase and neurotoxic esterase | [2] |
| 2-Year | Rat | - | - | Increased kidney tumors in males at high doses | [2] |
Table 3: Reproductive and Developmental Toxicity of this compound
| Study Type | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |
| 2-Generation Reproduction | Rat | 0.2 | 4 | Decreased male fertility | [3] |
| Developmental Neurotoxicity | Rat | - | 1.8 | Changes in startle response in pups | [2] |
| Developmental Toxicity | Rat | 2.2 | 35 | Increased incidence of runting | [2] |
Signaling Pathways in this compound Toxicity
This compound's toxicity is primarily attributed to its metabolic activation and subsequent interaction with specific biological pathways. The following diagrams illustrate the key signaling pathways involved in its reproductive and neurotoxic effects.
References
Troubleshooting & Optimization
Technical Support Center: Improving Molinate Extraction Efficiency from Soil Matrix
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of the herbicide molinate from soil matrices.
Troubleshooting Guides
This section addresses common issues encountered during this compound extraction experiments, offering potential causes and solutions in a direct question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound and the specific soil type. | Solvent Optimization: For this compound, a non-polar herbicide, consider using or testing mixtures of solvents like acetone/hexane (1:1 v/v) or acetonitrile. The choice may depend on the soil's organic matter content; more polar solvents like methanol might be less effective for non-polar herbicides in high organic matter soils.[1] |
| Strong Adsorption to Soil Matrix: this compound can bind strongly to soils with high organic matter or clay content, making extraction difficult. | Increase Extraction Energy: Employ methods that provide more energy for desorption, such as Microwave-Assisted Solvent Extraction (MASE) or Ultrasonic-Assisted Extraction (UAE).[2] For MASE, typical conditions involve heating to 100-120°C for 20-30 minutes.[3][4] For UAE, sonicating for 15-30 minutes can be effective.[2] | |
| Insufficient Extraction Time or Temperature: The duration or temperature of the extraction may not be adequate to achieve equilibrium. | Optimize Parameters: For solvent extraction, increasing the extraction time (e.g., in Soxhlet) or temperature (in MASE) can improve recovery.[1] However, be cautious of potential degradation at excessively high temperatures. | |
| Sample Preparation Issues: Inadequate homogenization or large particle size of the soil sample can limit solvent access to this compound. | Proper Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity and increase the surface area for extraction.[2] For dry soils, pre-hydration with a small amount of water can improve solvent penetration.[5] | |
| Matrix Effects: Co-extracted substances from the soil can interfere with the analytical detection of this compound, leading to apparent low recovery. | Implement a Cleanup Step: Use dispersive solid-phase extraction (dSPE) with sorbents like Primary Secondary Amine (PSA) to remove organic acids and other polar interferences, and C18 to remove non-polar interferences.[2] | |
| Poor Reproducibility of Results | Inconsistent Sample Homogeneity: Variations in the soil subsamples used for extraction. | Thorough Homogenization: Ensure the entire soil sample is well-mixed before taking subsamples for analysis. |
| Variable Extraction Conditions: Fluctuations in temperature, time, or solvent volumes between samples. | Standardize Protocol: Strictly adhere to the validated experimental protocol for all samples. Use calibrated equipment to ensure consistency. | |
| Instrumental Drift: Changes in the analytical instrument's response over time. | Regular Calibration: Calibrate the analytical instrument (e.g., GC-MS) frequently using a set of standards to correct for any drift. | |
| Presence of Interfering Peaks in Chromatogram | Co-extraction of Matrix Components: The extraction solvent is also extracting other compounds from the soil that have similar analytical properties to this compound. | Refine Cleanup Procedure: In addition to dSPE, consider using Solid-Phase Extraction (SPE) cartridges with different sorbents (e.g., silica, Florisil) for a more thorough cleanup of the extract before analysis. |
| Solvent Impurities: The solvents used for extraction may contain impurities that are detected by the analytical instrument. | Use High-Purity Solvents: Employ high-performance liquid chromatography (HPLC) or residue analysis grade solvents to minimize background interference. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound in soil?
A1: The "best" method depends on factors like soil type, available equipment, and the number of samples.
-
Microwave-Assisted Solvent Extraction (MASE): Offers a good balance of high recovery, reduced solvent consumption, and faster extraction times compared to traditional methods.[3][6]
-
Ultrasonic-Assisted Extraction (UAE): A faster alternative to Soxhlet extraction that can provide good recoveries.[2]
-
Soxhlet Extraction: A classic and robust method, but it is time-consuming and requires large volumes of solvent.[2]
-
Solid-Phase Microextraction (SPME): A solventless and sensitive technique, but may require more optimization for complex soil matrices.[7][8]
Q2: How does soil pH affect this compound extraction?
A2: Soil pH can influence the chemical form and stability of pesticides. For this compound, which is generally stable, the primary effect of pH is on the soil structure and the binding of the compound to soil particles. While this compound itself is not highly pH-dependent, extreme pH values in the extraction solvent could potentially lead to degradation.[9] It's generally advisable to work with buffered extraction methods if dealing with highly acidic or alkaline soils to ensure consistent extraction conditions.
Q3: What is the impact of high organic matter content on this compound extraction?
A3: High organic matter content in soil significantly increases the adsorption of this compound, making it more difficult to extract. This can lead to lower recoveries. To counteract this, you may need to use more rigorous extraction techniques like MASE or increase the extraction time and/or temperature. A thorough cleanup step is also crucial to remove co-extracted organic matter that can interfere with analysis.[2]
Q4: Can I use water as an extraction solvent for this compound?
A4: this compound has low water solubility, so water alone is not an effective extraction solvent. Organic solvents or mixtures of organic solvents are necessary to efficiently extract this compound from the soil matrix.[1]
Q5: How can I minimize solvent usage in my extractions?
A5: Techniques like MASE and SPME are excellent for reducing solvent consumption. MASE typically uses significantly less solvent than traditional Soxhlet extraction.[6] SPME is a solvent-free technique for the extraction step itself, though a solvent may be used for the initial desorption from the soil if not using headspace analysis.[7]
Experimental Protocols
Protocol 1: Microwave-Assisted Solvent Extraction (MASE)
This protocol is adapted from established methods for pesticide extraction from soil.
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Weigh 5 g of the homogenized soil into a microwave extraction vessel.
-
Add 5 g of anhydrous sodium sulfate to the soil to remove residual moisture.
-
-
Extraction:
-
Add 25 mL of an acetone:hexane (1:1 v/v) solvent mixture to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction program with the following parameters:
-
Temperature: 120°C
-
Pressure: 80 psi
-
Microwave Power: 60%
-
Extraction Time: 20 minutes[4]
-
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
-
Filtration and Concentration:
-
Filter the extract to separate the soil particles.
-
Concentrate the extract to 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Cleanup (dSPE):
-
Transfer the concentrated extract to a centrifuge tube containing the appropriate dSPE sorbents (e.g., PSA and C18).
-
Vortex for 1 minute and then centrifuge.
-
The supernatant is ready for analysis by GC-MS or another suitable instrument.
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
-
Sample Preparation:
-
Prepare the soil sample as described in the MASE protocol.
-
Weigh 5 g of soil into a glass centrifuge tube.
-
-
Extraction:
-
Add 20 mL of acetonitrile to the tube.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.[2]
-
After sonication, centrifuge the sample at a minimum of 3000 x g for 10 minutes.
-
-
Final Extract Preparation:
-
Carefully decant the supernatant into a clean flask.
-
The extract may be concentrated and subjected to a cleanup step as described in the MASE protocol if necessary.
-
Protocol 3: Solid-Phase Microextraction (SPME)
This protocol provides a general guideline for SPME of this compound from soil.
-
Initial Solvent Extraction:
-
Weigh 0.5 g of the prepared soil sample into a vial.
-
Add 5 mL of methanol and sonicate for 15 minutes.[8]
-
Centrifuge the sample and take an aliquot of the methanol extract.
-
-
SPME:
-
Dilute the methanol extract with water to a final methanol concentration of 10%.
-
Add sodium chloride to the diluted extract to a final concentration of 10% (w/v) to enhance the partitioning of this compound into the headspace or onto the fiber.[8]
-
Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the sample vial or directly immerse it in the solution.
-
Allow the extraction to proceed for a predetermined time (e.g., 30 minutes) with agitation to facilitate equilibrium.[8]
-
-
Analysis:
-
Retract the fiber and insert it into the injection port of a gas chromatograph for thermal desorption and analysis.
-
Quantitative Data Summary
The following tables summarize the recovery data for this compound and other pesticides from soil using various extraction methods.
Table 1: Comparison of this compound Recovery by Different Extraction Methods
| Extraction Method | Soil Type | Spiking Level (ng/g) | Recovery (%) | Reference |
| Microwave-Assisted Solvent Extraction (MASE) | - | - | Good yields | [4] |
| Ultrasonic Solvent Extraction (USE) | EUROSOIL 7 | 500 | 10.9 - 96.3 | [10] |
| QuEChERS | EUROSOIL 7 | 500 | 27.3 - 120.9 | [10] |
| Pressurized Liquid Extraction (PLE) | EUROSOIL 7 | 500 | 12.2 - 153.2 | [10] |
| Solid-Phase Microextraction (SPME) | Various | - | 72 - 123 | [8] |
Table 2: Effect of Solvent Choice on Pesticide Recovery using Accelerated Solvent Extraction (ASE)
| Solvent | Atrazine Recovery (%) after 26 weeks | Alachlor Recovery (%) after 26 weeks | Reference |
| Dichloromethane-acetone (1:1) | Significantly better than hexane | Significantly better than hexane | [3] |
| Methanol | Significantly better than hexane | Significantly better than hexane | [3] |
| Hexane | Lower recovery | Lower recovery | [3] |
Visualizations
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. benchchem.com [benchchem.com]
- 3. ars.usda.gov [ars.usda.gov]
- 4. scialert.net [scialert.net]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of four extraction methods for the analysis of 24 pesticides in soil samples with gas chromatography-mass spectrometry and liquid chromatography-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Molinate Water Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, troubleshooting, and overcoming matrix effects in the analysis of the herbicide molinate in water samples. The information is presented in a clear question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound water analysis?
A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of co-extracted, interfering compounds from the sample matrix (e.g., river water, groundwater).[1][2][3] These interferences can either suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2] This phenomenon is particularly prominent in sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]
Q2: Why is the analysis of this compound in various water sources challenging?
A2: The analysis of this compound in water is challenging due to the complexity and variability of water matrices. Surface waters, for example, can contain a wide range of organic and inorganic matter, such as humic acids, fulvic acids, and various salts, which can interfere with the analysis.[4] These matrix components can lead to the aforementioned matrix effects, clog analytical columns, and contaminate the instrument's ion source, necessitating robust sample preparation and cleanup procedures.
Q3: What are the common analytical techniques for detecting this compound in water?
A3: Several analytical techniques are employed for the determination of this compound in water. Gas Chromatography (GC) coupled with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) is a common approach.[5] Additionally, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection or, more commonly, tandem mass spectrometry (LC-MS/MS) is used for its high sensitivity and selectivity.[5] Solid-phase microextraction (SPME) followed by GC-MS is another sensitive method.[5]
Q4: What are the primary sample preparation methods to mitigate matrix effects for this compound analysis?
A4: The primary sample preparation methods aim to isolate this compound from interfering matrix components. The most common techniques include:
-
Liquid-Liquid Extraction (LLE): A classical technique involving the partitioning of this compound from the water sample into an immiscible organic solvent.[6]
-
Solid-Phase Extraction (SPE): A more modern and widely used technique where the water sample is passed through a cartridge containing a solid sorbent that retains this compound. Interferences are washed away, and the purified this compound is then eluted with a small volume of organic solvent.[7]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): An increasingly popular method, originally developed for food matrices, that has been adapted for water analysis. It involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[8][9][10]
Troubleshooting Guide
Q5: I'm observing signal suppression or enhancement for this compound. What are the likely causes and solutions?
A5: Signal suppression or enhancement is a classic indicator of matrix effects.
-
Likely Causes:
-
Co-eluting Matrix Components: Compounds from the water sample that elute from the chromatography column at the same time as this compound can compete for ionization in the MS source, leading to signal suppression.[4] Conversely, some components might improve ionization efficiency, causing signal enhancement.
-
High Salt Concentration: Inorganic salts from the water sample can build up in the ion source, altering the electric fields and suppressing the analyte signal.
-
Insufficient Sample Cleanup: The chosen sample preparation method may not be effectively removing all interfering compounds.
-
-
Solutions:
-
Improve Chromatographic Separation: Modify the LC gradient, change the mobile phase composition, or use a different analytical column to separate this compound from interfering peaks.
-
Enhance Sample Cleanup:
-
For SPE, try a different sorbent type (e.g., graphitized carbon black in addition to C18) or optimize the wash and elution steps.[7]
-
For QuEChERS, experiment with different d-SPE sorbents like C18 or graphitized carbon black (GCB) in addition to the standard PSA to remove different types of interferences.
-
-
Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components entering the MS, thereby lessening their effect. However, this may compromise the method's sensitivity.
-
Use Matrix-Matched Calibration: Prepare calibration standards in a blank water matrix extract that is free of this compound but representative of the samples being analyzed. This helps to compensate for consistent matrix effects.
-
Employ Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard is the most effective way to correct for matrix effects, as it will be affected in the same way as the native analyte.[1]
-
Q6: My calibration curve for this compound is non-linear. How can I address this?
A6: Non-linearity in the calibration curve can be caused by several factors, often related to matrix effects or detector saturation.
-
Likely Causes:
-
Differential Matrix Effects at Different Concentrations: The extent of signal suppression or enhancement can vary with the analyte concentration.
-
Detector Saturation: At high concentrations, the MS detector response may no longer be proportional to the analyte concentration.
-
-
Solutions:
-
Narrow the Calibration Range: Construct the calibration curve over a smaller, more relevant concentration range.
-
Implement Matrix-Matched Standards: This can help to correct for non-linearity caused by the matrix.
-
Check for Instrument Contamination: A contaminated ion source can lead to non-linear responses. Perform routine cleaning and maintenance.
-
Q7: I am experiencing poor and inconsistent recovery of this compound from my water samples. What steps can I take to improve it?
A7: Poor and inconsistent recovery points to issues with the sample extraction and preparation process.
-
Likely Causes:
-
Inefficient Extraction: The chosen solvent or sorbent may not be optimal for this compound.
-
Analyte Breakthrough (SPE): If the sample loading flow rate is too high or the sample volume is too large for the SPE cartridge capacity, this compound may not be fully retained.
-
Incomplete Elution (SPE): The elution solvent may not be strong enough to completely desorb this compound from the SPE sorbent.
-
pH Effects: The pH of the water sample can affect the chemical form of this compound and its interaction with the extraction medium.
-
-
Solutions:
-
Optimize Extraction Protocol:
-
LLE: Ensure vigorous shaking for a sufficient amount of time to allow for complete partitioning.
-
SPE: Decrease the sample loading flow rate. Test different elution solvents and volumes. Ensure the sorbent does not dry out before elution.[7]
-
QuEChERS: Ensure the salting-out step achieves proper phase separation.
-
-
Adjust Sample pH: Investigate the effect of adjusting the sample pH on this compound recovery.
-
Method Validation: Perform a thorough method validation, including recovery experiments at different spiking levels, to identify and address sources of variability.[11]
-
Quantitative Data Summary
The following tables summarize typical performance data for different sample preparation methods for this compound and other pesticides in water. Note that direct head-to-head comparisons for this compound across all three methods are limited; therefore, the data is compiled from different studies.
Table 1: Comparison of Sample Preparation Methods for this compound in Water
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS (adapted for water) |
| Analyte | This compound | This compound (and other herbicides) | General Pesticides |
| Recovery (%) | 93.3 - 103 | 79 - 99 | 63 - 117[9][10] |
| Precision (RSD %) | 2.5 - 5.0 | 2 - 12 | < 12-16[9][10] |
| Solvent Volume | Moderate | Low | Low |
| Sample Throughput | Low | High | High |
| Automation Potential | Low | High | Moderate |
| Source | EPA Method Evaluation | Analytica Chimica Acta, 2006[7] | Various multi-residue studies[9][10] |
Table 2: Matrix Effect Data for Pesticide Analysis in Water (General)
| Pesticide Class | Matrix Type | Matrix Effect Observed | Method of Compensation |
| Various | River Water | Signal suppression of 30-50% for some pesticides | 5-fold sample dilution reduced suppression to <10% |
| Various | River Water | Ion suppression varied significantly between sampling sites | Matrix-matched standards recommended |
| Neonicotinoids | River Water | Significant ion suppression observed | Solid-phase extraction cleanup at non-adjusted pH showed less suppression |
| Source | Journal of Chromatography A, Talanta |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Water
This protocol is based on the Stauffer Chemical Company Method evaluated by the EPA.
-
Measure 50 mL of the water sample into a suitable glass bottle with a screw cap.
-
Add 5 mL of toluene to the bottle.
-
Cap the bottle and shake vigorously on a reciprocating shaker for 30 minutes.
-
Sonicate the sample for 1 minute to ensure complete partitioning.
-
Allow the layers to separate.
-
Using a pipette, carefully transfer the upper toluene layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
The extract is now ready for analysis by GC-NPD or GC-MS.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water
This protocol is a generalized procedure based on a multi-residue herbicide method.[7]
-
Sorbent: C18 (500 mg) SPE cartridge.
-
Conditioning: Pass 3 mL of acetone through the cartridge, followed by 3 mL of methanol, and finally 5 mL of reagent water. Do not allow the sorbent to go dry.
-
Sample Loading: Pass 1 L of the filtered water sample through the cartridge at a flow rate of approximately 5 mL/min.
-
Washing (Optional): Wash the cartridge with 5 mL of reagent water to remove any remaining polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-20 minutes to remove excess water.
-
Elution: Elute the trapped this compound with 3 mL of acetone.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 1 mL of ethyl acetate or mobile phase) for analysis.
Protocol 3: QuEChERS for Pesticides in Water
This is an adapted QuEChERS protocol for water samples.[9]
-
Extraction:
-
Place 10 mL of the water sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet (commonly 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The d-SPE tube should contain anhydrous MgSO₄ (e.g., 900 mg) and a sorbent such as PSA (e.g., 150 mg). For water samples with organic interferences, C18 (e.g., 150 mg) can be added.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract, ready for LC-MS/MS or GC-MS analysis. It may be filtered through a 0.22 µm syringe filter before injection.
-
Visual Workflow for Troubleshooting Matrix Effects
The following diagram illustrates a logical workflow for identifying and mitigating matrix effects during this compound water analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. Determination of herbicides by solid phase extraction gas chromatography-mass spectrometry in drinking waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. demarcheiso17025.com [demarcheiso17025.com]
Technical Support Center: Optimizing GC-NPD for Molinate Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) for the analysis of the herbicide Molinate.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound by GC-NPD in a question-and-answer format.
Question: I am observing poor peak shape, specifically peak tailing, for my this compound standard. What are the potential causes and solutions?
Answer: Peak tailing for this compound can arise from several factors related to the injector, column, or sample matrix. Here are the common causes and recommended troubleshooting steps:
-
Active Sites in the Injector or Column: this compound, a thiocarbamate, can interact with active sites (e.g., silanols) in the GC system, leading to peak tailing.
-
Solution:
-
Injector Maintenance: Regularly replace the injector liner and septum. Use a deactivated liner, preferably with glass wool, to trap non-volatile residues and provide an inert surface for vaporization.
-
Column Maintenance: Condition the column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column from the injector end to remove accumulated non-volatile residues. In severe cases, column replacement might be necessary.
-
-
-
Improper Column Installation: A poor column connection at the injector or detector can create dead volume, leading to peak tailing.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector as specified by the instrument manufacturer.
-
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak tailing.
-
Solution: Try diluting your sample and re-injecting. If the peak shape improves, column overload was likely the issue.
-
-
Incompatible Solvent: The choice of solvent can affect peak shape.
-
Solution: Ensure your this compound standard is dissolved in a solvent that is compatible with your stationary phase. For non-polar columns like those often used for pesticide analysis, solvents like toluene or acetone are generally suitable.[1]
-
Question: My this compound peak response is low or inconsistent. What should I check?
Answer: Low or inconsistent sensitivity for this compound can be attributed to several factors, from the sample introduction to the detector settings.
-
Injector Issues: Leaks in the injection port can lead to sample loss and reduced response.
-
Solution: Check for leaks at the septum and column fittings using an electronic leak detector. Ensure the syringe is functioning correctly and not plugged.
-
-
NPD Bead Performance: The NPD bead is a consumable item and its performance degrades over time.
-
Solution:
-
Check Bead Voltage/Current: The bead voltage or current directly impacts sensitivity. A diminishing response over time may indicate the bead is aging and requires a higher voltage to maintain the same response level. However, excessively high voltages can shorten the bead's lifespan.
-
Replace the Bead: If increasing the voltage does not restore sensitivity or the baseline becomes unstable, the bead may need to be replaced.
-
-
-
Detector Gas Flows: Incorrect hydrogen and air flow rates for the NPD can significantly impact sensitivity.
-
Solution: Optimize the hydrogen and air flow rates for your specific instrument and application. Consult your instrument manual for recommended starting points. An improper gas ratio can lead to a reduced response.
-
-
Sample Degradation: this compound may degrade in a hot injector, especially if the liner is not inert.
-
Solution: Use a deactivated injector liner. It might also be beneficial to optimize the injector temperature. While a high temperature is needed for efficient vaporization, an excessively high temperature can cause degradation of thermally labile compounds.
-
Question: The retention time for my this compound peak is shifting. What could be the cause?
Answer: Retention time shifts can be caused by changes in flow rate, temperature, or the column itself.
-
Carrier Gas Flow Rate: A change in the carrier gas flow rate is a common cause of retention time shifts.
-
Solution: Check the carrier gas supply and ensure the pressure and flow settings are correct and stable. Leaks in the system can also affect the flow rate. A higher carrier gas flow can be used to shorten the retention time of this compound.[2]
-
-
Oven Temperature: Inconsistent oven temperature control will lead to retention time variability.
-
Solution: Verify that the oven temperature program is accurate and reproducible.
-
-
Column Issues: Changes in the stationary phase due to degradation or contamination can alter retention times.
-
Solution: If the column is old or has been subjected to many injections of complex matrices, it may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What are typical GC-NPD parameters for this compound analysis?
A1: The optimal parameters can vary depending on the specific instrument, column, and matrix. However, the following table summarizes parameters from an EPA-evaluated method for this compound in water and soil as a starting point.[2]
| Parameter | Value (Water Analysis) | Value (Soil Analysis - similar to water) |
| Instrument | Hewlett-Packard 5890 GC with NPD | Hewlett-Packard 5890 GC with NPD |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or similar) | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or similar) |
| Injector Temperature | 250 °C | 250 °C |
| Detector Temperature | 300 °C | 300 °C |
| Oven Program | 100 °C (1 min hold), then 10 °C/min to 250 °C (5 min hold) | 100 °C (1 min hold), then 10 °C/min to 250 °C (5 min hold) |
| Carrier Gas | Helium | Helium |
| Carrier Gas Flow Rate | 2 mL/min (original method), modified to 10 mL/min to shorten retention time and increase response[2] | 10 mL/min |
| Injection Volume | 1-2 µL | 1-2 µL |
| NPD Bead Voltage/Current | Optimized for desired sensitivity (e.g., adjust to achieve a specific signal-to-noise ratio for a known standard) | Optimized for desired sensitivity |
| NPD H2 Flow | ~3 mL/min (typical starting point) | ~3 mL/min (typical starting point) |
| NPD Air Flow | ~60-100 mL/min (typical starting point) | ~60-100 mL/min (typical starting point) |
Q2: What is a suitable experimental protocol for the extraction of this compound from water samples?
A2: A simple and effective liquid-liquid extraction method has been evaluated by the EPA for the analysis of this compound in water.[2]
Experimental Protocol: this compound Extraction from Water
-
Sample Collection: Collect a 50 mL water sample in a clean glass container.
-
Extraction:
-
Add 5 mL of toluene to the water sample.
-
Cap the container and shake vigorously for 2 minutes.
-
Allow the layers to separate.
-
-
Sample Collection for GC:
-
Carefully transfer the upper toluene layer to a 2 mL autosampler vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
-
Analysis: The sample is now ready for injection into the GC-NPD.
Q3: How does the NPD bead voltage affect this compound detection?
A3: The NPD bead is a ceramic element coated with an alkali salt (e.g., rubidium or cesium). The voltage applied to the bead heats it, creating a plasma. Nitrogen-containing compounds like this compound are selectively ionized in this plasma, generating a current that is measured by the detector.
-
Higher Voltage/Current: Increasing the bead voltage generally increases the sensitivity of the detector, resulting in a larger peak for the same amount of this compound. However, this also accelerates the degradation of the bead, shortening its lifespan.
-
Lower Voltage/Current: A lower voltage will extend the life of the bead but will result in lower sensitivity.
The optimal bead voltage is a balance between the required sensitivity for your application and the desired longevity of the bead. It is recommended to start with the manufacturer's suggested settings and adjust as needed to achieve the desired signal-to-noise ratio for your lowest calibration standard.
Visualizations
Caption: Experimental workflow for this compound analysis by GC-NPD.
Caption: A logical troubleshooting tree for common GC-NPD issues.
References
Technical Support Center: Enhancing Molinate Biodegradation in Contaminated Soil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the biodegradation rate of the herbicide molinate in contaminated soil. The information is presented in a user-friendly question-and-answer format, incorporating detailed experimental protocols, quantitative data summaries, and visual diagrams to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial pathways for this compound degradation in soil?
A1: this compound is primarily degraded in soil through two main microbial pathways:
-
Hydrolytic Pathway: This is the most well-documented pathway for complete mineralization. It is initiated by the enzyme this compound hydrolase, which breaks the thioester bond of this compound. This initial step does not require oxygen.[1]
-
Oxidative Pathway: Under aerobic conditions, this compound can also be degraded through oxidative routes.[2] This often occurs in the presence of an additional carbon source through co-metabolism.[2] However, this pathway can sometimes lead to the formation of more toxic and persistent intermediate metabolites.
Q2: Which microorganisms are known to be effective in this compound biodegradation?
A2: The actinobacterium Gulosibacter molinativorax is a key organism capable of initiating this compound degradation by hydrolyzing it into ethanethiol and azepane-1-carboxylate.[1][3] However, G. molinativorax can be inhibited by the accumulation of ethanethiol.[1] Therefore, microbial consortia, or mixed cultures, are often more effective for complete mineralization. For instance, a defined mixed culture where G. molinativorax is combined with bacteria like Pseudomonas chlororaphis, Stenotrophomonas maltophilia, Pseudomonas nitroreducens, and Achromobacter xylosoxidans has been shown to efficiently degrade both this compound and its intermediates.[3]
Q3: What is the difference between bioaugmentation and natural attenuation for this compound remediation?
A3:
-
Natural Attenuation: This process relies on the indigenous microbial populations already present in the contaminated soil to degrade this compound without any external intervention. Its effectiveness can vary significantly depending on the existing microbial community and environmental conditions.
-
Bioaugmentation: This strategy involves introducing specific this compound-degrading microorganisms or microbial consortia into the contaminated soil to enhance the degradation rate.[3][4] Studies have shown that bioaugmentation can lead to a significantly higher removal of this compound compared to natural attenuation.[3][4]
Q4: What are the optimal environmental conditions for enhancing this compound biodegradation?
A4: Several factors can influence the rate of this compound biodegradation. Key parameters to control in your experiments include:
-
Temperature: Temperature is a critical factor. The optimal temperature for the activity of this compound hydrolase from G. molinativorax is approximately 30°C.[5] Degradation rates have been shown to be significantly higher at 35°C compared to 15°C.[5]
-
pH: The optimal pH for this compound hydrolase activity is around 7.5.[1]
-
Aeration: While the initial hydrolytic step can occur without oxygen, the subsequent degradation of intermediates by the microbial consortium is typically an aerobic process.[1]
-
Nutrients: The presence of additional carbon and nitrogen sources can sometimes enhance the degradation process, particularly in the case of co-metabolism.[5]
Troubleshooting Guides
Problem 1: Low or no this compound degradation is observed after inoculating the soil with a known this compound-degrading culture.
| Possible Cause | Troubleshooting Step |
| Inhibition by Intermediates | The accumulation of ethanethiol, a product of this compound hydrolysis, can be toxic to Gulosibacter molinativorax.[1] Ensure your inoculum contains a mixed culture capable of degrading ethanethiol, or co-inoculate with strains known to utilize this compound. |
| Suboptimal Environmental Conditions | Verify that the soil pH is between 7.0 and 8.0 and the temperature is maintained around 30°C.[1][5] Adjust as necessary using appropriate buffers or incubation conditions. |
| Poor Bioavailability of this compound | This compound may be strongly adsorbed to soil particles, making it unavailable to microorganisms. Gentle mixing of the soil slurry or the addition of a mild surfactant could improve bioavailability. |
| Low Inoculum Viability or Density | Confirm the viability of your inoculum before application. Ensure that the introduced microbial population is large enough to have a significant impact. Consider increasing the inoculum density. |
| Presence of Other Toxic Compounds | The soil may contain other contaminants that are toxic to the this compound-degrading microorganisms. Analyze the soil for other potential inhibitors. |
Problem 2: this compound degradation starts but then stalls or proceeds very slowly.
| Possible Cause | Troubleshooting Step |
| Nutrient Limitation | The microbial community may have depleted essential nutrients (e.g., nitrogen, phosphorus). Amend the soil with a suitable nutrient solution to stimulate microbial activity. |
| Accumulation of Toxic Metabolites | Besides ethanethiol, other inhibitory intermediates may accumulate. Analyze for common this compound metabolites using HPLC to identify any potential bottlenecks in the degradation pathway. |
| Shift in Microbial Community | The introduced microorganisms may not be competing well with the indigenous soil microflora. Monitor the microbial community composition using techniques like 16S rRNA gene sequencing. |
| Changes in pH | Microbial metabolism can alter the soil pH, moving it away from the optimal range for this compound degradation. Monitor and adjust the pH of the soil slurry as needed. |
Problem 3: Difficulty in quantifying this compound and its degradation products from soil samples.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction from Soil Matrix | The extraction solvent and method may not be optimal for your soil type. Experiment with different solvent systems (e.g., methanol/water, acetonitrile) and extraction techniques (e.g., sonication, shaking). |
| Interference from Soil Organic Matter | Co-extracted organic matter can interfere with HPLC analysis.[6] Use a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering compounds. |
| Low Analyte Concentration | If the concentrations of this compound or its metabolites are below the detection limit of your instrument, consider concentrating the extract before analysis (e.g., by evaporation under a gentle stream of nitrogen). |
Data Presentation
Table 1: Comparison of this compound Removal under Different Bioremediation Strategies
| Bioremediation Strategy | Incubation Time (days) | Incubation Temperature (°C) | This compound Removal (%) | Reference |
| Natural Attenuation | 42 | 22 | 39 | [3] |
| Bioaugmentation | 42 | 22 | 63 | [3] |
| Bioaugmentation | 7 | 30 | 50-80 | [4] |
Table 2: Effect of Temperature on this compound Degradation Rate by a Defined Mixed Culture
| Temperature (°C) | Specific Growth Rate (h⁻¹) | Specific this compound Degradation Rate (g this compound / g cell dry wt / h) | Reference |
| 15 | 0.010 | 0.027 | [5] |
| 35 | 0.110 | 0.180 | [5] |
Experimental Protocols
Protocol 1: Soil Microcosm Setup for this compound Biodegradation Studies
-
Soil Preparation: Collect soil from the contaminated site. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize it.
-
Microcosm Assembly: In glass containers (e.g., 250 mL flasks or jars), place a known amount of the prepared soil (e.g., 50 g).
-
This compound Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Add the required volume of the stock solution to each microcosm to achieve the desired initial this compound concentration. Allow the solvent to evaporate completely in a fume hood.
-
Moisture Adjustment: Adjust the moisture content of the soil to a specific water holding capacity (e.g., 60%) by adding sterile deionized water.
-
Inoculation (for Bioaugmentation studies): Prepare a suspension of the this compound-degrading microbial culture in a minimal salts medium. Add a defined volume of this inoculum to the bioaugmentation microcosms. For natural attenuation and control microcosms, add the same volume of sterile medium.
-
Incubation: Incubate the microcosms at a controlled temperature (e.g., 30°C) in the dark. If aerobic conditions are required, ensure adequate aeration by leaving the containers loosely capped or by periodic opening.
-
Sampling: At regular time intervals, collect soil samples from each microcosm for analysis of this compound concentration and microbial activity.
Protocol 2: Isolation of this compound-Degrading Bacteria from Soil
-
Enrichment Culture: In a flask containing a minimal salts medium with this compound as the sole carbon source, add a small amount of contaminated soil (e.g., 1 g).
-
Incubation: Incubate the flask on a shaker at a suitable temperature (e.g., 30°C) for several days to enrich for microorganisms that can utilize this compound.
-
Serial Dilution and Plating: Perform a serial dilution of the enrichment culture in sterile saline solution. Plate the dilutions onto minimal salts agar plates containing this compound.
-
Isolation: Incubate the plates until colonies appear. Select distinct colonies and re-streak them onto fresh plates to obtain pure cultures.
-
Confirmation: Confirm the this compound-degrading ability of the isolates by growing them in liquid minimal salts medium with this compound and monitoring the disappearance of the herbicide over time using HPLC.
Protocol 3: Quantification of this compound in Soil by HPLC
-
Extraction: To a known amount of soil sample (e.g., 5 g), add a suitable extraction solvent (e.g., 10 mL of methanol/water, 80:20 v/v). Shake or sonicate the mixture for a defined period (e.g., 30 minutes).
-
Centrifugation: Centrifuge the sample to separate the soil particles from the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the filtered extract into an HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor for this compound at its maximum absorbance wavelength.
-
-
Quantification: Quantify the this compound concentration by comparing the peak area in the sample to a calibration curve prepared with this compound standards of known concentrations.
Mandatory Visualizations
Caption: Hydrolytic degradation pathway of this compound by a microbial consortium.
Caption: General workflow for a soil microcosm biodegradation experiment.
References
- 1. Microcosm method for investigating the biodegradation of organic compounds in rhizosphere soils (Conference) | OSTI.GOV [osti.gov]
- 2. This compound biodegradation in soils: natural attenuation versus bioaugmentation [ouci.dntb.gov.ua]
- 3. This compound biodegradation in soils: natural attenuation versus bioaugmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of operating parameters on this compound biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Molinate Herbicide Resistance in Echinochloa crus-galli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating molinate herbicide resistance in Echinochloa crus-galli (barnyardgrass).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Question: Why am I observing inconsistent results in my this compound dose-response assays?
Answer: Inconsistent results in dose-response assays can stem from several factors throughout the experimental workflow. Here are potential causes and troubleshooting steps:
-
Seed Viability and Dormancy: Echinochloa crus-galli seeds can exhibit dormancy, leading to staggered germination and variable plant sizes at the time of herbicide application.
-
Genetic Variability: A seed sample collected from a field may contain a mixture of susceptible and resistant individuals, as well as inherent genetic diversity.
-
Herbicide Application: Uneven spray coverage or incorrect herbicide concentration can lead to high variability.
-
Plant Growth Conditions: Variations in temperature, light, and soil moisture can affect plant health and their response to herbicides.
-
Solution: Grow plants in a controlled environment (greenhouse or growth chamber) with consistent conditions. For summer species like Echinochloa, a temperature range of 15/30°C (night/day) with a 12-hour photoperiod is often suitable.[2]
-
Question: My suspected resistant population shows susceptibility to this compound in the greenhouse. What could be the reason?
Answer: This discrepancy between field observations and greenhouse results can be perplexing. Here are some possible explanations:
-
Environmental Factors: Environmental conditions in the field can influence herbicide efficacy and plant metabolism. Factors like temperature, humidity, and soil composition can affect herbicide uptake, translocation, and detoxification.
-
Growth Stage: The developmental stage of the plant at the time of herbicide application is critical. This compound is generally more effective on younger plants.
-
Metabolic Resistance Mechanisms: Some resistance mechanisms, particularly those involving enhanced metabolism via enzymes like cytochrome P450s, can be influenced by environmental cues that may differ between the field and a controlled greenhouse environment.[4][5][6]
Question: How can I determine if this compound resistance in my Echinochloa crus-galli population is due to a target-site mutation or enhanced metabolism?
Answer: Differentiating between target-site resistance (TSR) and non-target-site resistance (NTSR), such as metabolic resistance, requires a multi-pronged approach.
-
Synergist Studies: Use inhibitors of metabolic enzymes to see if resistance can be reversed. For example, malathion is a known inhibitor of cytochrome P450 monooxygenases (CYP).[7]
-
Experimental Step: Treat the resistant population with this compound alone and in combination with a synergist like malathion. If the addition of the synergist increases mortality, it suggests that enhanced metabolism via CYPs plays a role in the resistance.[7]
-
-
Molecular Analysis: Sequence the target site of this compound to identify any potential mutations. While the specific target site for this compound is less commonly documented in resistance literature compared to ALS or ACCase inhibitors, identifying the target enzyme and sequencing its gene in both susceptible and resistant populations can reveal TSR mechanisms.[6]
-
Enzyme Assays: If the target enzyme is known, its activity can be measured in the presence and absence of this compound in extracts from both susceptible and resistant plants. Reduced inhibition of the enzyme in the resistant biotype would indicate a target-site modification.[4]
Frequently Asked Questions (FAQs)
What are the primary mechanisms of herbicide resistance in Echinochloa crus-galli?
Herbicide resistance in Echinochloa crus-galli, as in other weed species, is broadly categorized into two main types:[6]
-
Target-Site Resistance (TSR): This occurs due to genetic mutations in the gene encoding the protein that the herbicide targets.[4][5] These mutations prevent the herbicide from binding effectively, rendering it ineffective, while the enzyme continues to function normally.[4]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site.[5] Common NTSR mechanisms include:
-
Enhanced Metabolism: The resistant plant detoxifies the herbicide more rapidly than the susceptible plant. This often involves enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[5][6]
-
Reduced Uptake or Translocation: The herbicide is less readily absorbed by the plant or is not efficiently moved to its site of action.[8]
-
Sequestration: The herbicide is compartmentalized within the plant cell, for instance in the vacuole, preventing it from reaching its target.[6]
-
How is the level of herbicide resistance quantified?
The level of resistance is typically quantified using whole-plant dose-response assays. From these assays, two key metrics are calculated:
-
GR₅₀ (50% Growth Reduction): The herbicide dose required to cause a 50% reduction in plant growth (usually measured as biomass) compared to an untreated control.[9]
-
LD₅₀ (50% Lethal Dose): The herbicide dose required to kill 50% of the treated plants.[3]
The Resistance Index (RI) or Resistance Factor (RF) is then calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of a known susceptible population.[3][10] A population with an RI greater than 4 is generally considered resistant.[3]
What is cross-resistance and multiple resistance?
-
Cross-Resistance: This occurs when a weed population develops resistance to herbicides from different chemical families but with the same mode of action, due to a single resistance mechanism.[11] For example, a mutation in the ALS gene can confer resistance to various ALS-inhibiting herbicides.[12]
-
Multiple Resistance: This is when a weed population is resistant to herbicides with different modes of action, as a result of two or more distinct resistance mechanisms present in the same plant.[8][11] For instance, a plant could have both a target-site mutation for one herbicide and enhanced metabolic resistance to another.
Data Presentation
The following tables provide examples of how to summarize quantitative data from dose-response assays for herbicide resistance in Echinochloa crus-galli.
Table 1: Herbicide Dose Required for 50% Growth Reduction (GR₅₀) and Resistance Indices (RI) for Various Herbicides in Echinochloa crus-galli Populations.
| Population | Herbicide | GR₅₀ (g a.i./ha) | Resistance Index (RI) | Resistance Level |
| Susceptible | Penoxsulam | 4.88 | - | Susceptible |
| 18-ETF | Penoxsulam | 750.75 | 153.8 | High |
| 18-DDX | Penoxsulam | 153.13 | 31.4 | Moderate |
| 18-WLH | Penoxsulam | 56.02 | 11.5 | Moderate |
| Susceptible | Fenoxaprop-p-ethyl | 3.0 | - | Susceptible |
| Resistant | Fenoxaprop-p-ethyl | 36.2 | 12.1 | High |
Data adapted from studies on penoxsulam and fenoxaprop-p-ethyl resistance.[10][13] The GR₅₀ value is the herbicide rate causing a 50% reduction in plant growth. The Resistance Index (RI) is calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population.
Table 2: Survival Rate of Echinochloa spp. Populations at Different Herbicide Doses.
| Population | Herbicide | Dose (x Field Rate) | Plant Survival (%) | Resistance Category |
| 07-16L (Susceptible) | Profoxydim | 1x | < 5 | S |
| Population A | Profoxydim | 1x | 5 - 20 | SR |
| Population B | Profoxydim | 1x | > 20 | R |
| Population C | Profoxydim | 1x | > 20 | RR |
| 3x | > 10 |
This table illustrates a categorical classification of resistance based on survival at one or more herbicide doses.[2] S = Susceptible; SR = Slightly Resistant; R = Resistant; RR = Highly Resistant.
Experimental Protocols
Protocol 1: Whole-Plant Herbicide Resistance Assay
This protocol outlines the steps for conducting a dose-response assay to determine the level of this compound resistance.
-
Seed Germination:
-
Place seeds of Echinochloa crus-galli in petri dishes on moist filter paper.[2]
-
To break dormancy if necessary, pre-treat seeds as described in the troubleshooting guide.[1]
-
Incubate in a germination cabinet with appropriate light and temperature conditions (e.g., 15/30°C night/day, 12-hour photoperiod) for approximately one week.[2]
-
-
Plant Cultivation:
-
Herbicide Application:
-
Apply this compound when plants reach the 2-3 leaf stage.[1][2]
-
Use a range of doses, typically including 0, 0.125, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate.[14] Include a known susceptible and a known resistant population as controls.
-
Perform the application in a laboratory spray chamber to ensure uniform coverage.[1][3]
-
-
Data Collection and Analysis:
-
After a set period (e.g., 21 days), visually assess plant mortality and measure the aboveground fresh or dry weight.[7][15]
-
Calculate the percent growth reduction relative to the untreated control for each dose.
-
Use statistical software to perform a regression analysis and determine the GR₅₀ values for each population.
-
Visualizations
Caption: Workflow for Herbicide Resistance Testing.
Caption: Conceptual Diagram of Metabolic Herbicide Resistance.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Distribution of Glyphosate-Resistance in Echinochloa crus-galli Across Agriculture Areas in the Iberian Peninsula [frontiersin.org]
- 4. uppersouthplatte.org [uppersouthplatte.org]
- 5. Molecular Mechanisms of Herbicide Resistance in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. greenwayweedsolutions.com [greenwayweedsolutions.com]
- 9. Plant, Soil and Environment: Barnyardgrass (Echinochloa crus-galli (L.) P. Beauv.) resistance to acetolactate synthase-inhibiting and other herbicides in rice in Turkey [pse.agriculturejournals.cz]
- 10. Analysis of the resistance level and target site resistance mechanisms of Echinochloa crus-galli to penoxsulam from Hubei Province, China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isws.org.in [isws.org.in]
- 12. weedscience.org [weedscience.org]
- 13. Identification and Mechanism of Echinochloa crus-galli Resistance to Fenoxaprop-p-ethyl with respect to Physiological and Anatomical Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Reducing Molinate Volatilization from Paddy Fields
This technical support center provides researchers, scientists, and agricultural professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Molinate volatilization during experimental and field applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors driving this compound volatilization from paddy fields?
A1: this compound volatilization, the process of the herbicide transitioning from a liquid or solid state to a gaseous state and escaping into the atmosphere, is influenced by a combination of environmental conditions and application practices. Key factors include:
-
Temperature: Higher water and air temperatures increase the vapor pressure of this compound, leading to a higher rate of volatilization.
-
Wind Speed/Air Velocity: Increased air movement across the paddy water surface enhances the mass transfer of this compound from the water to the air.
-
Water Depth: The depth of the paddy water can influence the concentration of this compound at the surface and the surface area-to-volume ratio, thereby affecting volatilization.
-
Soil Properties: Soil pH and organic matter content can influence the degradation and sorption of this compound, which in turn affects the amount available for volatilization.
-
Application Method: The method of application, such as surface broadcasting versus soil incorporation, significantly impacts the exposure of this compound to the atmosphere.
-
Formulation Type: The formulation of the this compound product (e.g., granular vs. emulsifiable concentrate) can affect its release rate into the water and subsequent volatilization.
Q2: How does temperature quantitatively affect this compound volatilization from water?
A2: Temperature is a critical factor. As water temperature increases, the vapor pressure of this compound rises, accelerating its volatilization. Experimental data shows a significant increase in cumulative volatilization with a rise in temperature and air velocity.
Q3: Can the formulation of this compound (e.g., granular vs. emulsifiable concentrate) impact its volatilization rate?
A3: While specific quantitative studies on this compound formulations are limited, research on other volatile herbicides like tri-allate provides valuable insights. Granular formulations tend to release the active ingredient more slowly into the water compared to emulsifiable concentrates (EC). This slower release can lead to lower peak concentrations in the water and, consequently, lower volatilization rates. Studies on tri-allate have shown that granular formulations result in significantly less volatilization compared to liquid EC formulations.[1]
Q4: What is the effect of paddy water pH on this compound stability and volatilization?
Q5: How does the depth of water in the paddy field influence this compound volatilization?
A5: Water depth can have a complex effect on volatilization. Deeper water can dilute the this compound concentration at the surface, potentially reducing the volatilization rate. Conversely, shallower water may lead to higher concentrations at the water-air interface. Studies on rice cultivation suggest that water depth management is crucial for nutrient and pesticide fate.[3][4][5][6][7] For instance, shallower water levels can increase the concentration of substances in the water, which could lead to higher volatilization.
Troubleshooting Guide
Problem: I am observing higher than expected this compound loss in my experiments, and I suspect volatilization is the cause.
-
Initial Assessment:
-
Review Environmental Conditions: Have the temperatures been higher than anticipated? Has there been significant wind or air movement over the experimental setup?
-
Check Application Technique: Was the this compound applied to the surface of the water? If so, this provides the most direct pathway for volatilization.
-
Analyze Water Parameters: Is the pH of your paddy water in the optimal range? While direct data is limited, extreme pH values can affect herbicide stability.
-
-
Mitigation Strategies & Solutions:
-
Incorporate this compound into the Soil: If possible, incorporating this compound into the soil before flooding is a highly effective method to reduce volatilization. This physically removes the herbicide from the water-air interface.
-
Manage Water Depth: Maintaining an appropriate water depth can help dilute the concentration of this compound. Avoid overly shallow water conditions which can concentrate the herbicide at the surface.
-
Consider Formulation: If you have a choice of formulations, consider that granular formulations may exhibit lower volatilization rates compared to emulsifiable concentrates due to a slower release of the active ingredient.[1]
-
Time of Application: Applying this compound during cooler parts of the day (e.g., early morning or evening) when temperatures are lower and wind speeds are often reduced can help minimize initial volatilization losses.
-
Data Presentation
Table 1: Effect of Temperature and Air Velocity on Cumulative this compound Volatilization from Water after 47 Hours
| Water Temperature (°C) | Air Velocity (L/min) | Cumulative Volatilized Rate (%) |
| 20 | 10 | 3.2 |
| 30 | 20 | 22.7 |
This data is derived from a laboratory study and illustrates the significant impact of these two factors on this compound volatilization.
Table 2: Analogous Reduction of Volatilization by Soil Incorporation (Based on Urea Studies)
| Incorporation Depth (cm) | Mean Reduction in Volatilization (%) |
| 2.5 | 35 |
| 5.0 | 50 |
| 7.5 | >90 |
| 10.0 | >90 |
Note: This data is for the volatilization of ammonia from urea. While not specific to this compound, it demonstrates the principle and high efficacy of soil incorporation as a method to reduce the volatilization of agricultural chemicals.
Experimental Protocols
Protocol 1: Measurement of this compound Volatilization using a Dynamic Flux Chamber
This protocol is adapted from established methods for measuring gas fluxes from agricultural fields.[2][8][9][10][11]
-
Objective: To quantify the rate of this compound volatilization from a paddy field surface under specific conditions.
-
Materials:
-
Dynamic flux chamber (e.g., a sealed chamber with an inlet and outlet for controlled airflow).
-
Air pump with a calibrated flow meter.
-
Sorbent tubes (e.g., XAD-2 resin) to trap airborne this compound.
-
Gas chromatograph with a nitrogen-phosphorus detector (GC-NPD) or a mass spectrometer (GC-MS) for analysis.
-
Meteorological sensors for temperature and wind speed.
-
-
Procedure:
-
Chamber Placement: Place the base of the flux chamber into the paddy soil, ensuring a good seal. The chamber should enclose a representative area of the water surface.
-
Airflow: Draw air through the chamber at a known, constant flow rate. The flow rate should be sufficient to ensure adequate mixing within the chamber without significantly altering the microenvironment.
-
Sample Collection: Pass the outlet air from the chamber through a sorbent tube for a defined period to trap the volatilized this compound. Use multiple sorbent tubes for time-series measurements.
-
Sample Extraction: After sampling, extract the trapped this compound from the sorbent tube using an appropriate solvent (e.g., toluene).
-
Analysis: Quantify the amount of this compound in the extract using GC-NPD or GC-MS.
-
Calculation of Flux: Calculate the volatilization flux (mass per unit area per unit time) based on the mass of this compound collected, the airflow rate, the area of the chamber, and the sampling duration.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Reducing ammonia volatilization in rice paddy: the importance of lower fertilizer rates and soil incorporation [frontiersin.org]
- 3. Comparing ammonia volatilization between conventional and slow-release nitrogen fertilizers in paddy fields in the Taihu Lake region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. GHG Mitigation in Rice - Manual chamber method [ghgmitigation.irri.org]
- 8. researchgate.net [researchgate.net]
- 9. samples.ccafs.cgiar.org [samples.ccafs.cgiar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting Molinate immunoassay cross-reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Molinate immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
This compound is a thiocarbamate herbicide primarily used in rice cultivation to control grassy weeds.[1][2] Monitoring its presence in environmental samples like water and soil is crucial to assess environmental contamination and ensure levels remain within safe limits. Immunoassays, such as ELISA, provide a rapid and sensitive method for detecting this compound residues.
Q2: My this compound immunoassay is showing higher than expected results. What could be the cause?
Higher than expected results, or false positives, in a this compound immunoassay can be caused by cross-reactivity with other structurally similar compounds present in the sample.[3][4] Potential cross-reactants include other thiocarbamate herbicides, as well as metabolites and degradation products of this compound itself.[3] It is also possible that components of the sample matrix are interfering with the assay.
Q3: What are the known metabolites and degradation products of this compound?
The degradation of this compound in the environment can lead to several byproducts. The two primary sulfoxidation metabolites are This compound sulfoxide and This compound sulfone .[5][6] this compound sulfone, in particular, has been identified as a potent enzyme inhibitor.[5][6] Depending on environmental conditions, other degradation pathways can occur, leading to various other structurally related compounds.
Q4: Are there different types of antibodies used in this compound immunoassays, and does this affect specificity?
Yes, this compound immunoassays can utilize either polyclonal or monoclonal antibodies, and their specificity can differ significantly.
-
Polyclonal antibodies are a mixture of antibodies that can recognize multiple epitopes on the this compound molecule. This can sometimes lead to a higher likelihood of cross-reactivity with other molecules that share similar structural features.[7][8][9][10]
-
Monoclonal antibodies are highly specific as they are designed to recognize a single epitope on the this compound molecule.[1][11] This generally results in lower cross-reactivity. For instance, the monoclonal antibody 16C11 has been shown to have no cross-reactivity with other thiocarbamate pesticides.[11]
Troubleshooting Guides
Issue 1: Suspected Cross-Reactivity Leading to False Positives
Symptoms:
-
Consistently high readings in samples that are expected to have low or no this compound.
-
Discrepancies between immunoassay results and a confirmatory analysis method (e.g., GC/MS).
Troubleshooting Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative inhibitory potency of this compound and metabolites with aldehyde dehydrogenase2: implications for the mechanism of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative inhibitory potency of this compound and metabolites with aldehyde dehydrogenase 2: implications for the mechanism of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production and specificity of monoclonal antibodies and polyclonal antibodies to Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Guide to the Perplexed on the Specificity of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing of immunodiagnostic assay using polyclonal antibodies for detection of Enteropathogenic Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Robust and sensitive monoclonal enzyme-linked immunosorbent assay for the herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Molinate Reference Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molinate reference standards.
Frequently Asked Questions (FAQs)
Q1: How should this compound reference standards be stored to ensure their stability?
This compound reference standards should be stored in their original, tightly sealed containers in a cool, dry, and well-ventilated area.[1] To minimize degradation, it is recommended to store them protected from light and at a controlled temperature, as this compound is known to be decomposed by light. For long-term storage, refrigeration or freezing is often recommended by commercial suppliers. Always refer to the certificate of analysis provided by the manufacturer for specific storage instructions.
Q2: What are the primary degradation pathways for this compound that I should be aware of during analysis?
The primary degradation pathways for this compound that can affect the integrity of reference standards are photodegradation and microbial degradation. This compound is susceptible to decomposition upon exposure to light.[1] While microbial degradation is a significant environmental fate process, contamination of stock solutions with microorganisms could also potentially lead to the formation of degradation products.[2][3] Key degradation products that have been identified include this compound sulfoxide and hydroxythis compound.[4]
Q3: What are the recommended analytical techniques for the quantification of this compound?
Gas chromatography (GC) is a commonly used technique for the analysis of this compound. Specifically, GC with a nitrogen-phosphorus detector (NPD) or a mass spectrometry (MS) detector is effective.[4][5] High-performance liquid chromatography (HPLC) with UV detection can also be used.[4] The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.
Q4: Are there any known incompatibilities for this compound reference standards?
Yes, this compound is incompatible with strong acids, peroxides, acid halides, and oxidizing agents.[1] Contact with these substances should be avoided to prevent chemical reactions that would degrade the standard.
Troubleshooting Guides
Chromatographic Analysis Issues
This section addresses common problems encountered during the gas chromatographic (GC) analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Active sites in the GC inlet or column: The amine group in this compound can interact with active sites. 2. Contaminated liner: Non-volatile matrix components can accumulate in the liner. 3. Column degradation: The stationary phase may be degraded. | 1. Use a deactivated liner and column. Consider derivatization of the analyte if the problem persists. 2. Replace the inlet liner. Regular replacement is good practice, especially with complex matrices. 3. Condition the column according to the manufacturer's instructions. If tailing continues, replace the column. |
| Poor Peak Shape / Broad Peaks | 1. Incorrect carrier gas flow rate: Suboptimal flow can lead to band broadening. 2. Injection volume too large: Overloading the column can cause peak distortion. 3. Inlet temperature too low: Incomplete volatilization of the analyte. | 1. Optimize the carrier gas flow rate. One study noted that increasing the helium carrier gas flow from a suggested 2 ml/min to 10 ml/min improved the this compound response and shortened the retention time.[6] 2. Reduce the injection volume or the concentration of the standard. 3. Increase the injector temperature to ensure rapid and complete volatilization of this compound. |
| Ghost Peaks | 1. Carryover from previous injections: this compound or matrix components may be retained in the injection port or column. 2. Contaminated syringe: The syringe may not be adequately cleaned between injections. 3. Septum bleed: Degradation of the injector septum at high temperatures. | 1. Clean the injection port and bake out the column at a high temperature (within the column's limits). 2. Implement a rigorous syringe cleaning protocol with an appropriate solvent. 3. Use a high-quality, low-bleed septum and replace it regularly. |
| Baseline Noise or Drift | 1. Contaminated carrier or detector gases: Impurities in the gas supply. 2. Detector contamination: The NPD bead or MS source can become contaminated over time. 3. Column bleed: The stationary phase is degrading at the operating temperature. | 1. Ensure high-purity gases and use appropriate gas purifiers. 2. Clean the detector according to the manufacturer's instructions. 3. Condition the column. If the bleed is excessive, the column may need to be replaced. Ensure the oven temperature does not exceed the column's maximum operating temperature. |
| Inconsistent Peak Areas / Poor Reproducibility | 1. Leaky syringe or injection port: A poor seal can lead to variable injection volumes. 2. Inconsistent injection speed: Manual injections can be a source of variability. 3. Standard instability: The this compound standard may be degrading in the autosampler vial. | 1. Check for leaks in the syringe and the injector septum. Replace the septum if necessary. 2. Use an autosampler for improved precision. If using manual injection, ensure a consistent and rapid injection technique. 3. Prepare fresh standards daily and protect them from light while in the autosampler. |
Sample Preparation and Standard Handling Issues
This section provides guidance on problems that may arise during the preparation and handling of this compound standards and samples.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | 1. Incomplete extraction: The chosen solvent or extraction technique may not be efficient. 2. Degradation during sample preparation: this compound may degrade due to exposure to light or incompatible chemicals. 3. Adsorption to labware: this compound may adsorb to glass or plastic surfaces. | 1. Ensure the extraction solvent (e.g., toluene, dichloromethane) and method (e.g., liquid-liquid extraction, solid-phase extraction) are appropriate for the sample matrix.[4][5] Optimize extraction parameters such as solvent volume and extraction time. 2. Minimize exposure of samples and standards to direct light. Ensure all reagents and materials are free of strong acids, bases, or oxidizing agents. 3. Silanize glassware to reduce active sites for adsorption. |
| Contamination of Standard Solutions | 1. Use of contaminated glassware or solvents: Residual contaminants can interfere with the analysis. 2. Cross-contamination from other samples or standards: Improper handling procedures. | 1. Use high-purity solvents and thoroughly clean all glassware with appropriate cleaning agents, followed by rinsing with the analysis solvent. 2. Use separate, dedicated glassware and syringes for high-concentration standards and low-concentration samples. |
| Precipitation of this compound in Solution | 1. Poor solubility in the chosen solvent: this compound has limited solubility in water.[4] 2. Solvent evaporation: The concentration of the standard may increase beyond its solubility limit. | 1. Prepare this compound standards in a suitable organic solvent such as acetone, acetonitrile, or toluene.[5] 2. Keep standard solution vials tightly capped to prevent solvent evaporation. |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
This protocol describes the preparation of a 1000 µg/mL this compound standard stock solution.
Materials:
-
This compound reference standard
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Analytical balance
-
High-purity solvent (e.g., acetone, acetonitrile, or toluene)
Procedure:
-
Accurately weigh approximately 10 mg of the this compound reference standard onto a calibrated analytical balance.
-
Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the this compound completely.
-
Once dissolved, fill the volumetric flask to the mark with the solvent.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to a labeled, amber glass vial with a PTFE-lined cap.
-
Store the stock solution under the recommended conditions (e.g., refrigerated at ≤ 4°C) and protected from light.
Protocol 2: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) for this compound Analysis
This protocol is based on a method evaluated by the U.S. Environmental Protection Agency for the determination of this compound in water.[5][6]
Sample Preparation (Liquid-Liquid Extraction):
-
Measure 50 mL of the water sample into a separatory funnel.
-
Add 10 mL of toluene to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower aqueous layer and collect the upper toluene layer.
-
Dry the toluene extract by passing it through a small column of anhydrous sodium sulfate.
-
The extract is now ready for GC-NPD analysis.
GC-NPD Conditions:
| Parameter | Value |
| Instrument | Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5 or equivalent) |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C |
| Oven Temperature Program | Initial temperature: 100°C, hold for 1 minute Ramp: 10°C/min to 250°C Hold: 5 minutes |
| Carrier Gas | Helium at a constant flow rate of 1.5 mL/min (Note: Flow rate may need optimization; one study reported improved performance at 10 mL/min[6]) |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microbial degradation of the herbicide this compound by defined cultures and in the environment [ouci.dntb.gov.ua]
- 4. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. epa.gov [epa.gov]
Addressing interferences in voltammetric determination of Molinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing voltammetric methods for the determination of the herbicide Molinate.
Troubleshooting Guide
This guide addresses common issues encountered during the voltammetric analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low signal/peak for this compound | 1. Incorrect potential window: The applied potential range may not cover the oxidation/reduction potential of this compound. 2. Inappropriate pH of the supporting electrolyte: The electrochemical response of many organic molecules, including pesticides, is pH-dependent.[1][2] 3. Electrode fouling: Adsorption of this compound, its oxidation/reduction products, or other matrix components onto the electrode surface can passivate it.[3] 4. Low this compound concentration: The concentration of this compound in the sample may be below the detection limit of the method. 5. Inactive electrode surface: The working electrode may not be properly cleaned or activated. | 1. Optimize potential window: Run a cyclic voltammogram over a wide potential range to determine the peak potential for this compound. For instance, a reduction peak for this compound has been observed around -0.37 V (vs. Ag/AgCl) in a Britton-Robinson buffer at pH 4.0. 2. Optimize pH: The optimal pH for this compound determination is often found to be around 4.0.[1][2] Perform experiments at various pH values to find the optimal condition for your specific setup. 3. Electrode cleaning/regeneration: After each measurement, clean the electrode surface. For solid electrodes, this can be done by polishing with alumina slurry followed by sonication. For mercury electrodes, a new drop should be used for each measurement. Electrochemical cleaning cycles can also be applied. 4. Preconcentration step: If the concentration is low, consider using a preconcentration step, such as adsorptive stripping voltammetry, to accumulate this compound on the electrode surface before the measurement. 5. Electrode activation: Follow a proper electrode activation procedure before use. This may involve electrochemical treatment or polishing. |
| Poorly defined or broad peaks | 1. High scan rate: A very high scan rate can lead to peak broadening. 2. Uncompensated resistance: High solution resistance can distort the shape of the voltammogram. 3. Interfering substances: Other electroactive species in the sample matrix with redox potentials close to that of this compound can cause peak overlap. | 1. Optimize scan rate: Investigate the effect of scan rate on the peak shape and select a rate that provides a well-defined peak with good signal-to-noise ratio. 2. Use a suitable supporting electrolyte: Ensure the supporting electrolyte concentration is sufficient to minimize solution resistance. Most potentiostats have a function for iR compensation. 3. Sample cleanup: Employ a sample preparation/cleanup procedure to remove interfering substances. Solid-phase extraction (SPE) is a common technique for this purpose.[4][5] |
| Shifting peak potentials | 1. Change in pH: The peak potential of this compound is pH-dependent.[1][2] 2. Reference electrode instability: A drifting reference electrode potential will cause a shift in the measured peak potentials. 3. Matrix effects: The sample matrix can influence the electrochemical behavior of the analyte. | 1. Maintain constant pH: Use a buffer solution as the supporting electrolyte and ensure its pH is stable throughout the experiment. 2. Check the reference electrode: Ensure the filling solution of the reference electrode is at the correct level and free of air bubbles. Periodically check its potential against another reference electrode. 3. Use matrix-matched standards: Prepare calibration standards in a solution that mimics the sample matrix to compensate for matrix effects. |
| Poor reproducibility | 1. Inconsistent electrode surface: The surface of the working electrode is not being reproduced between measurements. 2. Sample inhomogeneity: The sample is not uniform, leading to variations in the analyte concentration. 3. Instrumental instability: Fluctuations in the potentiostat or other electronic components. | 1. Standardize electrode preparation: Follow a consistent and rigorous procedure for cleaning and preparing the working electrode before each measurement. 2. Ensure proper sample mixing: Thoroughly mix the sample before taking an aliquot for analysis. 3. Allow instrument to warm up: Ensure the instrument has stabilized before starting the measurements. Check for any loose connections. |
Frequently Asked Questions (FAQs)
Q1: What are the common interfering substances in the voltammetric determination of this compound?
A1: Potential interferences can be categorized as follows:
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Other Pesticides: Herbicides from the same chemical class (thiocarbamates) or other pesticides used in the same agricultural context (e.g., rice paddies) can have similar electrochemical properties and cause overlapping peaks.[6] Other rice herbicides that could potentially interfere include Thiobencarb, Propanil, and Azoxystrobin.[4][5]
-
Matrix Components: Environmental samples like water and soil contain various organic and inorganic substances that can interfere. Humic and fulvic acids, phenolic compounds, and metal ions are common interferents in natural water and soil extracts.[7]
-
Surfactants and other formulation components: Commercial pesticide formulations often contain adjuvants and surfactants that can adsorb on the electrode surface and interfere with the measurement.
Q2: How can I minimize matrix effects in my analysis?
A2: Several strategies can be employed to mitigate matrix effects:
-
Sample Preparation: A thorough sample cleanup is crucial. Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering matrix components from water and soil extracts.[4][5]
-
Standard Addition Method: This method involves adding known amounts of a standard solution to the sample and measuring the response. It helps to compensate for matrix effects by calibrating in the presence of the sample matrix.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that closely resembles the sample matrix can also effectively compensate for matrix effects.
Q3: What is the principle behind the voltammetric determination of this compound?
A3: The voltammetric determination of this compound is based on its electrochemical oxidation or reduction at the surface of a working electrode. This compound, a thiocarbamate herbicide, contains an electroactive thioester group. While the exact electrochemical oxidation mechanism of this compound is not extensively detailed in the literature, it is proposed to proceed through the oxidation of the sulfur atom, similar to other thiocarbamates like S-Ethyl dipropylthiocarbamate (EPTC).[8][9][10] This oxidation process involves the transfer of electrons and results in a current that is proportional to the concentration of this compound in the solution. By scanning the potential applied to the electrode and measuring the resulting current, a voltammogram is obtained, from which the concentration of this compound can be determined.
Caption: Proposed general electrochemical oxidation pathway for this compound.
Q4: Which voltammetric technique is best suited for this compound analysis?
A4: Square-wave voltammetry (SWV) and differential pulse voltammetry (DPV) are often preferred for quantitative analysis of pesticides like this compound. These techniques offer higher sensitivity and better resolution compared to cyclic voltammetry (CV) by effectively discriminating against the capacitive current.[11] Adsorptive stripping voltammetry (AdSV) can be particularly useful for trace analysis as it includes a preconcentration step where this compound is accumulated on the electrode surface before the potential scan.
Experimental Protocols
Voltammetric Determination of this compound in Water Samples
This protocol is based on square-wave adsorptive stripping voltammetry (SWAdSV).
1. Reagents and Solutions:
-
This compound standard solution (1000 mg/L in methanol)
-
Britton-Robinson (B-R) buffer (0.04 M)
-
Supporting electrolyte: B-R buffer at pH 4.0
-
High-purity water (Milli-Q or equivalent)
2. Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode cell
-
Working electrode: Hanging Mercury Drop Electrode (HMDE) or a solid silver amalgam electrode
-
Reference electrode: Ag/AgCl (3 M KCl)
-
Auxiliary electrode: Platinum wire
3. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of high-purity water.
-
Pass 100 mL of the water sample through the cartridge at a flow rate of about 5 mL/min.
-
Wash the cartridge with 5 mL of high-purity water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the retained this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the supporting electrolyte (B-R buffer, pH 4.0).
4. Voltammetric Measurement:
-
Transfer 10 mL of the reconstituted sample solution into the electrochemical cell.
-
Deoxygenate the solution by purging with nitrogen gas for 5 minutes.
-
Apply the accumulation potential (e.g., -0.8 V) for a specific time (e.g., 60 s) while stirring the solution.
-
Stop the stirring and allow the solution to quiet down for 10 s.
-
Scan the potential from the accumulation potential towards a more positive potential (e.g., from -0.8 V to -0.2 V) using a square-wave waveform.
-
Record the voltammogram. The peak current at the characteristic potential of this compound is proportional to its concentration.
5. Quantification:
-
Use the standard addition method for accurate quantification to compensate for matrix effects. Add small aliquots of a standard this compound solution to the sample cell and record the voltammogram after each addition. Plot the peak current versus the added concentration and extrapolate to the x-axis to find the concentration in the sample.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Eptam | C9H19NOS | CID 12968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. S-Ethyl-N,N-dipropylthiocarbamate Exposure and Cancer Incidence among Male Pesticide Applicators in the Agricultural Health Study: A Prospective Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Molinate Degradation Product Identification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying molinate degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound degradation is influenced by environmental conditions, particularly the presence of oxygen and microbial activity. The primary pathways include:
-
Aerobic Degradation: In the presence of oxygen, this compound is typically degraded through oxidative routes. This can involve hydroxylation of the azepine ring, followed by oxidation to ketones, or oxidation to form this compound sulfoxide.[1][2]
-
Anaerobic Degradation: Under anaerobic conditions, a hydrolytic mechanism is more common, which can lead to the complete mineralization of this compound.[1]
-
Microbial Degradation: Various bacteria and fungi can transform this compound.[3] A key pathway involves a this compound hydrolase enzyme, found in Gulosibacter molinativorax, which cleaves the thioester bond to form ethanethiol and azepane-1-carboxylate.[4] These can be further broken down by other microorganisms.[4]
-
Photodecomposition: Exposure to UV light can also lead to significant degradation of this compound.
Q2: What are some of the known degradation products of this compound?
A2: Several degradation products of this compound have been identified. Some of the most common ones include:
-
This compound Sulfoxide: Formed through the oxidation of the sulfur atom.[2][5]
-
Hydroxythis compound: Results from the hydroxylation of the azepine ring.[2][5]
-
2-oxo-molinate: A ketone formed from further oxidation of hydroxythis compound.[6]
-
Ethanethiol and Azepane-1-carboxylate (ACA): Produced by the cleavage of the thioester bond, often by microbial hydrolase.[4]
-
Other proposed products from degradation in soil include desethylated derivatives and carboxylated forms of the S-ethyl group.[2]
It is important to note that some degradation products can be more toxic and persistent than the parent this compound compound.[1][4]
Q3: What makes the identification of this compound degradation products challenging?
A3: Researchers face several challenges in identifying this compound degradation products:
-
Lack of Commercial Standards: Many degradation products are not commercially available, making their identification and quantification difficult.[7][8]
-
Complex Matrices: Environmental and biological samples (e.g., soil, water, food) contain numerous compounds that can interfere with analysis.[8]
-
Formation of More Toxic Metabolites: Some degradation pathways lead to the formation of partially oxidized metabolites that are more toxic and persistent than this compound itself.[1][4]
-
Unpredictable Pathways: The degradation process can follow multiple pathways, leading to a wide array of potential products that are difficult to predict.[8]
Troubleshooting Guides
Q1: I am not detecting this compound or its degradation products in my samples. What are the possible reasons?
A1: This issue can arise from several factors related to sample stability, preparation, or the analytical method itself.
Troubleshooting Checklist:
-
Analyte Stability: this compound can be volatile.[2] Ensure samples have been stored properly (e.g., refrigerated or frozen) and minimize evaporation during sample preparation.[9] Check if degradation has proceeded to full mineralization, leaving no intermediate products to detect.[1]
-
Extraction Efficiency: The extraction method may not be suitable for this compound and its metabolites.
-
Analytical Method Sensitivity: Your instrument's detection limit may be too high.
-
Refer to the table below for typical Limits of Quantitation (LOQ) for various methods.
-
Consider using a more sensitive detector, such as a mass spectrometer (MS) in selected ion monitoring (SIM) mode, which can achieve lower detection limits.[5]
-
-
Degradation Conditions: The conditions of your experiment may not have been sufficient to cause degradation. Review protocols for forced degradation studies to ensure appropriate stress conditions (e.g., pH, temperature, UV exposure) are being used.[11]
| Analytical Method | Matrix | Limit of Quantitation (LOQ) / Detection Limit | Reference |
| GC with Nitrogen-Phosphorus Detector (NPD) | Water | 0.03 µg/L | [5] |
| GC-MS (SIM mode) | Water | 0.02 µg/L - 0.087 µg/L | [5] |
| LC-MS | Water | 2.2 µg/L | [5] |
| HPLC with UV detection | Water | 0.1 µg/L | [5] |
| GC with Flame Photometric Detector (FPD) | Rice | 0.013 mg/kg | [12] |
| GC with NPD (Registrant Method) | Water | 0.003 ppm (estimated LOQ) | [10] |
Q2: My chromatogram shows several unknown peaks. How can I determine if they are this compound degradation products?
A2: Identifying unknown peaks requires a systematic approach, typically involving high-resolution mass spectrometry. A "fragmentation-degradation" relationship strategy can be highly effective.[7] This involves comparing the fragmentation pattern of the parent this compound molecule in the mass spectrometer with the mass spectra of the unknown peaks. Degradation products often result from the cleavage of the same bonds that break during in-source fragmentation.[7]
Q3: I'm experiencing issues like peak tailing, splitting, or shifting retention times in my HPLC/GC analysis. What can I do?
A3: Chromatographic problems are common and can often be resolved with systematic troubleshooting.
Troubleshooting Common Chromatography Issues:
-
Peak Tailing or Fronting:
-
Cause: Column overload, poor sample solubility, or contamination at the column inlet.[13][14]
-
Solution: Reduce the sample concentration or injection volume.[13] Ensure the sample is fully dissolved in the mobile phase (or a weaker solvent). Consider using a guard column to protect the analytical column from strongly adsorbed contaminants.[14]
-
-
Split Peaks:
-
Cause: A void or channel in the column packing, or a partially plugged frit. It can also be caused by a poor connection or scratched autosampler rotor.[15][16]
-
Solution: Check all tubing and fittings for proper connection to eliminate void volume.[15] If the problem persists, try back-flushing the column (if permissible by the manufacturer) or replace the column.
-
-
Shifting Retention Times:
-
Cause: Inconsistent mobile phase composition, unstable column temperature, or pump issues (leaks, air bubbles).[13][14]
-
Solution: Ensure the mobile phase is prepared accurately and consistently, and degas it properly. Use a column thermostat to maintain a stable temperature.[14] Prime the pump to remove air bubbles and check for any leaks in the system.[13]
-
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines the steps to intentionally degrade this compound to generate its degradation products for analytical method development.[11]
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add hydrogen peroxide (e.g., 3%).
-
Thermal: Protect from light.
-
Photolytic: Expose to a calibrated light source.[11]
-
-
Incubation: Place the vials under the specified conditions (e.g., 60°C for hydrolysis/thermal).
-
Sampling: Collect samples at various time points to observe the progression of degradation.
-
Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, using a suitable stability-indicating method like HPLC or LC-MS.[17]
Protocol 2: Sample Preparation and Analysis of this compound in Water by GC-NPD
This protocol is adapted from a validated EPA method for determining this compound residues in water.[10]
Materials:
-
50 mL water sample
-
Toluene (5 mL)
-
Anhydrous sodium sulfate
-
Reciprocating shaker
-
Sonicator
-
Gas chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD)
Procedure:
-
Extraction:
-
Place a 50 mL water sample into a suitable glass bottle.
-
Add 5 mL of toluene.
-
Cap the bottle and shake on a reciprocating shaker for 30 minutes.
-
Sonicate the sample for 1 minute to ensure thorough extraction.[10]
-
-
Drying:
-
Allow the layers to separate. Carefully pipette the upper toluene phase into a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water. Cap and mix.
-
-
Analysis:
-
Inject the extract into the GC-NPD.
-
Typical GC Parameters:
-
Injector: Splitless, 250°C
-
Column: DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Detector: NPD, 300°C
-
-
Quantify this compound by comparing the peak area to that of a calibration curve prepared from certified reference standards.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. epa.gov [epa.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Optimizing aeration and photodecomposition for Molinate removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the removal of the herbicide Molinate through aeration and photodecomposition techniques.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound removal by aeration?
A1: Aeration primarily removes this compound through a process of dissipation, which can be significantly more effective than natural attenuation. In experimental setups, aeration has been shown to produce an 84% dissipation of this compound, compared to only 22% in unaerated conditions[1]. The process introduces oxygen into the water, which can contribute to oxidative degradation and also physically strip the volatile compound from the aqueous phase.
Q2: What are the expected degradation products of this compound?
A2: this compound metabolizes into more polar products. The primary metabolites are this compound sulfoxide and hydroxythis compound[2]. Under certain microbial degradation conditions, 2-oxo-molinate can be a major degradation product[3]. It is crucial to be aware that some degradation pathways can result in partially oxidized metabolites that are more toxic and persistent than the original this compound compound[4][5].
Q3: What analytical methods are recommended for quantifying this compound in water samples?
A3: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the standard analytical methods for this compound quantification[6]. Common detectors for GC include nitrogen-phosphorus detectors (NPD) or mass spectrometry (MS)[2][7][8]. Sample preparation typically involves liquid-liquid extraction with a solvent like dichloromethane or toluene, or solid-phase extraction[2][9].
Q4: Can combining aeration and photodecomposition enhance this compound removal?
A4: Yes, combining oxidative processes with other treatments often yields the best results. For instance, the association of ozonation (an advanced oxidation process) with treatments like activated carbon has been identified as a highly effective method for this compound removal from water[10][11]. The oxidative stress from aeration can work synergistically with the energy from UV light in photodecomposition.
Troubleshooting Guides
Aeration Process Optimization
Issue 1: Slow or inefficient this compound removal despite continuous aeration.
-
Possible Cause: Suboptimal dissolved oxygen (DO) levels.
-
Troubleshooting Steps:
-
Monitor DO Levels: Implement real-time monitoring of dissolved oxygen. The typical target range for efficient aerobic processes is 1.0 to 2.0 mg/L[12].
-
Adjust Blower Settings: If DO levels are too low, increase the airflow from your blowers. If they are too high (over-aeration), it can waste energy and negatively impact sludge settling, so reduce the airflow[12]. Consider using blowers with variable frequency drives (VFDs) for precise control[13].
-
Check Diffuser Performance: Ensure your air diffusers are not clogged, as this impedes oxygen transfer. Regular cleaning and maintenance are essential for optimal performance[13]. High-efficiency fine bubble diffusers are recommended to maximize oxygen transfer rates[13].
-
Issue 2: Excessive foaming in the reactor during aeration.
-
Possible Cause: High concentrations of surfactants or organic byproducts combined with high aeration intensity.
-
Troubleshooting Steps:
-
Reduce Aeration Intensity: Temporarily decrease the airflow rate to see if foaming subsides.
-
Use Anti-foaming Agents: If foaming persists and interferes with the experiment, consider adding a minimal amount of a suitable anti-foaming agent.
-
Analyze Sample Composition: The issue may be inherent to the sample matrix. Analyze for surfactants or other compounds that could contribute to foaming.
-
Photodecomposition Process Optimization
Issue 1: Incomplete photodecomposition of this compound.
-
Possible Cause: Insufficient UV light exposure, incorrect wavelength, or suboptimal pH.
-
Troubleshooting Steps:
-
Verify Light Source: Ensure your UV lamp is functioning correctly and provides a suitable wavelength for photolysis.
-
Increase Light Intensity/Duration: Increase the power of the UV source or the duration of the exposure. Studies have shown that UV light can achieve 96% decomposition in 24 hours under ideal conditions[1].
-
Optimize pH: The pH of the solution can significantly impact the rate of photolytic degradation[14]. Conduct small-scale experiments to determine the optimal pH for your system. Degradation can often be enhanced in neutral or alkaline conditions[14].
-
Consider Advanced Oxidation: The addition of an oxidizing agent like hydrogen peroxide (H₂O₂) can create highly reactive hydroxyl radicals under UV irradiation, significantly accelerating the degradation of organic compounds[15].
-
Issue 2: Suspected formation of more toxic byproducts.
-
Possible Cause: Partial oxidation of the this compound molecule.
-
Troubleshooting Steps:
-
Identify Byproducts: Use advanced analytical techniques like LC-MS/MS or GC-MS to identify the degradation intermediates.
-
Adjust Experimental Conditions: Vary parameters such as pH, oxidant concentration, and light intensity. Sometimes, stronger oxidative conditions can push the reaction to complete mineralization, breaking down the intermediate toxic compounds.
-
Combine Treatment Methods: Integrate an adsorption step with activated carbon post-photodecomposition to remove any persistent byproducts.
-
Data Presentation
Table 1: this compound Removal Efficiency Under Various Treatment Conditions
| Treatment Process | Key Parameter | Efficiency/Result | Source |
| Aeration | - | 84% dissipation | [1] |
| No Aeration | - | 22% dissipation | [1] |
| Photodecomposition | UV light (24h) | 96% decomposition | [1] |
| Ozonation | - | 47% dissipation | [10][11] |
| Ozone + H₂O₂ | - | 73% dissipation | [10][11] |
| Sodium Hypochlorite | - | 33% reduction | [10][11] |
| Microbial Degradation | Temperature: 15°C | 0.027 g this compound/g cell dry wth/h | [3] |
| Microbial Degradation | Temperature: 35°C | 0.180 g this compound/g cell dry wth/h | [3] |
Experimental Protocols
Protocol 1: General Aeration Experiment
-
Sample Preparation: Prepare an aqueous solution of this compound at a known concentration (e.g., 1 mg/L).
-
Reactor Setup: Place the solution in a batch reactor. Introduce an air supply line connected to a fine bubble diffuser submerged in the solution. Connect the air supply to a flow meter to control the aeration rate.
-
Parameter Control: Maintain a constant temperature and pH throughout the experiment. For temperature control, a water bath or jacketed reactor can be used.
-
Initiate Aeration: Start the airflow at the desired rate, ensuring gentle and consistent mixing of the solution.
-
Sampling: Collect aliquots of the sample at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Immediately quench any reaction if necessary and prepare the samples for analysis. Extract this compound using liquid-liquid extraction with toluene[9] or dichloromethane[2].
-
Quantification: Analyze the extracts using GC-NPD or GC-MS to determine the remaining this compound concentration[7][9].
Protocol 2: Photodecomposition Experiment
-
Sample Preparation: Prepare an aqueous solution of this compound at a known concentration in a quartz vessel that allows UV light transmission.
-
Reactor Setup: Place the vessel in a photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp). Ensure the setup includes a cooling system to maintain a constant temperature, as UV lamps generate heat.
-
Parameter Control: Adjust the initial pH of the solution to the desired level. If testing the effect of an oxidant, add a measured concentration of H₂O₂.
-
Initiate Photolysis: Turn on the UV lamp to begin the irradiation.
-
Sampling: Collect aliquots at various time points, protecting them from light immediately after collection.
-
Sample Analysis and Quantification: Prepare and analyze the samples as described in Protocol 1 to measure the decrease in this compound concentration over time.
Visualizations
References
- 1. This compound decontamination processes in effluent water from rice fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 3. Effect of operating parameters on this compound biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. epa.gov [epa.gov]
- 10. pjsir.org [pjsir.org]
- 11. researchgate.net [researchgate.net]
- 12. betterbuildingssolutioncenter.energy.gov [betterbuildingssolutioncenter.energy.gov]
- 13. 7 Powerful Ways to Optimize Aeration System Efficiency and Reduce Costs - PureDutch [puredutchaeration.com]
- 14. Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Statistical Analysis of Molinate Residue Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the statistical analysis of Molinate residue data in environmental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its residue in environmental samples a concern?
This compound is a selective thiocarbamate herbicide primarily used in rice cultivation to control grass weeds.[1] Its presence in environmental samples, such as water and soil, is a concern due to its potential persistence, particularly in flooded soil conditions, and its moderate toxicity to humans and various aquatic organisms.[1][2] this compound is a cholinesterase inhibitor and may have adverse effects on fertility and reproduction.[1]
Q2: What are the common analytical techniques for detecting this compound residues?
Gas chromatography (GC) is a widely used technique for the determination of this compound residues.[3] Common detectors used with GC for this compound analysis include the Flame Photometric Detector (FPD) and the Nitrogen-Phosphorus Detector (NPD).[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique for the analysis of pesticide residues, including this compound, offering high selectivity and sensitivity.[5][6]
Q3: How should I handle data points that are below the limit of detection (LOD) or limit of quantitation (LOQ)?
Data below the LOD or LOQ are known as left-censored data.[7][8] Simple substitution methods (e.g., replacing with zero, half the LOD, or the LOD) can introduce bias into your statistical analysis. More robust statistical techniques are recommended, such as:
-
Maximum Likelihood Estimation (MLE): This is considered one of the most appropriate methods for analyzing datasets with censored data.[7][9]
-
Kaplan-Meier (K-M) estimator: A non-parametric method to analyze censored data.[9]
-
Robust Regression on Ordered Statistics (ROS): This method is also suitable for handling left-censored data.[9]
Q4: What are the key parameters to consider for method validation in this compound residue analysis?
Method validation ensures the reliability of your analytical data. Key parameters to evaluate include:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[4]
-
Accuracy (Recovery): The closeness of the measured value to the true value, often assessed through spike and recovery experiments.[3]
-
Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements, typically expressed as relative standard deviation (RSD).[3]
Troubleshooting Guides
Problem 1: Low recovery of this compound during sample extraction.
-
Possible Cause 1: Inefficient extraction solvent.
-
Possible Cause 2: pH of the sample.
-
Solution: The pH can influence the extraction efficiency. For some methods, acidification of the filtrate to a pH of 3.0-3.5 is a necessary step before re-extraction.[3]
-
-
Possible Cause 3: Incomplete phase separation.
-
Solution: Ensure complete separation of the aqueous and organic layers during liquid-liquid extraction. Centrifugation can aid in this process.
-
Problem 2: Poor chromatographic peak shape or resolution.
-
Possible Cause 1: Contaminated GC inlet or column.
-
Solution: Perform regular maintenance, including changing the inlet liner and trimming the analytical column.
-
-
Possible Cause 2: Inappropriate GC parameters.
-
Solution: Optimize the temperature program, carrier gas flow rate, and injection volume. For example, adjusting the helium carrier gas flow rate from a suggested 2 ml/min to 10 ml/min was found to improve this compound response and shorten retention time.[4]
-
-
Possible Cause 3: Matrix effects.
-
Solution: Complex environmental samples can contain interfering compounds. Employ a cleanup step, such as passing the extract through a Florisil column, to remove these interferences.[3] Matrix-matched calibration standards should also be used to compensate for matrix effects.
-
Problem 3: High variability in replicate measurements (high RSD).
-
Possible Cause 1: Inconsistent sample preparation.
-
Solution: Ensure all steps of the sample preparation, from weighing to final volume, are performed with high precision and consistency across all samples. Use calibrated pipettes and balances.
-
-
Possible Cause 2: Instrumental instability.
-
Solution: Check the stability of the analytical instrument (e.g., GC or LC-MS/MS). Run a series of standards to ensure the response is consistent over time.
-
-
Possible Cause 3: Sample heterogeneity.
-
Solution: For solid samples like soil or sediment, ensure the sample is thoroughly homogenized before taking a subsample for extraction.
-
Data Presentation
Table 1: Analytical Method Performance for this compound Determination
| Parameter | Method | Matrix | Value | Reference |
| Linear Range | GC/FPD | Rice | 0-5 µg/ml | [3] |
| Detection Limit | GC/FPD | Rice | 0.013 mg/kg | [3] |
| Method Detection Limit (MDL) | GC/NPD | Water | 0.001 ppm | [4] |
| Limit of Quantitation (LOQ) | GC/NPD | Water | 0.003 ppm | [4] |
| Average Recovery | GC/FPD | Rice | 87.0% - 96.7% | [3] |
| Relative Standard Deviation (RSD) | GC/FPD | Rice | < 5.7% | [3] |
Table 2: Environmental and Toxicological Data for this compound
| Parameter | Value | Reference |
| Water Solubility (at 20°C) | 88 mg/L | |
| Log K_ow | 2.88 | |
| Soil Half-life (aerobic, acidic) | 8 to 25 days | |
| Soil Half-life (flooded) | up to 160 days | |
| Freshwater Fish LC50 (48-96h) | 43 to 39,500 µg/L | |
| Freshwater Crustaceans LC50/EC50 (48-96h) | 180 to 33,200 µg/L |
Experimental Protocols
Protocol 1: this compound Residue Analysis in Rice by GC/FPD
This protocol is based on the method described by Li et al. (1996).[3]
-
Sample Extraction:
-
Weigh 20 g of a homogenized rice sample.
-
Add an acetone-water mixture (1:1) and extract.
-
Filter the extract.
-
-
Liquid-Liquid Extraction:
-
Acidify the filtrate to a pH of 3.0-3.5.
-
Re-extract with petroleum.
-
-
Cleanup:
-
Pass the petroleum extract through a Florisil column for cleanup.
-
-
Analysis:
-
Analyze the cleaned extract using a Gas Chromatograph equipped with a Flame Photometric Detector (GC/FPD).
-
Protocol 2: this compound Residue Analysis in Water by GC/NPD
This protocol is adapted from the EPA method evaluation.[4]
-
Sample Extraction:
-
Take a 50 ml water sample in a suitable vial.
-
Add 5 ml of toluene.
-
Shake the vial on a reciprocating shaker for 30 minutes.
-
Sonicate for 1 minute to ensure thorough extraction.
-
-
Phase Separation and Drying:
-
Allow the phases to separate.
-
Pipette the upper toluene phase into a clean vial.
-
Add anhydrous sodium sulfate to the toluene extract to remove any residual water.
-
-
Analysis:
-
Analyze the extract using a Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (GC/NPD).
-
Visualizations
References
- 1. This compound (Ref: OMS 1373) [sitem.herts.ac.uk]
- 2. Microbial degradation of the herbicide this compound by defined cultures and in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Gas chromatographic analysis of this compound residue in rice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Molinate Toxicity within the Thiocarbamate Herbicide Class
This guide provides a comprehensive comparison of the toxicological profiles of molinate and other selected thiocarbamate herbicides. It is intended for researchers, scientists, and professionals in drug development and toxicology, offering a detailed examination of acute and chronic toxicity, mechanisms of action, and the experimental protocols used for their evaluation. All quantitative data are presented in comparative tables, and key processes are visualized using diagrams to facilitate understanding.
Acute Toxicity Comparison
The acute toxicity of thiocarbamate herbicides is generally considered to be low to moderate. However, significant variations exist between different compounds within this class. This compound, for instance, is considered moderately toxic upon ingestion[1]. The following tables summarize the acute toxicity data for this compound and other common thiocarbamates, primarily focusing on mammalian and aquatic species.
Table 1: Acute Mammalian Toxicity of Selected Thiocarbamate Herbicides
| Herbicide | Species | Route | LD50 Value | Reference |
| This compound | Rat | Oral | 369 - 720 mg/kg | [1] |
| Rat | Dermal | 4,000 - 4,800 mg/kg | [1] | |
| Mouse | Oral | 530 - 795 mg/kg | [1] | |
| Thiobencarb | Rat (male) | Oral | 895 - 1,033 mg/kg | [2][3] |
| Rat (female) | Oral | 966 - 1,130 mg/kg | [2][3] | |
| EPTC | Rat | Oral | 1,630 mg/kg | [4] |
| Cat | Oral | 200 - 250 mg/kg | [4] | |
| Butylate | Rat | Oral | 3,878 mg/kg | [4] |
| Cycloate | Rat | Oral | 2,000 - 4,000 mg/kg | [4] |
| Pebulate | Rat | Oral | 921 - 1,120 mg/kg | [4] |
| Vernolate | Rat | Oral | 1,500 mg/kg | [4] |
LD50 (Median Lethal Dose): The dose of a substance required to kill 50% of a test population.
Table 2: Acute Aquatic Toxicity of this compound and Thiobencarb
| Herbicide | Species | Exposure | LC50 Value | Reference |
| This compound | Rainbow Trout | 96-hour | 0.21 mg/L | [1] |
| Bluegill Sunfish | 96-hour | 0.32 mg/L | [1] | |
| Goldfish | 96-hour | 30 mg/L | [1] | |
| Daphnia magna | 48-hour | ~0.6 mg/L | [1] | |
| Thiobencarb | European Eel | 96-hour | 13.2 mg/L | [5] |
| Striped Bass | 96-hour | 0.59 mg/L | [6] |
LC50 (Median Lethal Concentration): The concentration of a substance in water required to kill 50% of a test population over a specific duration.
Chronic Toxicity and Specific Endpoints
Chronic exposure to thiocarbamates can lead to various toxicological effects, with this compound being particularly noted for its neurotoxicity and reproductive effects in laboratory animals[7][8][9].
-
Neurotoxicity : this compound has been shown to be neurotoxic after single and repeated exposures in multiple species, including rats, mice, and dogs[8]. Effects include inhibition of brain cholinesterase and neuropathy target esterase activities, decreased motor activity, and demyelination of nerves[7][10].
-
Reproductive Toxicity : A primary concern with this compound is its impact on male fertility, particularly in rats, where it causes degeneration of the seminiferous tubules and suppresses sperm production[7][11]. This effect is linked to the sulfoxide metabolite and is considered rodent-specific due to metabolic differences[12].
-
Developmental Toxicity : Studies in rats have shown that this compound can interfere with the development of the fetus and young, with pups exhibiting functional and anatomical nervous system effects[8][10].
The Acceptable Daily Intake (ADI) for this compound in Australia is 0.002 mg/kg bw/day, based on a No Observed Effect Level (NOEL) of 0.2 mg/kg bw/day for adverse effects on fertility in male rats[7].
Mechanism of Action and Signaling Pathways
The toxicity of thiocarbamate herbicides is primarily mediated by their metabolic activation. The parent compounds are relatively inactive, but are metabolized in vivo, particularly by cytochrome P-450 enzymes, to more reactive sulfoxide and sulfone metabolites[13][14][15][16].
These active metabolites are responsible for the observed toxic effects through several mechanisms:
-
Inhibition of Acetylcholinesterase (AChE) : The sulfoxide and sulfone metabolites of thiocarbamates can inhibit AChE, an essential enzyme in the nervous system.[13][17] This inhibition, while generally weaker than that of organophosphate pesticides, is considered irreversible[13].
-
Inhibition of Aldehyde Dehydrogenase (ALDH) : this compound and its metabolites have been shown to inhibit ALDH.[16][18] The sulfone metabolite is the most potent inhibitor, covalently modifying the catalytic cysteine residue of the enzyme[16][18]. Inhibition of ALDH can disrupt the metabolism of neurotransmitters like dopamine, potentially explaining some of the observed neurotoxic effects[16].
-
Inhibition of Lipid Synthesis : In the target plant species, the primary herbicidal mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts the formation of surface waxes and other essential components[19][20][21].
The diagram below illustrates the metabolic activation of thiocarbamates and their subsequent interaction with key enzymes.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. researchgate.net [researchgate.net]
- 3. curresweb.com [curresweb.com]
- 4. Thiocarbamate pesticides: a general introduction (EHC 76, 1988) [inchem.org]
- 5. Thiobencarb toxicity and plasma AChE inhibition in the European eel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. apvma.gov.au [apvma.gov.au]
- 8. apvma.gov.au [apvma.gov.au]
- 9. Characterization of risks associated with the use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Testicular toxicity of this compound in the rat: metabolic activation via sulfoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: rodent reproductive toxicity and its relevance to humans--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of rat brain and human red cell acetylcholinesterase by thiocarbamate herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dichloroacetamide antidotes for thiocarbamate herbicides: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of human and rat metabolism of this compound in liver microsomes and slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Relative inhibitory potency of this compound and metabolites with aldehyde dehydrogenase2: implications for the mechanism of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Relative inhibitory potency of this compound and metabolites with aldehyde dehydrogenase 2: implications for the mechanism of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound (Ref: OMS 1373) [sitem.herts.ac.uk]
- 20. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Action mechanism of a herbicide, thiobencarb [jstage.jst.go.jp]
EPTC vs. Molinate: A Comparative Guide to their Mode of Action in Weed Science
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mode of action of two prominent thiocarbamate herbicides, S-Ethyl dipropylthiocarbamate (EPTC) and S-Ethyl hexahydro-1H-azepine-1-carbothioate (molinate). Both herbicides are widely used for the pre-emergence control of grassy weeds in various crops. Their primary mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical pathway for plant development. This guide synthesizes available experimental data to elucidate their biochemical and physiological effects.
Overview of Herbicidal Action
EPTC and this compound are selective, soil-applied herbicides that are absorbed by the roots and emerging shoots of susceptible weed species.[1] As thiocarbamates, they are pro-herbicides, meaning they require metabolic activation within the plant to become phytotoxic. This activation is achieved through sulfoxidation, converting them into their respective sulfoxide forms, which are the active inhibitors. The primary target of these herbicides is the fatty acid elongase (FAE) complex located in the endoplasmic reticulum, which is responsible for the synthesis of VLCFAs.
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The herbicidal activity of both EPTC and this compound stems from their ability to disrupt the production of VLCFAs, which are fatty acids with chain lengths of 20 carbons or more. VLCFAs are essential precursors for the biosynthesis of various vital plant components, including:
-
Cuticular Waxes: These form a protective layer on the plant surface, preventing water loss and protecting against environmental stresses.
-
Suberin: A major component of the Casparian strip in roots, regulating water and nutrient uptake.
-
Sphingolipids: Important components of cell membranes.
By inhibiting VLCFA synthesis, EPTC and this compound lead to a cascade of detrimental effects in susceptible plants, ultimately causing growth arrest and death. The inhibition of the FAE complex disrupts the elongation of C16 and C18 fatty acids to longer chains. This complex catalyzes a four-step cycle:
-
Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS).
-
First Reduction: Catalyzed by β-ketoacyl-CoA reductase (KCR).
-
Dehydration: Catalyzed by β-hydroxyacyl-CoA dehydratase (HCD).
-
Second Reduction: Catalyzed by enoyl-CoA reductase (ECR).
The sulfoxide metabolites of EPTC and this compound are thought to covalently bind to sulfhydryl groups of enzymes within the FAE complex, leading to their inactivation.[2]
Comparative Efficacy and Performance
While both herbicides share a common mode of action, their efficacy can vary depending on the weed species, environmental conditions, and application rates. Direct comparative studies providing quantitative data on their relative potency are limited. However, some studies offer insights into their differential effects.
For instance, in studies examining the lateral movement of thiocarbamates in soil, EPTC has been observed to have a greater diffusion radius compared to this compound, suggesting differences in their physicochemical properties that could influence their availability and effectiveness in the soil matrix.[1]
Table 1: General Comparison of EPTC and this compound
| Feature | EPTC | This compound |
| Chemical Class | Thiocarbamate | Thiocarbamate |
| Primary Mode of Action | Inhibition of VLCFA Synthesis | Inhibition of VLCFA Synthesis |
| Target Enzyme Complex | Fatty Acid Elongase (FAE) | Fatty Acid Elongase (FAE) |
| Activation | Metabolic (Sulfoxidation) | Metabolic (Sulfoxidation) |
| Application | Pre-emergence, soil-incorporated | Pre-emergence, soil-incorporated |
| Primary Target Weeds | Annual grasses and some broadleaf weeds | Annual grasses, particularly in rice |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of herbicide performance. Below are representative protocols for key experiments.
Whole-Plant Herbicide Efficacy Assay
This protocol is designed to assess the overall herbicidal effect on plant growth.
Objective: To determine and compare the dose-response of a target weed species to EPTC and this compound.
Materials:
-
Seeds of a susceptible weed species (e.g., Echinochloa crus-galli - barnyardgrass).
-
Pots (10 cm diameter) filled with a standardized soil mix.
-
Technical grade EPTC and this compound.
-
Acetone (for stock solution preparation).
-
Tween 20 (as a surfactant).
-
Growth chamber with controlled light, temperature, and humidity.
-
Herbicide spray chamber.
Procedure:
-
Sow a pre-determined number of weed seeds (e.g., 10-15) in each pot and cover with a thin layer of soil.
-
Water the pots and place them in a growth chamber under optimal conditions for germination and growth (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Prepare stock solutions of EPTC and this compound in acetone. From these, prepare a series of herbicide concentrations to be tested. The final spray solutions should contain a surfactant like Tween 20 (e.g., 0.1% v/v).
-
When the seedlings reach a specific growth stage (e.g., 2-3 leaf stage), treat them with the different herbicide concentrations using a calibrated spray chamber to ensure uniform application. Include an untreated control group.
-
Return the pots to the growth chamber and continue to water as needed.
-
Assess plant injury and survival at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
Calculate the herbicide dose that causes a 50% reduction in plant growth (GR50) for each herbicide using appropriate statistical software.
Very-Long-Chain Fatty Acid (VLCFA) Analysis
This protocol outlines the steps to quantify the effect of EPTC and this compound on the VLCFA profile of a target plant.
Objective: To determine the inhibitory effect of EPTC and this compound on the synthesis of VLCFAs.
Materials:
-
Plant tissue from herbicide-treated and control plants (from the efficacy assay).
-
Internal standard (e.g., heptadecanoic acid, C17:0).
-
Methanol containing 5% (v/v) H2SO4.
-
Hexane.
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Harvest a known amount of fresh plant tissue (e.g., 100 mg) from both treated and control plants.
-
Add a known amount of the internal standard to each sample.
-
Perform direct transmethylation by adding methanol containing 5% H2SO4 and heating at 80°C for 1 hour. This will convert the fatty acids to their fatty acid methyl esters (FAMEs).
-
After cooling, add water and extract the FAMEs with hexane.
-
Concentrate the hexane extract under a stream of nitrogen.
-
Analyze the FAMEs by GC-MS.
-
Identify and quantify the different fatty acids based on their retention times and mass spectra, comparing them to known standards.
-
Calculate the relative amounts of each fatty acid and compare the profiles of treated and control plants to determine the extent of VLCFA synthesis inhibition.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mode of action of EPTC and this compound and the experimental workflow for their comparison.
References
A Comparative Guide to the Validation of Analytical Methods for Molinate in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of Molinate, a thiocarbamate herbicide, in complex matrices such as soil, water, and agricultural products. The focus is on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by two common analytical determination methods: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide aims to provide objective performance data and detailed experimental protocols to assist researchers in selecting the most suitable method for their specific analytical needs.
Performance Comparison of Analytical Methods
The choice between GC-MS/MS and LC-MS/MS for this compound analysis depends on several factors, including the required sensitivity, the complexity of the matrix, and the availability of instrumentation. Both techniques, when coupled with the QuEChERS sample preparation method, offer robust and reliable quantification of this compound.
In general, LC-MS/MS is often favored for its ability to analyze a wider range of polar and thermally labile pesticides without the need for derivatization.[1] For thiocarbamates like this compound, both techniques are viable. While direct comparative studies for this compound are limited, multi-residue pesticide analyses provide insights into the expected performance. For instance, in the analysis of various agricultural products, both GC-MS/MS and LC-MS/MS have demonstrated good performance for a wide range of pesticides, with the choice of technique often depending on the specific analyte and matrix.[2]
| Analytical Method | Matrix | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| QuEChERS-GC-MS/MS | Soil | 0.01 | 70-119 | <20 |
| Agricultural Products | 0.01 | 70-120 | <20 | |
| QuEChERS-LC-MS/MS | Soil | 0.01 | 72.6-119 | <20 |
| Agricultural Products | 0.01 | 70-120 | <20 | |
| Water | 0.00625 - 0.00918 | 80-117 | <16 |
Experimental Protocols
Detailed methodologies are essential for the successful validation and implementation of analytical methods. Below are representative protocols for the QuEChERS sample preparation method followed by either GC-MS/MS or LC-MS/MS analysis for this compound.
QuEChERS Sample Preparation
This protocol is a general guideline and may require optimization based on the specific matrix.
a. Sample Extraction:
-
Weigh 10 g of a homogenized sample (e.g., soil, finely chopped agricultural product) into a 50 mL centrifuge tube. For dry samples, it may be necessary to add a specific amount of water to rehydrate the matrix.[3]
-
Add 10 mL of acetonitrile to the tube.
-
Add an appropriate internal standard.
-
Vigorously shake the tube for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.[4]
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a mixture of sorbents. A common mixture for general pesticide analysis is primary secondary amine (PSA) and C18.
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.[4]
-
The resulting supernatant is ready for analysis.
GC-MS/MS Analysis
a. Instrumental Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A gradient program starting at a lower temperature and ramping up to a higher temperature to ensure good separation of analytes.
-
Injector Temperature: Typically 250-280°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Electron Ionization (EI).
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation of this compound.
b. Analysis Procedure:
-
Inject an aliquot (e.g., 1-2 µL) of the final QuEChERS extract into the GC-MS/MS system.
-
Acquire data in MRM mode.
-
Quantify this compound using a matrix-matched calibration curve to compensate for matrix effects.[2]
LC-MS/MS Analysis
a. Instrumental Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for pesticide analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 1-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this compound.
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.
b. Analysis Procedure:
-
Dilute the final QuEChERS extract with a suitable solvent (e.g., mobile phase) before injection.
-
Inject the diluted extract into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Quantify this compound using a matrix-matched calibration curve.[1]
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams, created using the DOT language, outline the key stages of the validation workflow.
Caption: General workflow for the validation of analytical methods for this compound.
Caption: Detailed workflow of the QuEChERS sample preparation method.
References
Cross-Validation of Molinate Immunoassay with GC-MS: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of analytical methodology is paramount for generating accurate and reliable data. This guide provides a detailed comparison of two common techniques for the quantification of the herbicide Molinate: immunoassay and Gas Chromatography-Mass Spectrometry (GC-MS). While immunoassays offer a rapid and high-throughput screening solution, GC-MS is recognized as a highly specific and sensitive confirmation method.
This comparison guide outlines the performance characteristics and experimental protocols for both methods, enabling an informed decision based on the specific requirements of a study. Although a direct cross-validation study on the same set of this compound samples was not identified in the available literature, this guide synthesizes data from individual validation studies to provide a comprehensive overview.
Performance Characteristics: Immunoassay vs. GC-MS
The quantitative performance of this compound immunoassay and GC-MS, as derived from separate validation studies, is summarized in the table below. These parameters are crucial for determining the suitability of each method for specific applications.
| Performance Metric | This compound Immunoassay (ELISA) | This compound GC-MS |
| Principle | Antigen-antibody binding | Separation by chromatography, detection by mass-to-charge ratio |
| Limit of Detection (LOD) | Approximately 1 ng/mL | 0.001 ppm (1 ng/mL) |
| Limit of Quantitation (LOQ) | Not explicitly stated, but assay shows an IC50 of 69.2 ± 1.4 ng/mL | Estimated at 0.003 ppm (3 ng/mL) |
| Specificity | High, with no cross-reactivity to other thiocarbamate pesticides reported for a specific monoclonal antibody. | High, based on specific mass fragmentation patterns. |
| Throughput | High | Low to moderate |
| Cost per Sample | Generally lower | Generally higher |
| Expertise Required | Moderate | High |
Experimental Protocols
Detailed methodologies for both this compound immunoassay and GC-MS are essential for reproducibility and for understanding the potential sources of variability and error.
This compound Immunoassay (ELISA) Protocol
This protocol is based on the development of a monoclonal antibody-based enzyme-linked immunosorbent assay (ELISA) for this compound.
1. Antibody Generation:
-
Monoclonal antibodies (mAbs) are generated from hybridoma cells.
-
Spleen and lymph node cells from a mouse immunized with a this compound-protein conjugate are used for hybridoma production.
2. ELISA Procedure:
-
Microtiter plates are coated with a coating antigen.
-
Samples or standards containing this compound are added to the wells, followed by the addition of the specific monoclonal antibody.
-
A competitive reaction occurs between the free this compound in the sample/standard and the coating antigen for binding to the limited amount of antibody.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, and the resulting color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance values against known concentrations of this compound.
-
The concentration of this compound in the samples is determined by interpolating their absorbance values on the standard curve. The IC50 value, the concentration of this compound that causes 50% inhibition of antibody binding, is a key performance indicator.[1]
This compound Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on an EPA method evaluation for the determination of this compound in water samples.[2]
1. Sample Preparation (Extraction):
-
A 50 mL water sample is placed in a 2-ounce bottle.
-
5 mL of toluene is added, and the bottle is shaken on a reciprocating shaker table for 30 minutes.
-
The sample is then sonicated for 1 minute.
-
The upper toluene phase is transferred to a clean vial.
-
Sodium sulfate is added to the vial to remove any residual water.[2]
2. GC-MS Analysis:
-
The prepared extract is injected into a gas chromatograph (GC).
-
GC Conditions:
-
The GC separates this compound from other components in the extract based on its volatility and interaction with the capillary column.
-
MS Conditions:
-
The separated this compound enters the mass spectrometer, where it is ionized and fragmented.
-
The resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification and quantification.
-
3. Data Analysis:
-
The concentration of this compound is determined by comparing the peak area of the this compound in the sample to a calibration curve generated from standards of known concentrations.[2]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for a cross-validation study and the logical relationship between the two analytical methods.
Caption: Experimental workflow for the cross-validation of this compound immunoassay with GC-MS.
Caption: Logical relationship between immunoassay as a screening tool and GC-MS as a confirmatory method.
Conclusion
Both immunoassay and GC-MS are valuable tools for the detection and quantification of this compound. Immunoassays, with their high throughput and lower cost, are well-suited for screening large numbers of samples. GC-MS, with its high specificity and sensitivity, serves as the gold standard for confirmation of positive results and for providing highly accurate quantitative data. The choice between these methods, or their use in a complementary workflow, will depend on the specific analytical needs, budget, and desired level of data certainty for a given research or monitoring program.
References
Molinate's Rodent Reproductive Toxicity: A Case of Limited Human Relevance
A comprehensive review of the experimental data on the reproductive effects of the thiocarbamate herbicide Molinate in rodents reveals a clear mechanism of toxicity that is specific to this animal model and unlikely to be relevant to humans. This guide provides a detailed comparison of the effects observed in rodents and other species, including humans, supported by experimental data and mechanistic insights.
This compound has been shown to impair reproductive function in male rats, leading to concerns about its potential impact on human health.[1][2] However, extensive research has demonstrated that the reproductive toxicity of this compound is a rodent-specific phenomenon due to a unique metabolic pathway and physiological differences in cholesterol transport.[3]
Comparative Reproductive Toxicity of this compound
| Species | Key Reproductive Effects | Mechanism of Action | Reference |
| Rat (Male) | - Distinctive sperm lesions- Delayed release of late spermatids- Decreased circulating and testicular testosterone- Testicular morphological changes | Inhibition of neutral cholesterol ester hydrolase in Leydig cells by the metabolite this compound sulfoxide, disrupting testosterone synthesis. This pathway of cholesterol mobilization is specific to rodents. | [1][3][4] |
| Mouse | Similar reproductive effects to rats. | Same as in rats. | [3] |
| Rabbit | No significant reproductive toxicity observed. | - | [3] |
| Dog | No significant reproductive toxicity observed. | - | [3] |
| Monkey | No significant reproductive toxicity observed. | - | [3] |
| Human | No evidence of effects on sperm parameters, serum hormone levels, or birth rates in occupationally exposed workers. | Humans do not primarily rely on the same cholesterol mobilization pathway for steroidogenesis as rodents. | [5] |
Mechanism of Rodent-Specific Reproductive Toxicity
The reproductive toxicity of this compound in male rats is a multi-step process initiated by its metabolic activation.
References
- 1. The reproductive toxicity of this compound and metabolites to the male rat: effects on testosterone and sperm morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of risks associated with the use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: rodent reproductive toxicity and its relevance to humans--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testicular toxicity of this compound in the rat: metabolic activation via sulfoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An assessment of fertility in male workers exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Natural Attenuation and Bioaugmentation for Molinate Remediation
For Researchers, Scientists, and Drug Development Professionals
The herbicide Molinate, a thiocarbamate used primarily in rice cultivation, is a recognized environmental contaminant due to its mobility in soil and potential toxicity of its degradation byproducts.[1] Effective remediation strategies are crucial for mitigating its environmental impact. This guide provides an objective comparison of two prominent bioremediation techniques: natural attenuation and bioaugmentation, supported by experimental data, detailed methodologies, and visual representations of the underlying biological and experimental processes.
At a Glance: Performance Comparison
Experimental evidence demonstrates that bioaugmentation offers a more efficient approach to this compound removal from contaminated soil compared to natural attenuation. A key study directly comparing the two methods in soil microcosms revealed a significantly higher removal rate for bioaugmentation over a 42-day period.
| Remediation Strategy | This compound Removal (%) | Incubation Period (days) | Key Finding |
| Bioaugmentation | 63% | 42 | Significantly more effective than natural attenuation.[2][3] |
| Natural Attenuation | 39% | 42 | Demonstrates inherent but slower degradation potential of indigenous soil microbiota.[2][3] |
Delving Deeper: Understanding the Mechanisms
Natural Attenuation
Natural attenuation relies on the intrinsic capacity of the native microbial populations in soil and water to degrade contaminants without human intervention.[4] This process is influenced by a variety of site-specific physical, chemical, and biological factors. For this compound, the effectiveness of natural attenuation is dependent on the presence and activity of indigenous microorganisms capable of metabolizing this xenobiotic compound. While some level of degradation occurs naturally, the process can be slow and may lead to the accumulation of more toxic intermediate metabolites.
Bioaugmentation
Bioaugmentation involves the introduction of specific, pre-selected microorganisms with a proven ability to degrade the target contaminant into the contaminated environment.[4] In the case of this compound, a highly effective approach involves the use of a bacterial consortium. This consortium is typically dominated by the actinobacterium Gulosibacter molinativorax ON4(T), which initiates the degradation process.[5]
The Microbial Powerhouse: this compound Degradation Pathway
The bioaugmentation of this compound is a cooperative effort involving a consortium of bacteria. Gulosibacter molinativorax ON4(T) plays the pivotal role of hydrolyzing this compound into less complex compounds. Subsequent degradation of these intermediates is then carried out by other members of the consortium, such as Pseudomonas and Stenotrophomonas species, leading to the complete mineralization of the herbicide.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound biodegradation in soils: natural attenuation versus bioaugmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural attenuation, biostimulation and bioaugmentation on biodegradation of polycyclic aromatic hydrocarbons (PAHs) in mangrove sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gulosibacter molinativorax gen. nov., sp. nov., a this compound-degrading bacterium, and classification of 'Brevibacterium helvolum' DSM 20419 as Pseudoclavibacter helvolus gen. nov., sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Molinate and Newer Generation Herbicides for Weed Management in Rice Cultivation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the traditional thiocarbamate herbicide, Molinate, against a selection of newer generation herbicides used in rice cultivation. This analysis is based on available experimental data to assist researchers in evaluating weed management strategies. The newer herbicides covered in this comparison include Pretilachlor, Bispyribac-sodium, and Penoxsulam.
Executive Summary
This compound has been a longstanding herbicide for controlling grassy weeds in rice. However, the development of newer herbicides with different modes of action and broader weed control spectrums necessitates a comparative evaluation. This guide synthesizes data from various studies to compare the performance of this compound with Pretilachlor, Bispyribac-sodium, and Penoxsulam in terms of weed control efficacy, impact on rice yield, and phytotoxicity. While direct head-to-head trials encompassing all these herbicides are limited, this document compiles and presents the available data in a structured format to facilitate informed decision-making in herbicide selection for research and development.
Mechanisms of Action: A Molecular Perspective
The efficacy of these herbicides is rooted in their distinct mechanisms of action at the molecular level. This compound and Pretilachlor both target lipid synthesis, a crucial process for cell membrane integrity and plant growth, although they belong to different chemical classes. In contrast, Bispyribac-sodium and Penoxsulam are acetolactate synthase (ALS) inhibitors, disrupting the biosynthesis of essential branched-chain amino acids.
Signaling Pathway for this compound and Pretilachlor (Lipid Synthesis Inhibition)
Caption: Mechanism of action for this compound and Pretilachlor.
Signaling Pathway for Bispyribac-sodium and Penoxsulam (ALS Inhibition)
Caption: Mechanism of action for ALS-inhibiting herbicides.
Quantitative Efficacy Comparison
The following tables summarize quantitative data from various field trials. It is important to note that the data are compiled from different studies, and environmental conditions and experimental protocols may vary. Therefore, direct comparisons should be made with caution.
Table 1: Efficacy of this compound in Drill-Seeded Rice
| Treatment (Application Rate) | Target Weed | Weed Control (%) | Rice Yield ( kg/ha ) |
| This compound (3 lb/A) | Echinochloa crus-galli | Good to Excellent | Not specified |
| This compound (3 lb/A) | Brachiaria platyphylla | Good to Excellent | Not specified |
| Untreated Control | - | 0 | Not specified |
| Data sourced from a study on this compound and water management for weed control in rice. "Good to excellent" control was observed when water was held for 7 to 12 days.[1] |
Table 2: Comparative Efficacy of Penoxsulam and Pretilachlor in Transplanted Rice
| Treatment (Application Rate g a.i./ha) | Weed Density (No./m²) at 60 DAT | Weed Dry Weight (g/m²) at 60 DAT | Weed Control Efficiency (%) at 60 DAT | Grain Yield (t/ha) |
| Penoxsulam (22.5) | 13.8 | 6.9 | 89.1 | 5.21 (Year 1), 5.04 (Year 2) |
| Pretilachlor (750) | 14.2 | 7.5 | 88.2 | 5.11 (Year 1), 5.00 (Year 2) |
| Hand Weeding (twice) | 10.5 | 5.2 | 91.8 | 4.96 (Year 1), 4.85 (Year 2) |
| Unweeded Control | 58.6 | 63.5 | 0 | 2.67 (Year 1), 2.58 (Year 2) |
| DAT: Days After Transplanting. Data from a two-year study evaluating Penoxsulam for weed control in rice.[2] |
Table 3: Comparative Efficacy of Bispyribac-sodium and Pretilachlor in Direct-Seeded Lowland Rice
| Treatment (Application Rate kg a.i./ha) | Weed Density (No./m²) at 60 DAS | Weed Dry Weight (g/m²) at 60 DAS | Weed Control Efficiency (%) at 60 DAS | Grain Yield ( kg/ha ) |
| Bispyribac-sodium (0.04) | 11.8 | 10.5 | 88.7 | 5058 |
| Pretilachlor S (0.45) + Hand Weeding | 11.5 | 10.2 | 89.0 | 5005 |
| Hand Weeding (twice) | 8.9 | 7.8 | 91.6 | 4655 |
| Unweeded Control | 45.6 | 93.2 | 0 | 2153 |
| DAS: Days After Sowing. Data from an evaluation of Bispyribac-sodium in direct-seeded rice. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols from the cited studies.
Experimental Workflow for Herbicide Efficacy Trial
Caption: Generalized experimental workflow for rice herbicide efficacy trials.
Protocol for Penoxsulam vs. Pretilachlor Study[2]
-
Experimental Design: Randomized Complete Block Design (RCBD) with nine treatments and three replications.
-
Plot Size: Gross plot of 20 m² (5.0 x 4.0 m).
-
Rice Variety: Short duration 'ADT 43'.
-
Herbicide Application: Pre-emergence herbicides were applied on the third day after transplanting. A hand-operated knapsack sprayer with a flat fan nozzle was used, with a spray volume of 500 L/ha.
-
Fertilization: Recommended dose of 130:40:40 kg NPK/ha.
-
Data Collection:
-
Weed density and dry weight were recorded from a 0.25 m² quadrat at 20, 40, and 60 days after transplanting (DAT).
-
Phytotoxicity was visually assessed on a scale of 1-10 at 7, 14, 21, and 28 days after application (DAA).
-
Grain and straw yield were recorded at harvest.
-
-
Statistical Analysis: Data were statistically analyzed using standard procedures.
Protocol for Bispyribac-sodium vs. Pretilachlor Study[3]
-
Experimental Design: Randomized block design with three replications.
-
Rice Variety: Medium duration CO (R) 48.
-
Sowing: Sprouted seeds were sown using a manually operated rice drum seeder with 20 cm row spacing.
-
Herbicide Application:
-
Pre-emergence (PE) herbicides (Butachlor, Anilophos, Pretilachlor S) were applied on 3 Days After Sowing (DAS).
-
Early Post-emergence (EPOE) herbicide (Bispyribac-sodium) was applied on 15 DAS.
-
-
Data Collection:
-
Weed density and dry weight were recorded at 20, 40, and 60 DAS.
-
Grain and straw yield were recorded at harvest.
-
Conclusion
The available data indicates that newer herbicides like Penoxsulam and Bispyribac-sodium demonstrate high efficacy in controlling a broad spectrum of weeds in rice, often comparable to or exceeding that of traditional herbicides like Pretilachlor. For instance, in a comparative study, pre-emergence application of Penoxsulam at 22.5 g/ha resulted in slightly lower weed density and dry weight and slightly higher grain yield compared to Pretilachlor at 750 g/ha.[2] Similarly, early post-emergence application of Bispyribac-sodium at 40 g/ha showed comparable weed control and grain yield to an integrated approach of Pretilachlor S followed by hand weeding.
While direct comparative data against this compound is sparse in the reviewed literature, the trend suggests that these newer, low-dose, high-efficiency herbicides offer effective and often broader-spectrum weed management solutions. Their different modes of action, particularly ALS inhibition, also provide an important tool for managing weed resistance.
Further head-to-head field trials comparing this compound directly with Penoxsulam, Bispyribac-sodium, and other new generation herbicides under various rice cultivation systems are warranted to provide a more definitive comparative assessment. Such studies should include a comprehensive analysis of the weed spectrum controlled, crop safety, and long-term effects on weed population dynamics.
References
A Comparative Guide to Molinate and Bensulfuron-methyl for Weed Control in Rice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used herbicides in rice cultivation, Molinate and Bensulfuron-methyl. The information presented is curated from experimental data to assist researchers and scientists in understanding their respective performance, mechanisms of action, and experimental evaluation.
Overview
This compound and Bensulfuron-methyl are selective herbicides used for controlling weeds in rice paddies. They differ significantly in their chemical class, mode of action, and spectrum of controlled weeds. This compound, a thiocarbamate herbicide, is primarily effective against grassy weeds.[1] In contrast, Bensulfuron-methyl belongs to the sulfonylurea class and is highly effective against broadleaf weeds and sedges.[2][3]
Performance and Efficacy: A Quantitative Comparison
The following tables summarize experimental data on the efficacy of this compound and Bensulfuron-methyl in controlling various weeds in rice and their impact on crop yield.
Table 1: Weed Control Efficacy of this compound and Bensulfuron-methyl
| Herbicide | Target Weeds | Application Rate | Weed Control Efficiency (%) | Reference |
| This compound | Barnyardgrass (Echinochloa crusgalli) | 3 lb/A | Good to Excellent | [4] |
| Broadleaf signalgrass (Brachiaria platyphylla) | 3 lb/A | Moderate | [4] | |
| Bensulfuron-methyl | Sedges (Cyperus difformis, Fimbristylis miliacea) | 60 g/ha | 80 - 92.2 | [5][6] |
| Broadleaf weeds (Sphenoclea zeylanica, Marsilea quadrifolia) | 60 g/ha | 80 - 92.2 | [5][6] | |
| Barnyardgrass (Echinochloa colona) | 60 g/ha | Suppression | [6] | |
| Bensulfuron-methyl + Pretilachlor | Grasses, Sedges, and Broadleaf weeds | 60 g/ha + 600 g/ha | 74 (at 30 DAT) | [1] |
DAT: Days After Transplanting
Table 2: Impact on Rice Yield
| Herbicide Treatment | Application Rate | Rice Yield (t/ha) | Yield Increase over Weedy Check (%) | Reference |
| This compound | 3 lb/A | Yields were significantly higher than in untreated plots | Data not specified | [4] |
| Bensulfuron-methyl | 60 g/ha | 5.48 | >49 | [5][6] |
| Bensulfuron-methyl + Pretilachlor | 50 g/ha + 450 g/ha | 5.53 | >49 | [5][6] |
| Bensulfuron-methyl + Pretilachlor | 60 g/ha + 600 g/ha | 4.564 | 11.9 | [1] |
| Hand Weeding (Twice) | - | Comparable to Bensulfuron-methyl treatments | - | [5][6] |
| Weedy Check | - | < 2.8 | - | [5][6] |
Mechanisms of Action
The two herbicides control weeds through distinct biochemical pathways.
Bensulfuron-methyl is an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][7] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately causing weed death.[2]
This compound , on the other hand, is a lipid synthesis inhibitor.[8] Specifically, it is believed to inhibit the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and waxes. This disruption of lipid biosynthesis interferes with cell membrane integrity and coleoptile emergence from the soil, particularly in grassy weeds.
Signaling Pathway Diagrams
Experimental Protocols
The following sections detail representative methodologies for evaluating the efficacy of this compound and Bensulfuron-methyl in rice.
Bensulfuron-methyl Efficacy Trial
A field experiment was conducted to evaluate the efficacy of Bensulfuron-methyl for weed control in wet direct-sown summer rice.[6]
-
Experimental Design: Randomized complete block design with four replications.
-
Plot Size: Not specified.
-
Rice Variety: 'Naveen' (115 days duration).
-
Sowing: Pre-germinated seeds were sown by spot seeding (dibbling) at a 15 cm x 15 cm spacing.
-
Fertilization: A full dose of P2O5 and K2O (50 kg/ha each) was applied before sowing. Nitrogen (100 kg/ha ) was applied in three splits: half at 2 weeks after sowing, and the remaining half in two equal splits at 5 and 8 weeks after sowing.
-
Herbicide Application: Herbicides were applied in saturated soil moisture using a knapsack sprayer with a flat fan nozzle at a spray volume of 500 L/ha. Bensulfuron-methyl was applied at different doses (30, 40, 50, and 60 g/ha) alone and in combination with Pretilachlor (450 g/ha).
-
Data Collection:
-
Weed density and dry weight were recorded at 30 and 60 days after sowing (DAS) using a 0.25 m² quadrate at two locations per plot.
-
Weed control efficiency (WCE) was calculated based on the dry weight of weeds.
-
Rice grain yield and yield-attributing characters (e.g., panicles/m²) were recorded at harvest.
-
This compound Efficacy Trial
A field investigation was conducted to determine the effect of water management on the efficacy of this compound for controlling weed grasses in dry-seeded rice.[4]
-
Experimental Design: Not specified.
-
Plot Size: Not specified.
-
Rice Seeding: Rice was drill-seeded.
-
Herbicide Application: this compound (5% ai, 20/40 mesh attapulgite granules) at 0, 3, and 6 lb/A was applied to the irrigation water at 8, 13, and 20 days after rice and weed emergence.
-
Water Management: Plots were flooded to a depth of about 3 inches on the day of herbicide treatment. In one set of experiments, the plots remained flooded for 2, 7, or 12 days. In another set, after a 7-day flooding period post-treatment, the plots were drained for 5, 10, 20, or 29 days.
-
Data Collection:
-
Weed control was visually rated.
-
Rice injury was visually rated.
-
Rice grain yield was determined.
-
Experimental Workflow Diagram
Conclusion
This compound and Bensulfuron-methyl are effective herbicides for weed management in rice, each with a distinct spectrum of activity. This compound is a valuable tool for controlling grassy weeds like barnyardgrass, while Bensulfuron-methyl excels at managing broadleaf weeds and sedges. The choice between these herbicides, or their use in a sequential or tank-mix program, will depend on the specific weed flora present in the rice field. For broad-spectrum weed control, a combination of herbicides with different modes of action, such as a tank-mix of Bensulfuron-methyl with a grass-specific herbicide like Pretilachlor, has been shown to be highly effective.[1][5][6] Researchers should consider the weed spectrum, potential for herbicide resistance, and crop safety when designing weed management strategies for rice.
References
- 1. phytojournal.com [phytojournal.com]
- 2. m.youtube.com [m.youtube.com]
- 3. icar-nrri.in [icar-nrri.in]
- 4. This compound and Water Management for Weed Control in Rice | Weed Science | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apms.org [apms.org]
- 8. www2.lsuagcenter.com [www2.lsuagcenter.com]
Comparative Analysis of Molinate PBPK Models: A Cross-Species Guide for Researchers
A detailed examination of physiologically based pharmacokinetic (PBPK) models for the herbicide Molinate across rat and human subjects, highlighting species-specific differences in metabolism and toxicokinetics. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparative tool, including detailed experimental protocols and model parameters, to facilitate further research and risk assessment.
This compound, a thiocarbamate herbicide, has been the subject of extensive toxicological research due to its potential for reproductive toxicity. A key metabolite, this compound sulfoxide, is implicated in these adverse effects. To understand and predict the behavior of this compound and its metabolites in different species, physiologically based pharmacokinetic (PBPK) models have been developed. This guide presents a comparative analysis of a well-established PBPK model for this compound in rats and its extrapolation to humans. While a specific, detailed PBPK model for mice has not been prominently published, this guide will focus on the comprehensive data available for rats and humans to provide a robust comparative framework.
PBPK Model Structure: A Seven-Compartment Framework
A preliminary seven-compartment PBPK model has been developed for this compound and its sulfoxide metabolite in adult male Sprague-Dawley rats.[1][2] This model serves as the foundation for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. The model is primarily flow-limited, with the exception of the fat compartment, which is described by diffusion-limited kinetics.[1][2]
The seven compartments included in the model are:
-
Blood
-
Kidney
-
Liver
-
Rapidly-perfused tissues
-
Slowly-perfused tissues
-
Fat
-
Testis
The inclusion of the testis compartment is crucial for investigating the target organ toxicity of this compound. The model simulates the generation of this compound sulfoxide in the liver and its subsequent circulation and distribution to the testis.[1][2]
For extrapolation to humans, the same model structure is utilized, with physiological parameters such as organ volumes and blood flow rates being replaced with human-specific values.[1][2]
Comparative Model Parameters Across Species
The predictive power of a PBPK model relies on accurate species-specific parameters. The following tables summarize the key physiological and biochemical parameters used in the this compound PBPK models for rats and humans.
Table 1: Physiological Parameters for this compound PBPK Models
| Parameter | Rat | Human |
| Body Weight (kg) | 0.25 | 70 |
| Cardiac Output (% Body Weight) | 14.5 | 7.3 |
| Tissue Volumes (% Body Weight) | ||
| Blood | 5.4 | 7.5 |
| Fat | 7.0 | 19.0 |
| Kidney | 0.73 | 0.44 |
| Liver | 4.0 | 2.6 |
| Testis | 1.25 | 0.05 |
| Rapidly Perfused Tissues | 5.0 | 5.0 |
| Slowly Perfused Tissues | 76.62 | 65.41 |
| Blood Flow (% Cardiac Output) | ||
| Fat | 7.0 | 5.0 |
| Kidney | 14.1 | 19.0 |
| Liver (Arterial) | 3.6 | 6.5 |
| Liver (Portal) | 17.5 | 15.5 |
| Testis | 0.1 | 0.05 |
| Rapidly Perfused Tissues | 25.0 | 27.0 |
| Slowly Perfused Tissues | 32.7 | 26.95 |
Source: Campbell, 2009
Table 2: Biochemical Parameters for this compound PBPK Models
| Parameter | Rat | Human |
| Partition Coefficients (Tissue:Blood) | ||
| Fat | 15.0 | 15.0 |
| Kidney | 1.2 | 1.2 |
| Liver | 1.5 | 1.5 |
| Testis | 1.0 | 1.0 |
| Rapidly Perfused Tissues | 1.0 | 1.0 |
| Slowly Perfused Tissues | 0.8 | 0.8 |
| Metabolism in Liver | ||
| This compound -> this compound Sulfoxide | ||
| Vmax (mg/hr/kg BW) | 15.0 | 15.0 |
| Km (mg/L) | 0.5 | 0.5 |
| This compound -> Hydroxythis compound | ||
| Vmax (mg/hr/kg BW) | 5.0 | 5.0 |
| Km (mg/L) | 0.1 | 0.1 |
| This compound Sulfoxide -> Glutathione Conjugate | ||
| Vmax (mg/hr/kg BW) | 1.0 | 5.0 |
| Km (mg/L) | 1.0 | 1.0 |
Source: Campbell, 2009; Jewell and Miller, 1999[3]
A notable species difference lies in the detoxification of this compound sulfoxide. Humans exhibit a greater capacity for glutathione conjugation of the sulfoxide metabolite compared to rats, as indicated by a higher Vmax value.[4]
Experimental Protocols
The development and validation of these PBPK models are grounded in robust experimental data. Below are the detailed methodologies for the key pharmacokinetic studies cited.
Rat Pharmacokinetic Studies
Animals:
-
Adult male Sprague-Dawley rats were used for these studies.[1]
Dosing:
-
Intravenous (IV) Administration: this compound was dissolved in sterile glycerol formal. Rats received either 1.5 or 15 mg/kg of this compound via a cannula in the left jugular vein.[1]
-
Oral (PO) Administration: this compound was administered by oral gavage at doses of 10 or 100 mg/kg.[1]
Sample Collection:
-
Blood: For IV studies, serial micro-blood samples were collected from a cannula in the right jugular vein at predose, 5, 10, 20, 30, 60, 90, 120, and 180 minutes post-dose. For oral studies, blood samples were collected at 10, 30, 60, 120, 180, and 240 minutes post-dose.[1]
-
Tissues: In separate experiments, uncannulated rats were orally dosed and sacrificed at various time points (predose, 10, 30, 60, 120, 180, and 240 minutes) to collect brain, fat, kidney, liver, muscle, and testes tissues.[1]
Sample Analysis:
-
Blood and tissue samples were homogenized and extracted with acetonitrile.[1]
-
The concentrations of this compound and this compound sulfoxide were quantified using a validated liquid chromatography-mass spectrometry (LC-MS) method.[1]
Human Pharmacokinetic Study
The human PBPK model was validated using data from a study involving a single oral dose of 5.06 mg of this compound.[2] While specific details of this study's protocol are not fully available in the primary reference, a general methodology for such a study would adhere to the following ethical and procedural guidelines:
Ethical Considerations:
-
All human volunteer studies must be conducted in accordance with the Declaration of Helsinki and receive approval from an independent ethics committee or Institutional Review Board (IRB).[5]
-
Informed consent must be obtained from all participants after they have been fully informed of the study's purpose, procedures, and potential risks.[5]
Study Design (General Protocol):
-
Participants: Healthy adult male volunteers would be recruited for the study.
-
Dosing: A single oral dose of 5.06 mg of this compound would be administered.
-
Sample Collection: Serial blood samples would be collected at predetermined time points before and after dosing.
-
Sample Analysis: Plasma would be separated from the blood samples, and the concentrations of this compound and its metabolites would be quantified using a validated analytical method, such as LC-MS/MS.
Model Validation and Cross-Species Extrapolation
The rat PBPK model was validated by comparing the model simulations with the experimental data from the intravenous and oral dosing studies. The simulations of this compound concentrations in the blood and testes of rats showed good agreement with the measured profiles for both 1.5 and 15 mg/kg IV doses and 10 and 100 mg/kg oral doses.[1][2]
The extrapolation to humans was performed by substituting the rat physiological parameters with human-specific values in the oral PBPK model. The model simulations for a 5.06 mg oral dose in humans closely predicted the observed blood concentrations of this compound, demonstrating the model's utility for cross-species extrapolation.[1][2]
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using Graphviz.
Caption: this compound Metabolism and Toxicity Pathway.
Caption: Rat Pharmacokinetic Study Workflow.
Caption: PBPK Model Cross-Species Extrapolation.
Conclusion
The PBPK model for this compound provides a valuable framework for understanding its pharmacokinetic behavior in rats and for extrapolating these findings to predict human exposure and risk. The seven-compartment structure effectively captures the key processes of ADME, including the critical metabolic activation to this compound sulfoxide and its distribution to the target organ, the testis. The successful validation of the rat model and the accurate prediction of human blood concentrations after an oral dose underscore the utility of this modeling approach.
Key species differences, particularly in the detoxification of this compound sulfoxide, highlight the importance of using species-specific parameters for accurate risk assessment. This comparative guide, by presenting the model structures, parameters, and detailed experimental protocols, aims to equip researchers with the necessary information to build upon this work, refine the models, and further investigate the toxicokinetics of this compound. The absence of a detailed mouse PBPK model represents a data gap that future research could address to provide a more complete cross-species comparison.
References
- 1. Development of PBPK Model of this compound and this compound Sulfoxide in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PBPK model of this compound and this compound sulfoxide in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of human and rat metabolism of this compound in liver microsomes and slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ethics of human volunteer studies involving experimental exposure to pesticides: unanswered dilemmas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Molinate Determination: HPLC vs. Voltammetry
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of the herbicide Molinate is crucial. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Voltammetry, supported by experimental data and detailed protocols to inform your choice of methodology.
High-Performance Liquid Chromatography with Ultraviolet (UV) detection stands as a robust and widely used technique for the separation and quantification of pesticide residues. It offers high resolution and sensitivity. In parallel, voltammetric methods have emerged as a sensitive and cost-effective alternative, providing rapid analysis with minimal sample preparation. This comparison delves into the practical application and performance of both techniques for this compound determination.
Quantitative Performance: A Side-by-Side Comparison
The selection of an analytical method often hinges on its performance characteristics. The following table summarizes the key quantitative data for HPLC-UV and two distinct square-wave voltammetry (SWV) methods for the determination of this compound.
| Parameter | HPLC-UV | Square-Wave Voltammetry (HMDE) | Square-Wave Voltammetry (AgNP-SAE) |
| Limit of Detection (LOD) | 0.001 mM[1] | 3.5 x 10⁻⁸ mol L⁻¹ | 2.34 µg L⁻¹ |
| Limit of Quantification (LOQ) | Not explicitly stated in sources | Not explicitly stated in sources | Not explicitly stated in sources |
| Linear Range | 0.005 - 0.2 mM[1] | 5.0 x 10⁻⁶ - 9.0 x 10⁻⁶ mol L⁻¹ | 9.36 - 243.49 µg L⁻¹ |
| Recovery | Not explicitly stated in sources | Not explicitly stated in sources | Good accuracy (RSD < 5%) in spiked samples |
| Analysis Time | Typically longer due to chromatographic separation | Rapid | Rapid |
| Sample Preparation | May require extraction and clean-up | Minimal, direct analysis in buffer | Minimal, direct analysis in buffer |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are the experimental protocols for the discussed HPLC and voltammetric methods.
High-Performance Liquid Chromatography (HPLC-UV)
While a complete, validated HPLC-UV method with all experimental parameters for this compound was not found in a single source, a combination of findings suggests a viable approach:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for pesticide analysis.[2]
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase for the analysis of similar pesticides.[2] The optimal ratio would require method development and validation.
-
Detection: UV detection at a wavelength of 230 nm is suitable for this compound.
-
Sample Preparation: For water samples, a pre-concentration step using solid-phase extraction (SPE) may be necessary to achieve lower detection limits.
Square-Wave Voltammetry (SWV) with Hanging Mercury Drop Electrode (HMDE)
This electrochemical method is based on the controlled adsorptive accumulation of this compound on the electrode surface followed by its electrochemical oxidation.
-
Working Electrode: Hanging Mercury Drop Electrode (HMDE).
-
Reference Electrode: Ag/AgCl.
-
Supporting Electrolyte: Not explicitly stated, but buffer solutions are standard.
-
Accumulation Potential: -0.8 V.
-
Accumulation Time: 10 seconds.
-
Measurement: Anodic peak is observed at approximately -0.320 V.
Square-Wave Voltammetry (SWV) with Solid Silver Amalgam Electrode (AgNP-SAE)
This method offers an environmentally friendlier alternative to mercury-based electrodes.
-
Working Electrode: Solid silver amalgam electrode fabricated with silver nanoparticles (AgNP-SAE).
-
Reference Electrode: Ag/AgCl (3 mol L⁻¹).
-
Supporting Electrolyte: 0.04 mol L⁻¹ Britton-Robinson buffer (pH 4.0).
-
Measurement: A reduction peak for this compound is observed at a potential of -0.37 V.
-
Instrumental Parameters: Optimized frequency of 90 Hz and amplitude of 70 mV.
Experimental and Logical Workflows
To visualize the procedural flow of each analytical technique, the following diagrams are provided.
Concluding Remarks
Both HPLC-UV and voltammetry are viable techniques for the determination of this compound, each with its own set of advantages.
HPLC-UV is a well-established and powerful separation technique that can be applied to a wide range of analytes. Its main strength lies in its ability to separate complex mixtures, which is particularly advantageous when analyzing environmental samples containing multiple contaminants. However, it may require more extensive sample preparation and longer analysis times.
Voltammetry , particularly with modern electrode materials, offers a rapid, sensitive, and cost-effective alternative. The minimal sample preparation required makes it an attractive option for high-throughput screening. The development of non-mercury-based electrodes, such as the solid silver amalgam electrode, also addresses environmental concerns associated with traditional mercury electrodes. Studies have shown a good correlation between results obtained by voltammetry and HPLC, indicating its reliability for quantitative analysis.
The choice between HPLC and voltammetry will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, the available instrumentation, and the desired sample throughput. For complex matrices where separation of multiple components is necessary, HPLC is the preferred method. For rapid screening of a large number of samples with a primary focus on this compound, voltammetry presents a compelling alternative.
References
Correlating Molinate concentration with adverse effects in aquatic organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the adverse effects of the herbicide Molinate on a range of aquatic organisms. By presenting quantitative data from various studies, this document serves as a valuable resource for assessing the environmental risk profile of this compound and comparing it with other aquatic herbicides. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support further research and analysis.
Quantitative Toxicity Data Summary
The following tables summarize the lethal and effective concentrations of this compound for various aquatic species as documented in peer-reviewed literature. These values, primarily LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration causing a response in 50% of the test population), are crucial for understanding the dose-dependent toxicity of the compound.
Table 1: Acute Toxicity of this compound to Freshwater Fish
| Species | Exposure Duration (hours) | LC50 (µg/L) | Reference |
| Cyprinus carpio (Common Carp) | 48 - 96 | 43 | |
| Oncorhynchus mykiss (Rainbow Trout) | 96 | 210 | Not explicitly cited |
| Lepomis macrochirus (Bluegill Sunfish) | 96 | 320 | Not explicitly cited |
| Melanotenia fluviatilis | 96 | 7,900 - 14,800 | Not explicitly cited |
| Multiple Species (9 total) | 48 - 96 | 43 - 39,500 |
Table 2: Acute Toxicity of this compound to Freshwater Invertebrates
| Species | Exposure Duration (hours) | Endpoint | EC50/LC50 (µg/L) | Reference |
| Ceriodaphnia dubia | 48 | Immobilisation (EC50) | 430 | |
| Moina australiensis | 48 | Immobilisation (EC50) | 2,400 | |
| Paratya australiensis (Freshwater Shrimp) | 96 | Mortality (LC50) | 8,700 - 9,200 | [1] |
| Multiple Crustacean Species (10 total) | 48 - 96 | Immobilisation/Mortality | 180 - 33,200 | |
| Freshwater Insects | 96 | Mortality (LC50) | 340 - 370 |
Table 3: Toxicity of this compound to Other Aquatic Organisms
| Species | Exposure Duration (hours) | LC50 (µg/L) | Reference |
| Amphibians (2 species) | 96 | 14,000 - 34,000 | |
| Marine Crustaceans (1 species) | 96 | 1,300 - 9,910 | |
| Marine Molluscs (1 species) | 96 | 197,000 |
Experimental Protocols
To ensure the reproducibility and comparability of toxicological data, standardized experimental protocols are employed. The following methodologies are representative of the key experiments cited in the data tables.
Acute Toxicity Test for Freshwater Fish (Adapted from OECD Guideline 203)
This test evaluates the lethal concentration of a substance to fish over a 96-hour exposure period.
-
Test Organisms: A species of freshwater fish, such as Rainbow Trout (Oncorhynchus mykiss) or Zebra Danio (Danio rerio), is selected. Fish are acclimated to laboratory conditions for at least 12 days.[2]
-
Test Substance Preparation: A stock solution of this compound is prepared. A series of dilutions are made to create a range of test concentrations.
-
Exposure: Fish are introduced into test chambers containing the different concentrations of this compound. A control group is maintained in water without the test substance. The test is typically conducted under static-renewal (daily replacement of test solutions) or flow-through conditions.
-
Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using statistical methods such as probit analysis.
Acute Immobilisation Test for Daphnia sp. (Adapted from OECD Guideline 202)
This test assesses the concentration of a substance that causes immobilisation in Daphnia magna over a 48-hour period.[3][4][5][6]
-
Test Organisms: Young daphnids (less than 24 hours old) are used for the test.[3]
-
Test Substance Preparation: A geometric series of at least five concentrations of this compound are prepared in a suitable medium.[4]
-
Exposure: Daphnids are placed in test vessels containing the various concentrations of the test substance. A control group is also included.
-
Observations: The number of immobilised daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[4]
-
Data Analysis: The EC50 value for immobilisation at 48 hours is calculated, along with 95% confidence limits.
Visualizing Experimental and Biological Processes
To better illustrate the methodologies and biological mechanisms discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Discussion of Signaling Pathways
This compound, a thiocarbamate herbicide, primarily acts by inhibiting the synthesis of very long-chain fatty acids (VLCFAs) in susceptible plants.[7] VLCFAs are essential components of plant lipids and waxes, crucial for maintaining cell membrane integrity and overall growth. By disrupting VLCFA synthesis, this compound compromises these vital functions, leading to plant death. This is considered the primary mechanism of its herbicidal activity, impacting aquatic plants and algae at the base of the aquatic food web.
In aquatic animals, particularly fish, a secondary mode of action has been observed. Studies have shown that this compound can act as a cholinesterase inhibitor.[8] Specifically, it can inhibit the activity of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve fibers and subsequent adverse neurological and physiological effects.[8][9][10] This can manifest as behavioral changes, paralysis, and ultimately, death in exposed fish.
References
- 1. researchgate.net [researchgate.net]
- 2. cerc.usgs.gov [cerc.usgs.gov]
- 3. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]
- 4. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 5. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 6. oecd.org [oecd.org]
- 7. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholinesterase activity and hematological parameters as biomarkers of sublethal this compound exposure in Anguilla anguilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.environcj.in [journal.environcj.in]
- 10. Assessing the Effects of Pesticides on Aquacultured Fish and Ecosystems: A Comprehensive Environmental Health Review | MDPI [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Molinate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Molinate, a selective thiocarbamate herbicide. Adherence to these guidelines will help maintain a safe laboratory environment and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is moderately toxic to humans and can act as a cholinesterase inhibitor.[1] It may also have adverse effects on fertility and reproduction and can be an irritant.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.
-
Protective Clothing: A lab coat or chemical-resistant apron is necessary to prevent skin contact.
Handling:
-
Work in a well-ventilated area, preferably under a fume hood.
-
Avoid generating dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Step-by-Step Disposal Procedures for this compound Waste
The proper disposal of this compound waste depends on the nature of the waste (e.g., pure compound, dilute solution, contaminated materials) and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is pure this compound, a solution, or contaminated labware (e.g., gloves, paper towels).
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.
Step 2: On-Site Neutralization and Degradation (for Aqueous Solutions)
For dilute aqueous solutions of this compound, several degradation methods can be considered for on-site treatment before collection by a hazardous waste disposal service. These methods should only be performed by trained personnel in a controlled laboratory setting.
-
Advanced Oxidation Processes (AOPs):
-
Ozonation: Treatment with ozone, particularly in combination with hydrogen peroxide, has been shown to be effective in degrading this compound. In one study, ozone treatment alone dissipated 47% of the herbicide, while the combination with hydrogen peroxide removed 73%.
-
UV Photodecomposition: Exposure to UV light can achieve significant degradation of this compound in aqueous solutions, with studies showing up to 96% decomposition in 24 hours.[1]
-
-
Chemical Treatment:
-
Chlorination: The use of sodium hypochlorite can reduce this compound levels in water by approximately 33%.
-
Zero-Valent Iron (nZVI): Nanoscale zero-valent iron particles can degrade this compound in soil and water.
-
-
Biological Degradation:
-
For larger volumes or in specific bioremediation scenarios, certain microorganisms can degrade this compound. Cultures of Gulosibacter molinativorax have demonstrated the ability to mineralize the herbicide.
-
Experimental Protocol for Ozonation:
-
Place the aqueous this compound solution in a suitable reaction vessel equipped with a gas dispersion tube.
-
Generate ozone using an ozone generator and bubble it through the solution at a controlled flow rate.
-
For enhanced degradation, add hydrogen peroxide to the solution to create an advanced oxidation system.
-
Monitor the degradation of this compound using an appropriate analytical method, such as gas chromatography.
-
Ensure proper ventilation to handle any off-gassing of ozone.
Step 3: Packaging and Labeling for Disposal
If on-site treatment is not feasible or for pure this compound and heavily contaminated materials, the waste must be packaged for collection by a certified hazardous waste disposal company.
-
Container Selection: Use a compatible, leak-proof container. For liquid waste, ensure the container has adequate headspace for expansion.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.
Step 4: Storage and Collection
-
Storage: Store the packaged waste in a designated, secure satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.
Disposal of Empty this compound Containers
Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing:
-
Rinse the container with a suitable solvent (e.g., water for aqueous solutions, or an organic solvent in which this compound is soluble) at least three times.
-
Collect the rinsate as hazardous waste and dispose of it accordingly.
-
After triple rinsing, the container may be disposed of as non-hazardous waste, depending on local regulations. Puncture the container to prevent reuse.
-
Quantitative Data on this compound Degradation
| Treatment Method | Efficiency | Conditions |
| Aeration | 84% dissipation | Compared to 22% without aeration |
| UV Photodecomposition | 96% degradation | 24 hours in clean water |
| Biological Degradation (Algae) | 55% degradation | 20 days |
| Biological Degradation (Microorganisms) | 97% degradation | Continuous flow, in darkness |
| Ozonation | 47% dissipation | Aqueous solution |
| Ozonation with Hydrogen Peroxide | 73% dissipation | Aqueous solution |
| Chlorination (Sodium Hypochlorite) | 33% reduction | Aqueous solution |
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for Molinate
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Molinate. Following these procedures is critical to ensure personal safety and environmental protection. This compound is a selective thiocarbamate herbicide that is moderately toxic to humans and presents several hazards, including acute toxicity if swallowed or inhaled, skin sensitization, and potential long-term health effects.[1][2][3][4] It is also very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE) for Handling this compound
The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure when handling this compound. The required PPE varies depending on the specific task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Preparation & Mixing | Chemical safety goggles and a face shield[5] | Chemical-resistant gauntlet gloves (unlined)[5][6] | Chemical-resistant apron, coveralls, or lab coat; long pants and long-sleeved shirt[7][8] | Use in a well-ventilated area. A respirator may be required based on the specific task and risk assessment.[1] |
| Application/Use | Tightly fitting safety goggles with side-shields[1] | Chemical-resistant gauntlet gloves (unlined)[1][5] | Fire/flame resistant and impervious clothing, long pants, and long-sleeved shirt[1] | Use only outdoors or in a well-ventilated area. Avoid breathing vapors or spray.[1] |
| Spill Cleanup | Chemical safety goggles and a face shield[5] | Chemical-resistant gauntlet gloves (unlined)[1][5] | Full body protective clothing[2] | Self-contained breathing apparatus (SCBA) may be necessary for large spills.[1] |
| Disposal | Tightly fitting safety goggles[1] | Chemical-resistant gauntlet gloves (unlined)[1][5] | Protective clothing to avoid skin contact[1] | Use in a well-ventilated area.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and regulatory compliance.
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound from initial preparation through to final disposal.
Caption: Workflow for safe handling of this compound, from preparation to disposal.
Handling and Storage Procedures
-
Ventilation : Always handle this compound in a well-ventilated area or outdoors.[1]
-
Hygiene : Do not eat, drink, or smoke in areas where this compound is handled or stored.[1] Wash hands and any exposed skin thoroughly after handling.[1]
-
Clothing : Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][4] Discard clothing that has been heavily contaminated.[9]
-
Ignition Sources : Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[1] Keep away from all sources of ignition.[1][2]
-
Storage : Store in original, tightly closed containers in a locked, secure area away from food and feedstuffs.[1]
Emergency Procedures: First Aid and Spills
Immediate and appropriate action is crucial in the event of exposure or a spill.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. Keep them comfortable for breathing. Seek medical attention if you feel unwell.[1][4] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical help.[1][4] |
| Eye Contact | Rinse eyes cautiously with plenty of water. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing and seek medical attention.[4] |
| Ingestion | Rinse mouth with water. Immediately call a poison center or doctor for treatment advice.[1][4] |
Spill Response:
-
Isolate the Area : Immediately isolate the spill or leak area for at least 50 meters (150 feet) in all directions for liquids.[10]
-
Alert Others : Alert personnel in the vicinity and move upwind from the spill.[2]
-
Use PPE : Wear full protective clothing, including respiratory protection, before attempting to control the spill.[2]
-
Containment : Prevent the spill from entering drains, sewers, or waterways.[1][2]
-
Cleanup : Collect the spilled material using an appropriate absorbent and place it in a suitable, closed container for disposal.[1]
-
Decontamination : Clean the spill area thoroughly.
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Chemical Waste : this compound waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]
-
Container Disposal : Containers should be triple-rinsed or subjected to an equivalent cleaning process.[1][11] The rinsate (the liquid from rinsing) should be added to the spray tank or disposed of as hazardous waste.[11] After rinsing, containers can be offered for recycling or reconditioning.[1] Alternatively, they can be punctured to prevent reuse and then disposed of in a sanitary landfill.[1]
-
Contaminated PPE : Dispose of heavily contaminated or drenched absorbent materials; do not reuse them.[9] Inform any person who launders PPE that it may be contaminated with pesticides.[9]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound (Ref: OMS 1373) [sitem.herts.ac.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 6. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 9. epa.gov [epa.gov]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. epa.nsw.gov.au [epa.nsw.gov.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
